4-Chlorophenyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-isocyanatobenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
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InChI Key |
ADAKRBAJFHTIEW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1N=C=O)Cl | |
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Molecular Formula |
C7H4ClNO | |
| Record name | P-CHLOROPHENYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID7040732 | |
| Record name | 4-Chlorophenyl isocyanate | |
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Molecular Weight |
153.56 g/mol | |
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Physical Description |
P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline] | |
| Record name | P-CHLOROPHENYL ISOCYANATE | |
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Boiling Point |
204 °C, BP: 116 °C at 45 mm Hg | |
| Record name | 4-Chlorophenyl Isocyanate | |
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Flash Point |
110 °C, 230 °F | |
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Solubility |
Soluble in organic solvents | |
| Record name | 4-Chlorophenyl Isocyanate | |
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Density |
Density: 1.25 g/cu cm at 40 °C | |
| Record name | 4-Chlorophenyl Isocyanate | |
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Vapor Pressure |
95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Colorless to slightly yellow liquid or crystals, White solid or crystals | |
CAS No. |
104-12-1 | |
| Record name | P-CHLOROPHENYL ISOCYANATE | |
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| Record name | Benzene, 1-chloro-4-isocyanato- | |
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| Record name | P-CHLOROPHENYL ISOCYANATE | |
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Melting Point |
31.3 °C | |
| Record name | 4-Chlorophenyl Isocyanate | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorophenyl Isocyanate (CAS 104-12-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorophenyl Isocyanate (CAS 104-12-1), a pivotal chemical intermediate in the synthesis of a wide range of biologically active compounds. This document details its physicochemical properties, safety and handling protocols, synthesis and reactivity, and its application in the development of pharmaceuticals and agrochemicals.
Core Properties of this compound
This compound is a white to yellowish crystalline solid at room temperature, characterized by a sharp, pungent odor.[1] It is a highly reactive compound due to the isocyanate functional group, making it a versatile reagent in organic synthesis.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 104-12-1 | |
| Molecular Formula | C₇H₄ClNO | |
| Molecular Weight | 153.57 g/mol | |
| Appearance | White to yellowish crystalline solid | [2] |
| Melting Point | 26-31 °C | [3] |
| Boiling Point | 203-204 °C at 760 mmHg | [3] |
| Density | 1.2 g/mL at 25 °C | [2] |
| Vapor Pressure | 0.3 mmHg at 20 °C | [1] |
| Flash Point | 90 °C (closed cup) | [3] |
| Refractive Index (n20/D) | 1.5618 | [3] |
| Solubility | Decomposes in water; soluble in organic solvents like chloroform (B151607) and N,N-Dimethylformamide. | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| Infrared (IR) | Strong absorption around 2260-2275 cm⁻¹ characteristic of the -N=C=O stretch. | [4] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 153. | [4] |
| ¹³C NMR | Signals characteristic of the aromatic carbons and the isocyanate carbon. | [5] |
| ¹H NMR | Signals in the aromatic region corresponding to the protons on the chlorophenyl ring. | [5] |
Safety and Handling
This compound is a hazardous substance and requires strict safety protocols for handling and storage.
Hazard Identification
The compound is classified as acutely toxic if swallowed or inhaled, causes severe skin and eye irritation, and may cause allergic skin or respiratory reactions.[3] It is also very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment, including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber) and protective clothing.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working outside a fume hood or with poor ventilation.
The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.[1]
Storage and Incompatibilities
Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed and protected from moisture. Incompatible materials include water, acids, bases, alcohols, and amines.[1]
Synthesis and Reactivity
The primary route for the synthesis of this compound is through the phosgenation of 4-chloroaniline (B138754). Its high reactivity makes it a valuable precursor for a variety of chemical transformations.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 4-chloroaniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547), which is a safer alternative to gaseous phosgene.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 4-Chloroaniline using Triphosgene [6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline in an anhydrous solvent such as ethyl acetate.
-
Addition of Triphosgene: Cool the solution in an ice bath. Slowly add a solution of triphosgene (0.33 to 0.4 equivalents) in the same anhydrous solvent to the cooled 4-chloroaniline solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.
Key Reactions of this compound
The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. These reactions are fundamental to its use as a building block in organic synthesis.
Caption: Key reactions of this compound.
Experimental Protocol: Synthesis of N,N'-bis(4-chlorophenyl)urea [1]
This reaction demonstrates the self-condensation of this compound in the presence of an acid catalyst.
-
Reaction Setup: In a suitable flask, dissolve this compound (1.0 g, 6.5 mmol) and p-toluenesulfonic acid (1.2 g, 6.5 mmol) in ethanol (B145695) (100 ml).
-
Reaction: Heat the solution for 1 hour.
-
Isolation: Filter the resulting solution. Evaporation of the solvent from the filtrate will yield the N,N'-bis(4-chlorophenyl)urea product as plates.
Applications in Drug Development and Agrochemicals
This compound is a crucial intermediate in the synthesis of various commercial products, particularly in the agrochemical and pharmaceutical industries. Its primary role is to introduce the 4-chlorophenylurea (B1664162) moiety into larger molecules.
Agrochemicals
A prominent application of this compound is in the production of the insecticide Diflubenzuron . This compound is a benzoylurea (B1208200) that acts as an insect growth regulator by inhibiting chitin (B13524) synthesis.
Experimental Protocol: Synthesis of Diflubenzuron (General Overview)
The synthesis involves the reaction of 2,6-difluorobenzamide (B103285) with this compound.[6]
-
Reaction: In a suitable solvent, 2,6-difluorobenzamide is reacted with this compound.
-
Purification: The resulting product, N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide (Diflubenzuron), is then purified through filtration, extraction, and recrystallization to obtain a high-purity product.[6]
Drug Development: Urea Derivatives as Kinase Inhibitors
While this compound itself is not a therapeutic agent, the urea derivatives synthesized from it have shown significant potential in drug discovery, particularly as anticancer agents. Many urea-containing compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][8]
The general mechanism involves the urea moiety forming key hydrogen bonds within the ATP-binding pocket of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Urea derivatives as kinase inhibitors.
This inhibitory action makes urea derivatives derived from this compound valuable scaffolds in the design of targeted cancer therapies. Research has explored their efficacy against various cancer cell lines, with some compounds showing potent antiproliferative activity.[9]
Conclusion
This compound (CAS 104-12-1) is a highly versatile and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and as a scaffold for drug discovery. Its proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in research and industrial settings. The urea derivatives synthesized from this compound continue to be an area of active investigation, particularly in the development of novel kinase inhibitors for cancer therapy.
References
- 1. N,N′-Bis(4-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 对氯苯异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Structural Analysis and Characterization of 4-Chlorophenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Chlorophenyl isocyanate (CAS No: 104-12-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines its fundamental physicochemical properties, detailed spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry), and standardized experimental protocols for its characterization. A detailed synthesis protocol from 4-chloroaniline (B138754) is also provided. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, quality control, and application of this versatile chemical compound.
Physicochemical Properties
This compound is a colorless to pale yellow crystalline solid or liquid with a sharp, pungent odor.[1] It is a moisture-sensitive compound and is soluble in various organic solvents.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO | [3] |
| Molecular Weight | 153.57 g/mol | [3] |
| Melting Point | 26-29 °C | [2] |
| Boiling Point | 203-204 °C | [2] |
| Density | 1.2 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.5618 | [4] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of 4-chloroaniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547).[5]
Experimental Protocol: Synthesis from 4-Chloroaniline
This protocol is adapted from a general procedure for the synthesis of isocyanates using triphosgene.[5]
Materials:
-
4-chloroaniline
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add a solution of 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane to the stirred triphosgene solution dropwise over 30 minutes.
-
After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.
-
Slowly add triethylamine (3.0 equivalents) dropwise to the cooled reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation to yield the final product.[6]
Spectroscopic Characterization
The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by a strong absorption band corresponding to the isocyanate group.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2275 | -N=C=O asymmetric stretch | Strong |
| ~1600, ~1500, ~1400 | Aromatic C=C stretching | Medium to Strong |
| ~1100 | C-Cl stretching | Medium |
| ~830 | p-disubstituted benzene (B151609) C-H out-of-plane bending | Strong |
3.1.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound onto the center of the ATR crystal to completely cover the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Processing:
-
The collected sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the aromatic substitution pattern and the presence of the isocyanate group.
¹H NMR Spectral Data (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.27 | Doublet | 2H | Aromatic protons ortho to -NCO |
| ~7.01 | Doublet | 2H | Aromatic protons ortho to -Cl |
¹³C NMR Spectral Data (CDCl₃): [5]
| Chemical Shift (ppm) | Assignment |
| ~132.1 | Aromatic C-Cl |
| ~131.3 | Aromatic C-NCO |
| ~129.7 | Aromatic CH |
| ~125.9 | Aromatic CH |
3.2.1. Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (D1): 1-5 s
-
Acquisition Time (AQ): 2-4 s
-
Spectral Width (SW): 10-12 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals and determine the multiplicities.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common method used for this analysis.
Mass Spectral Data (EI): [1]
| m/z | Relative Intensity | Assignment |
| 153 | High | [M]⁺ (Molecular ion) |
| 125 | Moderate | [M - CO]⁺ |
| 90 | Low | [C₆H₄Cl]⁺ |
| 63 | Low | [C₅H₃]⁺ |
3.3.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions (Typical):
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
Crystallographic Data
As of the date of this publication, a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound. Therefore, detailed information on bond lengths and angles from X-ray crystallography is not included in this guide.
Conclusion
This technical guide has provided a detailed overview of the structural analysis and characterization of this compound. The presented data and experimental protocols for synthesis, FTIR, NMR, and MS serve as a valuable resource for researchers and professionals working with this important chemical intermediate. The combination of these analytical techniques allows for unambiguous identification and purity assessment, ensuring the quality and reliability of this compound in its various applications.
References
Spectral Analysis of 4-Chlorophenyl Isocyanate: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 4-chlorophenyl isocyanate, tailored for researchers, scientists, and professionals in drug development. The document summarizes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers detailed experimental protocols for data acquisition, and illustrates the analytical workflow.
Spectral Data Summary
The following tables present the available quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Predicted Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| 2 x Ar-H (ortho to NCO) | 7.0 - 7.3 | Doublet | 7 - 9 | 2H |
| 2 x Ar-H (ortho to Cl) | 7.2 - 7.5 | Doublet | 7 - 9 | 2H |
Note: The exact chemical shifts can be influenced by the solvent and the concentration of the sample.
Table 2: ¹³C NMR Spectral Data
Similar to ¹H NMR, specific experimentally determined ¹³C NMR chemical shifts for this compound are not widely reported in publicly accessible databases.[2] A this compound molecule has five distinct carbon environments, which would result in five signals in the ¹³C NMR spectrum.
| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |
| C-NCO | 120 - 130 |
| C-Cl | 130 - 140 |
| 2 x C-H (ortho to NCO) | 118 - 125 |
| 2 x C-H (ortho to Cl) | 128 - 135 |
| N=C=O | 120 - 130 |
Table 3: IR Spectroscopy Data
The infrared spectrum of this compound is characterized by a very strong and sharp absorption band for the isocyanate functional group. A full spectrum is available from the Sadtler Research Laboratories IR prism collection (Spectrum number: 22271).[3]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2270 | Isocyanate (-N=C=O) | Asymmetric Stretch |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 1600 - 1450 | Aromatic C=C | Stretch |
| ~1100 | C-Cl | Stretch |
Table 4: Mass Spectrometry Data
The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.[3]
| m/z | Relative Abundance | Assignment |
| 153 | High | Molecular Ion [M]⁺ |
| 155 | ~1/3 of M⁺ | Isotope Peak [M+2]⁺ due to ³⁷Cl |
| 125 | High | [M - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay).
-
Acquire the spectrum.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands.
-
Correlate the observed absorption bands with specific functional groups using correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient vapor pressure, this can be done using a direct insertion probe.
-
Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The molecular ions and any fragment ions formed are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing:
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.
-
The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualized Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic methods described.
Caption: Logical workflow for chemical structure determination.
References
Solubility Profile of 4-Chlorophenyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chlorophenyl isocyanate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of aromatic isocyanates.
Introduction to this compound
This compound (C₇H₄ClNO) is an aromatic isocyanate widely used as an intermediate in the synthesis of pharmaceuticals, herbicides, and other specialty chemicals. Its reactivity, driven by the isocyanate functional group (-N=C=O), makes it a versatile building block in organic synthesis. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.
Qualitative Solubility of this compound
This compound is generally described as being soluble in a range of organic solvents. However, it is important to note its reactivity, particularly with protic solvents such as alcohols and water, with which it can react to form urethanes and unstable carbamic acids, respectively. The compound is reported to decompose in water.[1][2][3][4][5]
The available qualitative solubility data is summarized in the table below.
| Solvent | Solvent Type | Qualitative Solubility | Source(s) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | [1] |
| Methanol (B129727) | Polar Protic | Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | [6] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [6] |
| Chloroform | Polar Aprotic | Very Slightly to Slightly Soluble | [1][2][4][6] |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | [1] |
| Toluene | Non-polar | Soluble | [7][8] |
| Water | Polar Protic | Decomposes | [1][2][3][4][5] |
Note: "Soluble" is a general term found in several sources without further quantification.[3][6] The reactivity of this compound with protic solvents like methanol and glacial acetic acid should be considered, as this may affect the stability of the solution over time.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an aromatic isocyanate like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and quantifying the concentration of the dissolved solute in the supernatant.
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-MS)
3.2. Experimental Workflow
Figure 1: Experimental workflow for determining the solubility of this compound.
3.3. Detailed Procedure
-
Preparation of the Stock Mixture: Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure that a saturated solution is achieved. Add a precise volume of the anhydrous organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be carefully controlled and recorded.
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining micro-particles.
-
-
Quantification:
-
Accurately weigh the filtered aliquot to determine its mass and calculate the volume if the density is known.
-
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
Analyze the dilutions using a validated analytical method, such as HPLC-UV. A standard curve should be prepared using known concentrations of this compound in the same solvent.
-
-
Calculation: The concentration of this compound in the saturated solution is determined from the analytical measurement and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.
3.4. Considerations for Isocyanates
-
Moisture Sensitivity: Isocyanates are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents should be used. The experiment should be conducted in a low-humidity environment, if possible.
-
Solvent Reactivity: When using protic solvents, the potential for reaction with the isocyanate group must be considered. It is advisable to analyze the samples as quickly as possible after preparation and to monitor for any degradation products.
-
Safety Precautions: this compound is toxic and a lachrymator. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors inherent to its molecular structure:
-
Polarity: The presence of the polar isocyanate group and the chloro substituent, combined with the nonpolar benzene (B151609) ring, results in a molecule with moderate polarity. This allows for solubility in a range of polar aprotic and some polar protic solvents.
-
Hydrogen Bonding: The isocyanate group can act as a hydrogen bond acceptor, which can enhance its solubility in protic solvents.
-
Molecular Size and Shape: The planar structure of the benzene ring influences how the molecule interacts with solvent molecules.
Conclusion
References
- 1. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infinitalab.com [infinitalab.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 104-12-1 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. P-CHLOROPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 4-Chlorophenyl Isocyanate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chlorophenyl isocyanate, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, details synthesis and reaction protocols, and discusses its primary applications and safety considerations.
Core Properties and Specifications
This compound is a reactive organic compound widely used as a building block in organic synthesis. Its properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO | [1][2] |
| Linear Formula | ClC₆H₄NCO | [1] |
| Molecular Weight | 153.57 g/mol | [1][2] |
| CAS Number | 104-12-1 | [1] |
| Appearance | White to yellow crystalline solid or colorless to yellow liquid | [2] |
| Melting Point | 26-29 °C | |
| Boiling Point | 203-204 °C | |
| Density | 1.2 g/mL at 25 °C | [2] |
| Solubility | Decomposes in water; soluble in organic solvents. | [2] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the phosgenation of 4-chloroaniline (B138754). This method, while efficient, involves the use of highly toxic phosgene (B1210022) gas and requires stringent safety measures.
Caption: General synthesis pathway for this compound.
Experimental Protocol: General Phosgenation of 4-Chloroaniline
The following is a general procedure for the synthesis of this compound. Note that this process involves highly hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubber system (to neutralize excess phosgene and HCl), dissolve 4-chloroaniline in an inert solvent such as toluene.
-
Phosgenation : Cool the solution and introduce phosgene gas at a controlled rate while maintaining a low temperature.
-
Heating and Reflux : After the initial reaction, the mixture is carefully heated to reflux to ensure complete conversion and to drive off excess phosgene and HCl.
-
Purification : The resulting solution is then purified, typically by distillation under reduced pressure, to yield pure this compound.
Key Reactions and Applications in Drug Development
This compound is a versatile reagent, primarily utilized for its electrophilic isocyanate group, which readily reacts with nucleophiles such as amines and alcohols. These reactions are fundamental in the synthesis of a wide range of compounds, including ureas and carbamates, many of which have applications in drug discovery and development.
Caption: Reaction pathways of this compound with amines and alcohols.
Synthesis of 4-Chlorophenylurea (B1664162) Derivatives
The reaction of this compound with ammonia (B1221849) or primary/secondary amines is a common method for preparing 4-chlorophenylurea derivatives.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-ethylurea
-
Reaction Setup : In a round-bottom flask, dissolve this compound in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Amine Addition : Slowly add a solution of ethylamine (B1201723) in THF to the isocyanate solution with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction Completion : After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Isolation and Purification : The product will likely precipitate from the solution. The solid can be collected by filtration, washed with cold solvent, and dried. If necessary, the product can be further purified by recrystallization.
Synthesis of N-(4-chlorophenyl)carbamate Derivatives
The reaction with alcohols yields carbamates, which are also important intermediates in organic synthesis.
Experimental Protocol: Synthesis of Methyl N-(4-chlorophenyl)carbamate
-
Reaction Setup : Dissolve this compound in a dry, inert solvent like dichloromethane (B109758) in a flask equipped with a condenser and a drying tube.
-
Alcohol Addition : Add an equimolar amount of methanol (B129727) to the solution. A catalyst, such as a tertiary amine (e.g., triethylamine), can be added to accelerate the reaction.
-
Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Work-up and Purification : Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care.
-
Toxicity : It is toxic if inhaled or swallowed and can cause severe skin and eye irritation.[3]
-
Reactivity : It is highly reactive and moisture-sensitive. It reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.[2] It is incompatible with strong acids, bases, alcohols, and amines.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity, while beneficial for synthesis, also necessitates strict safety protocols. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in research and development.
References
Unveiling the Risks: A Technical Guide to the Health and Safety Hazards of 4-Chlorophenyl Isocyanate Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl isocyanate (CPI), a reactive aromatic isocyanate, serves as a crucial intermediate in the synthesis of a variety of compounds, including pharmaceuticals and pesticides. However, its high reactivity also underpins a significant toxicological profile. Understanding the health and safety hazards associated with CPI exposure is paramount for ensuring the well-being of laboratory and industrial personnel. This in-depth technical guide provides a comprehensive overview of the known risks, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.
Physicochemical Properties
A foundational understanding of the physicochemical characteristics of this compound is essential for safe handling and for predicting its environmental and biological fate.
| Property | Value | Reference |
| CAS Number | 104-12-1 | [1] |
| Molecular Formula | C₇H₄ClNO | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | 26-29 °C | [1] |
| Boiling Point | 203-204 °C | [1] |
| Density | 1.2 g/mL at 25 °C | [1] |
| Flash Point | 90 °C (closed cup) | [1] |
| Solubility | Reacts with water | [2] |
Toxicological Data
Exposure to this compound can lead to a range of adverse health effects, from acute toxicity to sensitization. The following tables summarize the available quantitative toxicological data.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 138 mg/kg | [3] |
| LD₅₀ | Mouse | Oral | 450 mg/kg | [3] |
| LC₅₀ | Rat | Inhalation | 113 mg/m³/4h | [3] |
| LC₅₀ | Mouse | Inhalation | 53 mg/m³ | [3] |
| Dermal LDLo | Rabbit | Dermal | 6 g/kg | [3] |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Moderate (20 mg/24H) | [3] |
| Eye Irritation | Rabbit | Severe (100 mg/24H) | [3] |
| Respiratory Sensitization | Human | May cause allergy or asthma symptoms | [4][5] |
| Skin Sensitization | Human | May cause an allergic skin reaction | [3] |
Health and Safety Hazards
Acute Effects
Exposure to this compound can cause immediate and severe health effects. It is classified as toxic if swallowed and fatal if inhaled.[4][5] Short-term exposure can lead to:
-
Respiratory System: Severe irritation of the respiratory tract, potentially causing sore throat, coughing, labored breathing, and in high concentrations, fatal pulmonary edema.[3] It may also trigger asthma-like symptoms or breathing difficulties.[4][5]
-
Eyes: Causes serious eye damage, including a burning sensation, redness, tearing, inflammation, and possible corneal injury.[3][5] It is a lachrymator, meaning it stimulates tear production.[3]
-
Skin: Causes skin irritation and may be harmful if absorbed through the skin.[3][5]
-
Gastrointestinal Tract: If ingested, it may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]
Chronic Effects
Repeated or prolonged exposure to isocyanates, including this compound, can lead to long-term health problems:
-
Respiratory Sensitization: The most significant chronic effect is the development of respiratory sensitization, leading to occupational asthma.[6][7] Once sensitized, even exposure to very low levels of the chemical can trigger a severe asthmatic reaction.[8]
-
Skin Sensitization: Repeated skin contact can lead to allergic contact dermatitis, an allergic reaction that becomes evident upon re-exposure.[3]
-
Lung Damage: Chronic overexposure to isocyanates has been reported to cause lung damage, including a permanent decrease in lung function.[3]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is currently limited information available regarding the carcinogenic, mutagenic, or reproductive effects of this compound. It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4] However, some isocyanates are known to be genotoxic, and further research is needed to fully elucidate the long-term systemic toxicity of CPI.[2]
Experimental Protocols
To assess the toxicological profile of chemicals like this compound, standardized experimental protocols are employed. Below are detailed methodologies for key toxicological endpoints.
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[9]
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear. A substance is identified as a sensitizer (B1316253) if it induces a dose-dependent and significant increase in lymphocyte proliferation compared to vehicle-treated controls.[10]
Methodology:
-
Animals: Typically, female mice of a CBA/Ca or CBA/J strain are used. A minimum of four animals are used per dose group.[3]
-
Dose and Vehicle Selection: At least three concentrations of the test substance, plus a vehicle control and a positive control, are used. The vehicle should be chosen to solubilize the test substance and facilitate dermal absorption; a common choice is a mixture of acetone (B3395972) and olive oil.[11]
-
Application: For three consecutive days, 25 µL of the test substance formulation or vehicle is applied to the dorsal surface of each ear of the mice.[8]
-
Lymphocyte Proliferation Measurement: On day 6, a solution containing ³H-methyl thymidine (B127349) is injected intravenously. This radiolabel is incorporated into the DNA of proliferating cells.[10]
-
Data Collection and Analysis: Five hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised. The lymph nodes are processed to create a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.[10]
Caption: Workflow for the Murine Local Lymph Node Assay (OECD 429).
In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay
The NRU assay is a common method to assess the cytotoxicity of a chemical on cultured cells.[1]
Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.[12]
Methodology:
-
Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or human keratinocytes) is cultured in 96-well plates until they reach approximately 80% confluency.[1]
-
Compound Treatment: The cells are then exposed to various concentrations of this compound (typically dissolved in a suitable solvent like DMSO at a final concentration of ≤0.5%) for a defined period (e.g., 24 hours).[1]
-
Neutral Red Incubation: After the exposure period, the treatment medium is removed, and the cells are incubated with a medium containing neutral red for approximately 2-3 hours.[12]
-
Dye Extraction and Quantification: The cells are then washed to remove any unincorporated dye. A solubilization solution (e.g., acidified ethanol) is added to each well to extract the dye from the lysosomes of the viable cells.[12] The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of around 540 nm.[1]
-
Data Analysis: The results are expressed as a percentage of the viability of the untreated control cells. The IC₅₀ value (the concentration of the test substance that reduces cell viability by 50%) is then calculated.[13]
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[15]
Methodology:
-
Bacterial Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are typically used to detect different types of mutations (frameshift and base-pair substitutions).[16]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism. This is important because some chemicals become mutagenic only after being metabolized.[14]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed).[5]
-
Plating and Incubation: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks histidine. The plates are incubated for 48-72 hours.[5]
-
Data Analysis: The number of revertant colonies (colonies that have grown on the histidine-free medium) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies in the negative control group. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response in at least one strain.[2]
Signaling Pathway: Isocyanate-Induced Respiratory Sensitization
The precise molecular mechanisms underlying isocyanate-induced asthma are complex and not fully elucidated, but a general pathway has been proposed.[4][6]
Isocyanates are highly reactive electrophiles that can readily form adducts with endogenous proteins in the respiratory tract. These modified proteins can be recognized as foreign by the immune system, initiating an allergic response.
Caption: Proposed signaling pathway for isocyanate-induced respiratory sensitization.
Conclusion
This compound presents significant health and safety risks that necessitate stringent control measures in any research or industrial setting. Its acute toxicity, particularly via inhalation, and its potential to cause respiratory and dermal sensitization are of primary concern. This guide has provided a detailed overview of these hazards, supported by available toxicological data and standardized experimental protocols. A thorough understanding of these risks and the implementation of appropriate safety protocols are essential for the protection of all personnel working with this reactive chemical. Continuous vigilance and adherence to established safety guidelines are crucial for mitigating the potential for adverse health effects.
References
- 1. assaygenie.com [assaygenie.com]
- 2. droracle.ai [droracle.ai]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Mechanisms of occupational asthma induced by isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 9. flashpointsrl.com [flashpointsrl.com]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. re-place.be [re-place.be]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. biotoxicity.com [biotoxicity.com]
Reactivity Profile of Aryl Isocyanates with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of aryl isocyanates with various nucleophiles, a cornerstone of synthetic chemistry with significant applications in materials science and drug development. The document details the kinetics, mechanisms, and experimental protocols for these reactions, presenting quantitative data in a structured format to facilitate comparison and application in research and development.
Core Principles of Aryl Isocyanate Reactivity
Aryl isocyanates (Ar-N=C=O) are highly reactive electrophiles due to the electron-withdrawing nature of the aromatic ring and the inherent polarity of the isocyanate group. The central carbon atom is electron-deficient and serves as the primary site for nucleophilic attack. The reactivity of aryl isocyanates is influenced by both the electronic properties of the substituents on the aromatic ring and the nature of the attacking nucleophile.
General Reactivity Trend: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates. Conversely, electron-donating groups decrease reactivity.[1] The general order of reactivity for the isocyanate group is enhanced by electron-attracting groups, for example: ArSO₂NCO > ArNCO (where Ar = p-NO₂C₆H₄- > p-ClC₆H₄- > p-tolyl > anisyl) > alkylNCO.[2]
The reaction with nucleophiles typically proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a stable adduct.
Quantitative Reactivity Data
The following tables summarize the kinetic data for the reactions of aryl isocyanates with common nucleophiles.
Reaction with Amines (Urea Formation)
The reaction of aryl isocyanates with amines is extremely rapid and typically does not require catalysis, leading to the formation of ureas.[3] Primary aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and lower steric hindrance.
Table 1: Relative Reaction Rates of Phenyl Isocyanate with Various Nucleophiles
| Nucleophile | Relative Rate Constant |
| Primary Aliphatic Amine (R-NH₂) | 100,000 |
| Secondary Aliphatic Amine (RR'NH) | 20,000 - 50,000 |
| Primary Aromatic Amine (Ar-NH₂) | 200 - 300 |
| Primary Hydroxyl (RCH₂-OH) | 100 |
Data sourced from Poliuretanos.[3]
Reaction with Alcohols (Urethane Formation)
The reaction of aryl isocyanates with alcohols to form urethanes (carbamates) is generally slower than the reaction with amines and is often catalyzed by tertiary amines or organometallic compounds. The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[4]
Table 2: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) |
| 1-Propanol | THF | 25 | - | 35.4 (calculated) |
| 2-Propanol | - | 25 | - | - |
| Cyclohexanol | - | 25 | - | - |
| n-Butanol | Toluene (B28343) | 25 | - | 17-54 |
Note: Quantitative rate constants for alcoholysis are highly dependent on reaction conditions, including the presence of catalysts and the concentration of the alcohol itself, which can act as a catalyst.[4][5][6]
Reaction with Water (Hydrolysis)
The hydrolysis of aryl isocyanates proceeds through an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a urea (B33335). The uncatalyzed hydrolysis of phenyl isocyanate has been shown to involve two molecules of water, one acting as a nucleophile and the other as a general base.[7]
Table 3: Kinetic Data for the Hydrolysis of Aryl Isocyanates
| Aryl Isocyanate | Solvent | Temperature (°C) | Observations |
| Phenyl Isocyanate | Water | 30 | Subject to general base catalysis by tertiary amines. |
| p-Tolyl Isocyanate | N,N-Dimethylformamide | 20-50 | Appreciable amount of intermediate p-toluidine (B81030) detected. |
Activation energy for the hydrolysis of p-tolyl isocyanate is reported to be 42.39 kJ/mol.[8]
Experimental Protocols
Synthesis of N,N'-Diphenylurea from Phenyl Isocyanate and Aniline (B41778)
Materials:
-
Aniline
-
Phenyl Isocyanate
-
Toluene (anhydrous)
Procedure:
-
Dissolve aniline (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of phenyl isocyanate (1.0 equivalent) in anhydrous toluene to the aniline solution at room temperature with continuous stirring.
-
The reaction is exothermic, and the product, N,N'-diphenylurea, will precipitate out of the solution as a white solid.
-
After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold toluene to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Synthesis of Ethyl Phenylcarbamate from Phenyl Isocyanate and Ethanol (B145695)
Materials:
-
Phenyl Isocyanate
-
Ethanol (absolute)
-
Triethylamine (B128534) (catalyst, optional)
-
Anhydrous diethyl ether (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isocyanate (1.0 equivalent) in anhydrous diethyl ether.
-
Add absolute ethanol (1.1 equivalents) to the solution. For a faster reaction, a catalytic amount of triethylamine (e.g., 0.1 equivalents) can be added.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For a faster reaction, the mixture can be gently heated to reflux.
-
Once the reaction is complete (as indicated by the disappearance of the phenyl isocyanate spot on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizations
Reaction Mechanisms
Caption: General mechanisms for the reaction of aryl isocyanates with amines and alcohols.
Experimental Workflow for Urea Synthesis
Caption: Step-by-step workflow for the synthesis of N,N'-diphenylurea.
Applications in Drug Development
The reactivity of aryl isocyanates makes them valuable reagents in drug development, particularly for the conjugation of small molecules to larger biomolecules or for the synthesis of compounds with specific biological activities.
Isocyanate-Mediated Chemical Tagging
Isocyanates can be used to append chemical tags (e.g., biotin, fluorescent probes) to drug-like small molecules that possess nucleophilic functional groups such as amines, phenols, and alcohols. This strategy is employed for target identification and validation studies.
Caption: Workflow for isocyanate-mediated chemical tagging of a drug molecule.
Linkers in Antibody-Drug Conjugates (ADCs)
In the field of oncology, aryl isocyanates can be used in the synthesis of linkers that connect a cytotoxic drug to a monoclonal antibody. The resulting antibody-drug conjugate (ADC) can selectively deliver the potent drug to cancer cells that express a specific antigen on their surface. The stability of the formed urea or urethane bond within the linker is crucial for the efficacy and safety of the ADC.
Biological Signaling Pathways
While aryl isocyanates themselves are generally too reactive for direct therapeutic use, the urea and urethane moieties formed from their reactions are common structural motifs in many approved drugs. The stability and hydrogen-bonding capabilities of these groups can be critical for the binding of the drug to its biological target, thereby modulating signaling pathways involved in disease. For instance, many kinase inhibitors incorporate a urea or urethane linkage to interact with the hinge region of the kinase domain. Furthermore, exposure to isocyanates has been shown to affect various biological pathways, including chromatin structure, DNA damage response, and oxidative stress, which is an important consideration in the toxicological assessment of these compounds.[9]
This guide provides a foundational understanding of the reactivity of aryl isocyanates. For specific applications, it is crucial to consult the primary literature for detailed kinetic data and optimized reaction conditions relevant to the substrates and solvents of interest.
References
- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. p-Tolyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Isocyanate Reactions with Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of isocyanates with alcohols and amines. Detailing the kinetics, catalytic influences, and experimental methodologies for their study, this document serves as a critical resource for professionals in research, chemical synthesis, and pharmaceutical development. The high reactivity and versatility of isocyanates make them essential building blocks in the synthesis of a wide range of materials and therapeutic agents.[1][2]
Core Reaction Mechanisms
Isocyanates (R-N=C=O) are characterized by a highly electrophilic carbon atom, making them susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines.[3][4] The general mechanism involves the nucleophilic addition of the alcohol or amine to the cumulative double bond system of the isocyanate group.
Reaction with Alcohols (Urethane Formation)
The reaction of an isocyanate with an alcohol produces a carbamate (B1207046), commonly known as a urethane. This reaction is the foundation of polyurethane chemistry.[3][5] The generally accepted mechanism proceeds through a nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by a proton transfer.
The reaction is often catalyzed by both acids and bases. Tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate, are particularly effective catalysts.[6][7] In the absence of a catalyst, the reaction can be slow. Some studies suggest a multimolecular mechanism where alcohol associates, such as dimers or trimers, are the primary reacting species, especially at higher alcohol concentrations.[5][8] This self-catalytic behavior can lead to kinetic orders greater than one with respect to the alcohol.[8]
// Visual attributes graph [center=true, margin=0.2]; node [width=2.5, height=0.6]; edge [color="#5F6368"]; } caption { label = "Figure 1: Mechanism of Urethane Formation."; fontname = "Roboto"; fontsize = 10; }
Reaction with Amines (Urea Formation)
The reaction of an isocyanate with a primary or secondary amine yields a substituted urea (B33335). This reaction is typically much faster than the corresponding reaction with alcohols and often does not require catalysis.[3][9] The high nucleophilicity of the amine nitrogen atom drives the rapid reaction. The mechanism is analogous to the alcohol addition, involving a nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a rapid proton transfer.
// Visual attributes graph [center=true, margin=0.2]; node [width=2.5, height=0.6]; edge [color="#5F6368"]; } caption { label = "Figure 2: Mechanism of Urea Formation."; fontname = "Roboto"; fontsize = 10; }
Quantitative Kinetic Data
The kinetics of isocyanate reactions are influenced by several factors including the structure of the isocyanate and the nucleophile, the solvent, temperature, and the presence of catalysts. A summary of kinetic parameters for selected reactions is presented below.
Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Catalyst | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 1-Butanol | None | 25 | 1.2 x 10⁻⁴ | 48.1 |
| 2-Propanol | None | 25 | 0.3 x 10⁻⁴ | 52.3 |
| Cyclohexanol | None | 25 | 0.4 x 10⁻⁴ | - |
| 1-Butanol | Triethylamine | 25 | 2.5 x 10⁻² | - |
Data compiled from various sources. Note that rate constants can vary significantly with solvent and reactant concentrations.[5][8][10]
Relative Reactivity of Nucleophiles with Isocyanates
The reactivity of nucleophiles with isocyanates generally follows the order of their basicity and steric accessibility.
| Nucleophile | Relative Reaction Rate |
| Primary Aliphatic Amine | 100,000 |
| Secondary Aliphatic Amine | 20,000 - 50,000 |
| Primary Aromatic Amine | 200 - 300 |
| Primary Hydroxyl | 100 |
| Water | 100 |
| Secondary Hydroxyl | 30-60 |
| Aromatic Hydroxyl (Phenol) | 1-5 |
| Carboxylic Acid | 1-5 |
| Thiol | 1 |
| Tertiary Hydroxyl | ~0.005 |
Relative rates are approximate and can be influenced by specific structures and reaction conditions.[2][3]
Experimental Protocols
In-Situ Monitoring of Isocyanate Reactions by FT-IR Spectroscopy
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of isocyanate reactions in real-time.[11][12] The strong and distinct absorption band of the isocyanate group (-N=C=O) at approximately 2250-2285 cm⁻¹ allows for its concentration to be accurately monitored throughout the reaction.[13]
Methodology:
-
Experimental Setup: A reaction vessel (e.g., a three-necked round-bottom flask) is equipped with a magnetic stirrer, a temperature controller, a nitrogen inlet, and an FT-IR probe (e.g., an Attenuated Total Reflectance (ATR) probe) connected to an FT-IR spectrometer.[11]
-
Reactant Preparation: The alcohol or amine solution is prepared in a suitable solvent (e.g., toluene, chloroform) and charged into the reaction vessel. If a catalyst is used, it is added to this solution. The solution is allowed to reach the desired reaction temperature under a nitrogen atmosphere.
-
Reaction Initiation and Monitoring: A solution of the isocyanate in the same solvent is then added to the reaction vessel to initiate the reaction. FT-IR spectra are collected at regular intervals (e.g., every 30-60 seconds).[11]
-
Data Analysis: The decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹ is used to determine the concentration of the isocyanate over time. This data is then used to calculate the reaction rate and determine the kinetic parameters.[13]
// Visual attributes graph [center=true, margin=0.2]; node [width=2.5, height=0.8]; } caption { label = "Figure 3: Workflow for FT-IR Monitoring."; fontname = "Roboto"; fontsize = 10; }
Applications in Drug Development
The reactivity of isocyanates is harnessed in various aspects of drug development, from the synthesis of active pharmaceutical ingredients (APIs) to the creation of advanced drug delivery systems.[1][14][15]
Bioconjugation and Drug Targeting
Isocyanates serve as valuable reagents for bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies.[16] This is particularly relevant for creating antibody-drug conjugates (ADCs) for targeted cancer therapy. The isocyanate group can react with nucleophilic residues on the surface of a protein, such as the ε-amino group of lysine, to form a stable urea linkage.
A novel strategy involves the on-demand generation of isocyanates in a biological environment.[16] This "click-and-release" approach allows for the targeted delivery of a highly reactive isocyanate to a specific site, minimizing off-target reactions.[17][18]
// Visual attributes graph [center=true, margin=0.2]; node [width=2.5, height=0.8]; } caption { label = "Figure 4: Isocyanates in ADC development."; fontname = "Roboto"; fontsize = 10; }
Prodrug and Linker Strategies
Isocyanates are employed in the design of prodrugs, where a carbamate or urea linkage can be designed to be cleaved under specific physiological conditions, releasing the active drug.[19] They are also integral to linker technologies for attaching drugs to polymers or other carriers in drug delivery systems.[19] The isocyanate-mediated strategy allows for the appending of chemical tags to drug-like small molecules, facilitating studies on their mechanism of action.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 3. poliuretanos.net [poliuretanos.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. experts.umn.edu [experts.umn.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. azom.com [azom.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. How Isocyanates Define New Frontiers in Healthcare? [eureka.patsnap.com]
- 15. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. "Fast and Bioorthogonal Release of Isocyanates in Living Cells from Imi" by Maxime Ribéraud, Karine Porte et al. [digitalcommons.njit.edu]
- 19. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
4-Chlorophenyl Isocyanate: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the versatile role of 4-chlorophenyl isocyanate (CPIC) as a pivotal precursor in organic synthesis. With its highly reactive isocyanate functional group, CPIC serves as a key building block for a diverse array of organic compounds, including substituted ureas, carbamates, and various heterocyclic systems. These derivatives have demonstrated significant potential in medicinal chemistry and drug development, exhibiting activities such as anticancer and urease inhibitory properties. This guide provides a thorough overview of the chemical properties of CPIC, detailed experimental protocols for the synthesis of its key derivatives, and an exploration of its applications in the context of drug discovery.
Physicochemical and Spectroscopic Properties of this compound
This compound is a colorless to yellow liquid or crystalline solid with a sharp, pungent odor.[1][2][3] It is soluble in various organic solvents but decomposes in water.[3][4][5] Due to its reactivity, particularly with nucleophiles, it is a valuable reagent in organic synthesis.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₄ClNO | [2][4] |
| Molecular Weight | 153.57 g/mol | [2][4] |
| Appearance | Colorless to yellow liquid or white crystalline solid | [1][2][3][6] |
| Melting Point | 26-31 °C | [2][4][6] |
| Boiling Point | 203-204 °C | [2][4][6] |
| Density | 1.25 - 1.26 g/cm³ at 25 °C | [1][2] |
| Flash Point | 90 - 110 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.5618 | [3][4] |
| Solubility | Soluble in organic solvents, hydrolyzes in water | [1][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | References |
| FT-IR (Neat, cm⁻¹) | ~2270 (strong, sharp N=C=O stretch) | [1] |
| Mass Spectrometry (GC-MS) | m/z 153 (M⁺), 125, 155 | [1] |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons typically appear in the range of 7.0-7.5 ppm | [7] |
| ¹³C NMR (CDCl₃, ppm) | Isocyanate carbon (~125 ppm), aromatic carbons | [7] |
Synthesis of Derivatives from this compound
The electrophilic carbon atom of the isocyanate group in CPIC readily reacts with a variety of nucleophiles, making it a versatile precursor for the synthesis of numerous organic compounds.
Synthesis of Substituted Ureas
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the preparation of N,N'-disubstituted ureas. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Reaction Scheme: Synthesis of N,N'-Disubstituted Ureas
Table 3: Synthesis of N-Aryl-N'-(4-chlorophenyl)ureas
| Amine (R-NH₂) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Dichloromethane (B109758) | Room Temperature, 2h | 95 | [8] |
| 4-Bromoaniline | Acetone (B3395972) | <40°C then RT, 3-4h | 92 | [8] |
| 4-Chloroaniline | Dichloromethane | Room Temperature, 2h | 96 | [8] |
| 4-Fluoroaniline | Dichloromethane | Room Temperature, 2h | 94 | [8] |
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-N'-(4-chlorophenyl)ureas [8]
-
To a stirred solution of the appropriate aryl amine (0.01 mol) in a suitable solvent such as acetone or dichloromethane (50 mL), add a solution of this compound (0.01 mol) in the same solvent (10 mL).
-
The addition is carried out at a temperature below 40 °C.
-
The reaction mixture is then maintained at room temperature for 3-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitated product is filtered, washed with the solvent, and dried to afford the desired N,N'-diaryl urea.
Synthesis of Carbamates
This compound reacts with alcohols to produce carbamates, also known as urethanes. This reaction is often carried out in an inert solvent.
Reaction Scheme: Synthesis of Carbamates
Table 4: Synthesis of Alkyl N-(4-chlorophenyl)carbamates
| Alcohol (R-OH) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methanol (B129727) | Ethanol (B145695) | Reflux, 4h | 83 | [9] |
| Ethanol | Tetrahydrofuran | 45°C, 10h (with ZnBr₂) | >70 | [10] |
Experimental Protocol: Synthesis of Methyl N-(4-chlorophenyl)carbamate [9]
-
A mixture of this compound (1.0 eq) and methanol (1.0 eq) is prepared in a round-bottom flask.
-
Ethanol is added as the reaction solvent.
-
The mixture is stirred at reflux for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature to allow the product to crystallize.
-
The solid product is collected by filtration.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. These reactions often involve multi-step syntheses or multicomponent reactions.
2.3.1. Synthesis of 1,3,4-Oxadiazoles
N-(4-chlorophenyl)amino-5-aryl-1,3,4-oxadiazoles can be synthesized from the condensation of acid hydrazides with a derivative of CPIC, 4-(chlorophenyl) isocyanodichloride.[1]
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)amino-5-(4-nitrophenyl)-1,3,4-oxadiazole [1]
-
4-Nitrobenzohydrazide is refluxed with N-(4-chlorophenyl) isocyanodichloride in boiling chloroform (B151607) for 3 hours. The evolution of hydrogen chloride gas is observed.
-
After cooling the reaction mixture, the chloroform is distilled off to yield a sticky mass.
-
The crude product is washed several times with petroleum ether to obtain the solid 2-(4-chlorophenyl)amino-5-(4-nitrophenyl)-1,3,4-oxadiazole.
2.3.2. Synthesis of Pyrano[2,3-c]pyrazoles
A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles can be synthesized via a three-component reaction.[3]
Experimental Protocol: General Procedure for the Synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [3]
-
In a reaction vessel, combine the desired aldehyde (1.0 eq), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 eq), and malononitrile (B47326) (1.0 eq).
-
Add ethanol as the solvent and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The resulting product can be isolated and purified by standard methods.
Applications in Drug Development
Derivatives of this compound have shown significant promise in the field of drug development, particularly as anticancer agents and enzyme inhibitors.
Anticancer Activity and Inhibition of Signaling Pathways
Diaryl ureas derived from this compound have been investigated for their antiproliferative activities.[11] Some of these compounds have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[2]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][12] Its aberrant activation is a common feature in many types of cancer.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dawn of hedgehog inhibitors: Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of Chlorophenyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenyl isocyanates, a class of aromatic isocyanates bearing a chlorine substituent on the phenyl ring, have carved a significant niche in the landscape of industrial and medicinal chemistry. From their conceptual origins rooted in the 19th-century discovery of isocyanates to their contemporary applications as key intermediates in the synthesis of pharmaceuticals, herbicides, and polymers, their journey reflects the broader evolution of organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for chlorophenyl isocyanates. It includes a comparative analysis of their physical properties, detailed experimental protocols for their preparation, and an exploration of their applications, particularly in the realm of drug development.
Introduction: The Genesis of Isocyanate Chemistry
The story of chlorophenyl isocyanates begins with the foundational discovery of the isocyanate functional group (-N=C=O). In 1848, Charles-Adolphe Wurtz reported the first synthesis of an organic isocyanate, methyl isocyanate, by reacting methyl sulfate (B86663) with potassium cyanate.[1] This pioneering work was soon followed by the extensive investigations of August Wilhelm von Hofmann, who developed several methods for isocyanate synthesis, including the renowned Hofmann rearrangement of amides.[2] These early discoveries laid the groundwork for the exploration of a vast array of isocyanates with diverse functionalities.
The industrial production of isocyanates gained significant momentum with the development of the phosgenation process, which involves the reaction of a primary amine with phosgene (B1210022) (COCl₂).[2][3][4] This method, despite the hazardous nature of phosgene, remains a cornerstone of large-scale isocyanate manufacturing due to its efficiency and versatility. The general reaction of an aromatic amine with phosgene to yield the corresponding isocyanate was first reported by Hentschel in 1884.[5]
While a definitive, singular "discovery" of the first chlorophenyl isocyanate is not prominently documented as a landmark event, their synthesis became an accessible and logical extension of the established phosgenation chemistry of anilines. The availability of various chloroaniline isomers as starting materials paved the way for the preparation of their corresponding isocyanates for a range of industrial and research purposes.
Physicochemical Properties of Chlorophenyl Isocyanate Isomers
The position of the chlorine atom on the phenyl ring significantly influences the physical properties of chlorophenyl isocyanates. A summary of the key quantitative data for the ortho (2-), meta (3-), and para (4-) isomers is presented in Table 1 for easy comparison.
| Property | 2-Chlorophenyl Isocyanate | 3-Chlorophenyl Isocyanate | 4-Chlorophenyl Isocyanate |
| CAS Number | 3320-83-0 | 2909-38-8 | 104-12-1 |
| Molecular Formula | C₇H₄ClNO | C₇H₄ClNO | C₇H₄ClNO |
| Molecular Weight | 153.57 g/mol | 153.57 g/mol | 153.57 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid | White to yellow crystalline solid |
| Melting Point | 2-4 °C[6][7] | -4 °C[8][9] | 26-31.3 °C[5][10][11] |
| Boiling Point | 83-84 °C @ 10 mmHg[6][7] | 113-114 °C @ 43 mmHg[9][12] | 203-204 °C[5][10][11] |
| Density | 1.273 g/mL at 25 °C[6][13] | 1.26 g/mL at 25 °C[9][12] | 1.2 g/mL at 25 °C[5][14] |
| Refractive Index | 1.5565-1.5585 | 1.559 | 1.5618 |
Key Synthetic Methodologies
The synthesis of chlorophenyl isocyanates is dominated by the phosgenation of the corresponding chloroanilines. However, alternative, phosgene-free methods based on classical rearrangement reactions are also employed, particularly in laboratory settings.
Phosgenation of Chloroanilines
This is the most common industrial method for producing chlorophenyl isocyanates. The process involves the reaction of a chloroaniline with phosgene in an inert solvent. The reaction typically proceeds in two stages: a low-temperature "cold phosgenation" to form an intermediate carbamoyl (B1232498) chloride, followed by a high-temperature "hot phosgenation" to produce the isocyanate and hydrogen chloride.
Experimental Protocol: Synthesis of this compound via Phosgenation
-
Materials: 4-chloroaniline (B138754), toluene (B28343) (or another inert solvent like xylene or chlorobenzene), phosgene.
-
Procedure:
-
A solution of 4-chloroaniline in toluene is prepared in a reaction vessel.
-
The solution is cooled to a low temperature (typically 0-10 °C).
-
Phosgene is introduced into the stirred solution. The reaction is exothermic and the temperature should be carefully controlled. This "cold phosgenation" step leads to the formation of a slurry of the intermediate N-(4-chlorophenyl)carbamoyl chloride and its hydrochloride salt.
-
The reaction mixture is then gradually heated to a higher temperature (e.g., around 105 °C) while continuing the introduction of phosgene.[10] This "hot phosgenation" step drives the reaction to completion, yielding this compound and hydrogen chloride gas.
-
After the reaction is complete, excess phosgene and the solvent are removed by distillation, often under reduced pressure, to yield the crude product.
-
The crude this compound can be further purified by fractional distillation.
-
Phosgene-Free Rearrangement Reactions
Concerns over the toxicity of phosgene have driven the development of alternative synthetic routes. The Curtius, Hofmann, and Lossen rearrangements represent important phosgene-free methods for the synthesis of isocyanates, including chlorophenyl isocyanates. These reactions all proceed through a common isocyanate intermediate.
3.2.1. The Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate.[15] The acyl azide is typically prepared from a carboxylic acid derivative.
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
-
Materials: 4-chlorobenzoyl chloride, sodium azide, a suitable inert solvent (e.g., toluene).
-
Procedure:
-
4-chlorobenzoyl chloride is reacted with sodium azide in a suitable solvent to form 4-chlorobenzoyl azide. This reaction should be carried out with caution as acyl azides can be explosive.
-
The resulting solution of 4-chlorobenzoyl azide is then carefully heated.
-
Upon heating, the acyl azide undergoes rearrangement, eliminating nitrogen gas to form this compound.
-
The isocyanate can then be isolated by distillation after removal of the solvent.
-
3.2.2. The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate.[16]
Experimental Protocol: Synthesis of this compound via Hofmann Rearrangement
-
Materials: 4-chlorobenzamide, bromine, sodium hydroxide (B78521), water.
-
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled.
-
Bromine is added to the cold sodium hydroxide solution to form sodium hypobromite (B1234621) in situ.
-
4-chlorobenzamide is then added to the sodium hypobromite solution.
-
The mixture is heated, which induces the rearrangement of the N-bromoamide intermediate to this compound.
-
In an anhydrous system, the isocyanate can be isolated. In an aqueous system, the isocyanate will hydrolyze to 4-chloroaniline.
-
3.2.3. The Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[12]
Experimental Protocol: Synthesis of this compound via Lossen Rearrangement
-
Materials: 4-chlorobenzohydroxamic acid, a dehydrating agent/activator (e.g., acetic anhydride (B1165640) or a sulfonyl chloride), and a base.
-
Procedure:
-
4-chlorobenzohydroxamic acid is first converted to an O-acyl or O-sulfonyl derivative by reaction with an activating agent.
-
Treatment of this activated intermediate with a base promotes the rearrangement to this compound.
-
The product can then be isolated from the reaction mixture.
-
Applications in Drug Development and Agrochemicals
Chlorophenyl isocyanates are valuable building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[9] The isocyanate group is a highly reactive electrophile that readily reacts with nucleophiles such as alcohols, amines, and water, allowing for the facile introduction of a carbamate (B1207046), urea (B33335), or amine functionality, respectively.
A notable example of a drug synthesized using a chlorophenyl isocyanate is chlorpheniramine , an antihistamine used to treat allergic conditions.[17] Its synthesis involves the reaction of a precursor containing a secondary amine with a reagent derived from a chlorophenyl isocyanate.
In the agrochemical industry, this compound is a key intermediate in the production of the insecticide diflubenzuron .[11] Diflubenzuron is a benzoylurea (B1208200) insecticide that inhibits chitin (B13524) synthesis in insects, leading to their death during molting.
The general synthetic utility of chlorophenyl isocyanates in forming urea and carbamate linkages is a cornerstone of their application in drug discovery and development. These functional groups are prevalent in many bioactive molecules due to their ability to participate in hydrogen bonding and other intermolecular interactions with biological targets.
Conclusion
From their theoretical underpinnings in the mid-19th century to their widespread use in modern chemical synthesis, chlorophenyl isocyanates have demonstrated enduring importance. While the phosgenation of chloroanilines remains the dominant industrial production method, the development of phosgene-free rearrangement reactions offers safer and more environmentally benign alternatives for laboratory-scale synthesis. The unique reactivity of the isocyanate group, coupled with the influence of the chloro-substituent on the phenyl ring, makes these compounds versatile intermediates for the creation of a diverse array of functional molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the history, properties, and synthetic methodologies of chlorophenyl isocyanates is essential for innovation and the development of new and improved products.
References
- 1. aidic.it [aidic.it]
- 2. scribd.com [scribd.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. doxuchem.com [doxuchem.com]
- 5. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 6. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]
- 7. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]
- 8. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. WO2020163092A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. Otto Bayer and the History of Polyurethane [thoughtco.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google Patents [patents.google.com]
- 16. The History of Polyurethane - Otto Bayer [theinventors.org]
- 17. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate of 4-Chlorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of 4-Chlorophenyl isocyanate (4-CPI), a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Understanding its behavior in the environment is crucial for assessing potential risks and ensuring responsible management. This document summarizes key degradation pathways, mobility, and ecotoxicological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.
Executive Summary
This compound is characterized by its high reactivity, particularly with water. This reactivity is the primary driver of its environmental fate, leading to rapid transformation and limiting its persistence. The main degradation pathway is hydrolysis, which occurs swiftly in aqueous environments to form 4-chloroaniline (B138754). While data on the biodegradation of the parent compound is scarce, its short environmental lifetime suggests that microbial degradation of 4-CPI itself is not a significant fate process. Instead, the environmental fate of its primary degradation product, 4-chloroaniline, becomes the focus of further assessment. Due to its rapid hydrolysis, 4-CPI is not expected to persist in the environment, nor is it likely to bioaccumulate or strongly adsorb to soil and sediment. However, the compound is classified as very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental release.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄ClNO |
| Molecular Weight | 153.57 g/mol |
| Physical State | Colorless to yellow liquid or crystals |
| Melting Point | 26-31 °C |
| Boiling Point | 203-204 °C |
| Vapor Pressure | 0.194 mm Hg at 25 °C |
| Water Solubility | Decomposes |
| Log Octanol-Water Partition Coefficient (LogKow) | 3.24 (estimated)[1] |
Environmental Fate and Transport
The environmental fate of this compound is governed by several key processes, which are detailed below.
Abiotic Degradation
Hydrolysis:
The most significant environmental fate process for this compound is its rapid hydrolysis in the presence of water. The isocyanate functional group (-NCO) readily reacts with water to form an unstable carbamic acid intermediate, which then decomposes to 4-chloroaniline and carbon dioxide.
While specific experimental data on the hydrolysis half-life of 4-CPI in water is limited, isocyanates as a class are known to hydrolyze rapidly. For a structurally similar compound, 4,4'-methylenediphenyl diisocyanate (MDI), the half-life in water under neutral conditions at 298 K has been reported to be as short as 11 seconds. Given this high reactivity, the persistence of 4-CPI in moist or aquatic environments is expected to be very short.
Photolysis:
Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway. The compound does not contain chromophores that absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface.
In the atmosphere, vapor-phase 4-CPI is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 7 days.
Biotic Degradation
Environmental Distribution
Soil Adsorption and Mobility:
Due to its rapid hydrolysis, significant adsorption of this compound to soil or sediment is not expected to be an important fate process. Any 4-CPI released to moist soil will likely hydrolyze before significant sorption can occur. In the absence of experimental data, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. The US EPA's EPI Suite™ predicts a LogKow of 3.24, which is used to estimate the Koc.[1] Generally, substances with low to moderate Koc values are considered to have medium to high mobility in soil. However, the rapid hydrolysis of 4-CPI will be the dominant factor limiting its mobility.
Bioaccumulation:
Given its rapid hydrolysis, this compound is not expected to bioaccumulate in aquatic or terrestrial organisms. The potential for bioaccumulation of its degradation product, 4-chloroaniline, would need to be considered in a full environmental risk assessment.
Ecotoxicological Profile
This compound is classified as very toxic to aquatic life.[2] A summary of available ecotoxicity data is presented in Table 2.
Table 2: Ecotoxicity of this compound
| Test Organism | Endpoint | Value | Reference |
| Fish (Leuciscus idus) | 96-hour LC50 | 0.59 mg/L | [3] |
| Rat (inhalation) | 4-hour LC50 | 113 mg/m³ | [2] |
| Rat (oral) | LD50 | 138 mg/kg | [3] |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. LD50: The dose of a substance that is lethal to 50% of the test organisms.
Experimental Protocols
This section outlines the methodologies for key experiments to determine the environmental fate of this compound.
Hydrolysis as a Function of pH (OECD 111)
This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9).
Methodology:
-
Preparation of Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. A stock solution of this compound in a suitable water-miscible solvent (e.g., acetonitrile) is prepared. The stock solution is added to the buffer solutions to achieve a final concentration that is less than half the water solubility and allows for accurate analytical determination.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25 °C) to prevent photodegradation.
-
Sampling: Aliquots of the test solutions are taken at appropriate time intervals. The frequency of sampling depends on the expected rate of hydrolysis.
-
Analysis: The concentration of this compound and its primary hydrolysis product, 4-chloroaniline, in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of 4-CPI against time. The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH.
Ready Biodegradability (OECD 301)
This set of screening tests assesses the potential for a chemical to be readily biodegradable under aerobic conditions. Given the rapid hydrolysis of 4-CPI, this test would be more relevant for its degradation product, 4-chloroaniline. However, the general protocol is described here.
Methodology (e.g., OECD 301 B: CO₂ Evolution Test):
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).
-
Incubation: The test vessels are incubated in the dark at a constant temperature (20-25 °C) for 28 days. The vessels are aerated with CO₂-free air.
-
Measurement of CO₂ Evolution: The amount of carbon dioxide produced from the biodegradation of the test substance is measured at regular intervals and is compared to the theoretical amount of CO₂ (ThCO₂) that would be produced if the substance were completely mineralized.
-
Data Analysis: The percentage of biodegradation is calculated based on the cumulative CO₂ produced. A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within a 10-day window during the 28-day test period.
Soil Adsorption/Desorption using a Batch Equilibrium Method (OECD 106)
This test determines the adsorption and desorption potential of a chemical in soil. Due to the rapid hydrolysis of 4-CPI, this test would be challenging for the parent compound but could be applied to its degradation product.
Methodology:
-
Soil Selection: A range of well-characterized soils with varying organic carbon content, pH, and texture are selected.
-
Preparation of Test Solutions: A solution of the test substance in 0.01 M CaCl₂ is prepared at several concentrations.
-
Adsorption Phase: A known mass of soil is equilibrated with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a defined period (e.g., 24 hours) at a constant temperature.
-
Analysis of Adsorption: The tubes are centrifuged to separate the soil and the aqueous phase. The concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
-
Desorption Phase: The supernatant from the adsorption phase is removed, and a fresh solution of 0.01 M CaCl₂ is added to the soil. The tubes are agitated again for the same period.
-
Analysis of Desorption: The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.
-
Data Analysis: The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated.
Visualizations
The following diagrams illustrate the key environmental fate pathways and experimental workflows for this compound.
Caption: Environmental fate pathways of this compound.
Caption: Experimental workflow for determining hydrolysis of 4-CPI.
Caption: Experimental workflow for assessing ready biodegradability.
References
An In-Depth Technical Guide to the Thermal Decomposition Products of 4-Chlorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophenyl isocyanate (CPI) is a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. An understanding of its thermal stability and decomposition products is paramount for ensuring safety, optimizing reaction conditions, and minimizing the formation of hazardous byproducts. This technical guide provides a comprehensive overview of the known and anticipated thermal decomposition products of this compound, drawing upon available literature for aryl isocyanates and general principles of thermal degradation. It outlines detailed experimental protocols for the analysis of these decomposition products and presents potential decomposition pathways through logical diagrams.
Introduction
Aryl isocyanates, including this compound, are reactive compounds that can undergo thermal decomposition to yield a complex mixture of products. The decomposition process is influenced by factors such as temperature, pressure, and the presence of catalysts or other reactive species. When heated, this compound is known to emit toxic fumes, including hydrogen chloride, hydrogen cyanide, and nitrogen oxides[1][2]. A thorough characterization of the thermal decomposition profile is essential for risk assessment and the development of safe handling and processing procedures.
Expected Thermal Decomposition Products
| Product Category | Specific Compounds | Expected Formation Conditions |
| Simple Gases | Hydrogen Chloride (HCl) | High temperatures |
| Hydrogen Cyanide (HCN) | High temperatures | |
| Nitrogen Oxides (NOx) | High temperatures, presence of oxygen | |
| Carbon Monoxide (CO) | Incomplete combustion | |
| Carbon Dioxide (CO2) | Combustion | |
| Oligomers | Dimers (Uretidinediones) | Moderate temperatures |
| Trimers (Isocyanurates) | Moderate temperatures, may be catalyzed | |
| Other Organics | 4,4'-Dichlorocarbanilide | Reaction with moisture |
| Polycarbodiimides | High temperatures | |
| 4-Chloroaniline | From hydrolysis or further decomposition |
Experimental Protocols for Thermal Decomposition Analysis
To quantitatively and qualitatively analyze the thermal decomposition products of this compound, a combination of analytical techniques is typically employed. The most common and effective methods are Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[3][4][5][6]
Objective: To separate and identify the individual components of the mixture of thermal decomposition products.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed into a quartz sample tube.
-
Pyrolysis: The sample tube is introduced into a pyrolyzer, which is rapidly heated to a set temperature (e.g., in the range of 300-900°C) in an inert atmosphere (e.g., helium). The rapid heating ensures that the decomposition is representative of a true thermal degradation process.
-
Gas Chromatography (GC): The volatile decomposition products are swept from the pyrolyzer into the injection port of a gas chromatograph. The GC column, typically a capillary column with a non-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up over time to elute compounds with a wide range of volatilities.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).
-
Data Analysis: The resulting chromatogram shows a series of peaks, each representing a different decomposition product. The area of each peak is proportional to the amount of that compound produced, allowing for semi-quantitative or quantitative analysis with appropriate calibration.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
TGA-FTIR provides information on the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gases.[7]
Objective: To determine the temperature ranges of decomposition and identify the evolved gaseous products.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically in the milligram range) is placed in a TGA sample pan.
-
Thermogravimetric Analysis (TGA): The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The TGA instrument continuously measures the mass of the sample as the temperature increases. The resulting TGA curve plots the percentage of mass loss versus temperature, indicating the temperatures at which decomposition occurs.
-
Evolved Gas Analysis (EGA) by FTIR: The gases evolved from the sample during the TGA run are continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer.
-
Fourier Transform Infrared Spectroscopy (FTIR): The FTIR spectrometer records the infrared spectrum of the evolved gases at different temperatures. Specific functional groups in the gas molecules absorb infrared radiation at characteristic frequencies, allowing for the identification of the evolved gases by comparing their spectra to reference libraries.
-
Data Analysis: The TGA data reveals the thermal stability of the compound and the number of decomposition stages. The FTIR data, correlated with the TGA temperature profile, allows for the identification of the specific gases evolved at each stage of decomposition.
Potential Thermal Decomposition Pathways
The thermal decomposition of this compound can proceed through several pathways, including oligomerization (dimerization and trimerization) and fragmentation. The following diagrams illustrate these potential pathways.
Figure 1: General thermal decomposition pathways for this compound.
Figure 2: Workflow for the analysis of thermal decomposition products.
Conclusion
The thermal decomposition of this compound is a complex process that can lead to the formation of a variety of products, some of which are highly toxic. While a definitive quantitative analysis of the decomposition products of this specific compound is not yet available in published literature, analysis of related compounds and general chemical principles allows for the prediction of likely decomposition pathways and products. The experimental protocols outlined in this guide, utilizing Py-GC-MS and TGA-FTIR, provide a robust framework for researchers to conduct detailed investigations into the thermal decomposition of this compound. Such studies are crucial for ensuring the safe handling and use of this important chemical intermediate in research and industrial applications. Further research is warranted to provide quantitative data on the yields of decomposition products under various conditions.
References
- 1. gcms.cz [gcms.cz]
- 2. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 4. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Thermogravimetric Analysis - TGA–FTIR [eag.com]
An In-Depth Technical Guide on the Moisture Sensitivity and Hydrolysis of 4-Chlorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophenyl isocyanate (CPI) is a highly reactive chemical intermediate pivotal in the synthesis of a variety of compounds, including pharmaceuticals and pesticides. Its utility is intrinsically linked to the electrophilic nature of the isocyanate group, which also renders it highly susceptible to hydrolysis. This technical guide provides a comprehensive overview of the moisture sensitivity and hydrolysis of this compound, detailing the reaction kinetics, mechanisms, and byproducts. It offers structured quantitative data, detailed experimental protocols for monitoring the hydrolysis, and visual representations of the chemical pathways and experimental workflows to support researchers and professionals in handling and utilizing this versatile compound.
Introduction
This compound (CAS No. 104-12-1) is an aromatic isocyanate characterized by a reactive isocyanate (-N=C=O) group attached to a chlorophenyl ring.[1][2] This functional group makes it an excellent electrophile, readily reacting with nucleophiles such as alcohols, amines, and, notably, water.[2][3] While this reactivity is beneficial for synthetic applications, it also presents challenges related to its stability and handling, as exposure to moisture can lead to its degradation.[4] Understanding the kinetics and mechanisms of CPI hydrolysis is crucial for optimizing reaction conditions, ensuring product purity, and implementing appropriate storage and handling procedures in research and drug development settings.
The Hydrolysis of this compound: A Two-Stage Process
The reaction of this compound with water is a multi-step process. The initial and rate-determining step is the nucleophilic attack of water on the carbonyl carbon of the isocyanate group. This is followed by a series of rapid subsequent reactions.
Reaction Mechanism and Products
The hydrolysis of this compound proceeds through two primary stages:
-
Formation of an Unstable Carbamic Acid Intermediate: The isocyanate group reacts with water to form 4-chlorophenylcarbamic acid. This intermediate is highly unstable and readily undergoes decarboxylation.[3][5]
-
Decarboxylation and Formation of 4-Chloroaniline (B138754): The carbamic acid intermediate loses carbon dioxide to yield 4-chloroaniline, the primary amine product of the hydrolysis.[3][5]
When there is a stoichiometric excess of water, 4-chloroaniline is the final organic product.[3][5] However, if the concentration of this compound is high relative to water, the newly formed 4-chloroaniline can act as a nucleophile and react with a second molecule of the isocyanate.
-
Secondary Reaction: Formation of Symmetrical Urea (B33335): The amine group of 4-chloroaniline attacks the isocyanate group of another this compound molecule to form the stable, often insoluble, symmetrical urea, 1,3-bis(4-chlorophenyl)urea (B74380).
The overall reaction pathways are illustrated in the diagram below.
Quantitative Data on Hydrolysis Kinetics
The rate of hydrolysis of this compound is influenced by several factors, including the solvent, temperature, and pH. While extensive data in aqueous systems is limited in publicly available literature, a detailed kinetic study in diethyl ether provides valuable insights into the reaction's thermodynamics.
A study by Satchell and Nyman (1981) investigated the spontaneous hydrolysis of this compound in diethyl ether solution at various temperatures.[3][5] The reaction was found to follow pseudo-first-order kinetics when water was in sufficient excess.[3][5] The study identified a two-stage process for the formation of 4-chloroaniline.[3][5]
Table 1: Activation Parameters for the Hydrolysis of this compound in Diethyl Ether [3][5]
| Reaction Stage | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
| First Reaction | ~ 22 | ~ -202 |
| Second Reaction | 22 ± 1 | -216 ± 3 |
Data from Satchell, R. S., & Nyman, R. (1981). The kinetics and mechanism of the spontaneous hydrolysis of 4-chloro-phenyl isocyanate in diethyl ether solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 901-904.
The highly negative activation entropy values suggest a well-ordered transition state, which the authors interpret as involving a cyclic transition state with trimeric water molecules.[3][5]
Effect of pH
Experimental Protocols for Monitoring Hydrolysis
The hydrolysis of this compound can be monitored using various analytical techniques. The choice of method depends on the specific experimental goals, available equipment, and the reaction medium.
General Experimental Workflow
The following diagram outlines a general workflow for studying the hydrolysis of this compound.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a convenient method for monitoring the hydrolysis of this compound, as both the reactant and the primary product, 4-chloroaniline, have distinct UV absorbance maxima.[5]
Protocol:
-
Instrumentation: A thermostatted UV-Vis spectrophotometer.
-
Reagents:
-
This compound
-
Dry, UV-grade solvent (e.g., diethyl ether, acetonitrile)
-
Buffered aqueous solutions at desired pH values
-
-
Procedure: a. Prepare a stock solution of this compound in the chosen dry solvent. b. In a quartz cuvette, place the aqueous buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer. c. Inject a small, known volume of the isocyanate stock solution into the cuvette and mix rapidly. d. Immediately begin recording the absorbance at both ~234 nm (for isocyanate disappearance) and ~302 nm (for aniline appearance) over time. e. Continue data collection until the reaction is complete (i.e., no further change in absorbance).
-
Data Analysis: a. Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations, if the molar absorptivity (ε) is known or determined. b. Plot the concentration of this compound and 4-chloroaniline as a function of time. c. Determine the reaction order and the pseudo-first-order rate constant from the kinetic data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including the starting material, the primary amine product, and the urea byproduct.
Protocol:
-
Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).
-
Reagents:
-
Mobile phase components (e.g., acetonitrile, water, buffer salts)
-
Quenching/derivatizing agent (if necessary)
-
-
Procedure: a. Set up the hydrolysis reaction as described in the general workflow. b. At each time point, withdraw an aliquot and quench the reaction. This can be done by diluting the aliquot in a large volume of the mobile phase or by reacting the remaining isocyanate with a derivatizing agent. c. Inject the quenched sample into the HPLC system. d. Elute the components using an appropriate mobile phase gradient. e. Monitor the elution profile at a wavelength where all components of interest absorb (e.g., 254 nm).
-
Data Analysis: a. Identify the peaks corresponding to this compound, 4-chloroaniline, and 1,3-bis(4-chlorophenyl)urea based on their retention times, which should be determined using analytical standards. b. Integrate the peak areas of the components of interest. c. Use calibration curves generated from standards of known concentrations to quantify the amount of each component in the samples. d. Plot the concentrations of reactants and products versus time to determine the reaction kinetics.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for monitoring isocyanate reactions due to the strong and distinct absorbance of the isocyanate group.
Protocol:
-
Instrumentation: An FTIR spectrometer, preferably with an in-situ probe (e.g., ATR probe) for real-time monitoring.[8]
-
Procedure: a. For in-situ monitoring, immerse the ATR probe into the reaction vessel. b. Initiate the hydrolysis reaction. c. Collect FTIR spectra at regular time intervals.
-
Data Analysis: a. Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ over time.[8][9] b. The appearance of bands corresponding to the amine and urea products can also be monitored. c. The peak area of the isocyanate band can be used to determine the relative concentration of unreacted this compound at each time point. d. Plot the change in the isocyanate peak area versus time to obtain kinetic information.
Stability and Storage
Given its high sensitivity to moisture, this compound must be handled and stored under anhydrous conditions.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and strong oxidizing agents.[4] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Handling: All handling should be performed in a dry environment, for instance, in a glove box or under a stream of dry inert gas. Use dry solvents and glassware for all experiments.
Conclusion
This compound is a valuable reagent whose utility is directly tied to its high reactivity. This same reactivity, however, makes it highly susceptible to hydrolysis, a process that can impact the yield and purity of desired products. A thorough understanding of the kinetics, mechanisms, and byproducts of its reaction with water is essential for its effective use. This guide has provided a detailed overview of these aspects, including quantitative data from studies in non-aqueous media, and has outlined detailed experimental protocols for monitoring the hydrolysis reaction using common analytical techniques. By applying this knowledge, researchers and drug development professionals can better control the chemical behavior of this compound, leading to more efficient and reproducible synthetic outcomes. Further research into the hydrolysis kinetics in various aqueous systems and at different pH values would provide an even more complete picture of the behavior of this important chemical intermediate.
References
- 1. 对氯苯异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 104-12-1 [m.chemicalbook.com]
- 3. The kinetics and mechanism of the spontaneous hydrolysis of this compound in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. The kinetics and mechanism of the spontaneous hydrolysis of this compound in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chlorophenyl Isocyanate from 4-Chloroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 4-chlorophenyl isocyanate, a crucial intermediate in the production of pharmaceuticals, pesticides, and other specialty chemicals.[1][2] The primary focus is on the conversion of 4-chloroaniline (B138754) to this compound. Two primary synthetic methodologies are presented: the traditional phosgenation route and a safer, more laboratory-friendly approach using triphosgene (B27547) as a phosgene (B1210022) substitute. This guide includes comprehensive experimental procedures, data summaries for key reagents, and safety precautions necessary for handling the hazardous materials involved.
Compound Data and Physical Properties
A clear understanding of the physical and chemical properties of all reagents is critical for the safe and effective execution of this synthesis. The data for the primary reactants and the final product are summarized below.
| Property | 4-Chloroaniline[3][4] | This compound[5][6] | Phosgene[7] | Triphosgene (BTC)[8] |
| CAS Number | 106-47-8 | 104-12-1 | 75-44-5 | 32315-10-9 |
| Molecular Formula | C₆H₆ClN | C₇H₄ClNO | COCl₂ | C₃Cl₆O₃ |
| Molecular Weight | 127.57 g/mol | 153.57 g/mol | 98.91 g/mol | 296.75 g/mol |
| Appearance | Pale yellow solid | White crystalline solid or colorless/yellow liquid | Colorless gas | White crystalline solid |
| Melting Point | 72.5 °C | 26-31 °C | -118 °C | 79-82 °C |
| Boiling Point | 232 °C | 203-204 °C | 8.3 °C | 203-206 °C (decomposes) |
| Key Hazards | Toxic, possible carcinogen, absorbed through skin[9] | Toxic, irritant, moisture-sensitive[5] | Extremely toxic gas, chemical weapon[7] | Toxic, decomposes to phosgene |
Synthetic Pathways and Mechanisms
The conversion of an amine to an isocyanate is fundamentally a carbonylation reaction. The most common industrial method involves the use of phosgene.[10] In a laboratory setting, solid phosgene equivalents like diphosgene and triphosgene are preferred for their comparative ease of handling.[11]
The overall reaction involves the reaction of 4-chloroaniline with a phosgene equivalent, which acts as a carbonyl group donor, leading to the formation of this compound and hydrogen chloride (HCl) as a byproduct.[7]
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Extreme caution must be exercised during these procedures. All operations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Protocol 1: Synthesis via Phosgenation (Industrial Method Adaptation)
This protocol adapts the industrial two-stage phosgenation process for a laboratory scale.[12] It involves a cold phosgenation to form an intermediate slurry, followed by a hot phosgenation to yield the final isocyanate.
Materials:
-
4-chloroaniline (12.75 g, 0.1 mol)
-
Anhydrous Toluene (B28343) or Monochlorobenzene (250 mL)
-
Phosgene (approx. 15 g, 0.15 mol, typically as a solution in toluene)
-
Nitrogen gas supply
-
Dry ice/acetone bath
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a reflux condenser. The condenser outlet must be connected to a scrubber system (e.g., containing sodium hydroxide (B78521) solution) to neutralize excess phosgene and HCl gas.
-
Preparation: Dissolve 4-chloroaniline in 150 mL of anhydrous toluene in the reaction flask. Purge the system with dry nitrogen.
-
Cold Phosgenation: Cool the stirred solution to 0-5 °C using a dry ice/acetone bath. Slowly bubble phosgene gas (or add a pre-cooled phosgene solution) into the slurry over 60-90 minutes. This first stage forms a carbamoyl (B1232498) chloride-amine hydrochloride slurry.[12]
-
Hot Phosgenation: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene). The slurry will gradually dissolve as the intermediate decomposes to form the isocyanate.[12] Continue refluxing for 2-3 hours, maintaining a gentle stream of phosgene to ensure the reaction goes to completion.
-
Work-up: Stop the phosgene flow and purge the system with dry nitrogen for 30 minutes to remove any residual phosgene and HCl.
-
Purification: Cool the reaction mixture to room temperature. The solvent and any remaining excess phosgene can be removed by distillation. The crude this compound is then purified by vacuum fractional distillation.[5]
Protocol 2: Synthesis using Triphosgene (Laboratory-Scale Method)
Triphosgene is a stable, crystalline solid that serves as a safer alternative to gaseous phosgene.[8] It generates phosgene in situ.
Materials:
-
4-chloroaniline (12.75 g, 0.1 mol)
-
Triphosgene (bis(trichloromethyl) carbonate, BTC) (10.9 g, 0.037 mol, 0.37 equivalents)
-
Anhydrous Toluene (250 mL)
-
Triethylamine (B128534) (21 mL, 0.15 mol) or another suitable non-nucleophilic base
-
Nitrogen gas supply
-
Ice bath and heating mantle
Procedure:
-
Reaction Setup: Use the same setup as described in Protocol 1, with the gas inlet replaced by a pressure-equalizing dropping funnel. Ensure the system is under a dry nitrogen atmosphere.
-
Preparation: In the reaction flask, dissolve triphosgene in 150 mL of anhydrous toluene.
-
Reagent Addition: In a separate flask, dissolve 4-chloroaniline and triethylamine in 100 mL of anhydrous toluene. Transfer this solution to the dropping funnel.
-
Reaction: Cool the triphosgene solution to 0-5 °C using an ice bath. Add the 4-chloroaniline/triethylamine solution dropwise to the stirred triphosgene solution over a period of 60 minutes. Maintain the temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the strong isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).
-
Work-up: Cool the reaction mixture to room temperature. The precipitated triethylamine hydrochloride can be removed by filtration under a nitrogen atmosphere.
-
Purification: Remove the toluene from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum fractional distillation to yield pure this compound.[5]
Comparative Data Summary
| Parameter | Protocol 1 (Phosgenation) | Protocol 2 (Triphosgene) |
| Phosgene Source | Gaseous Phosgene (COCl₂) | Solid Triphosgene (BTC) |
| Key Reagents | 4-chloroaniline, Phosgene | 4-chloroaniline, Triphosgene, Triethylamine |
| Temperature | 0 °C to 110 °C | 0 °C to 110 °C |
| Handling Safety | Extremely hazardous; requires specialized equipment | Less hazardous handling of solid BTC; phosgene generated in situ |
| Byproduct | HCl (gas) | Triethylamine hydrochloride (solid) |
| Typical Yield | >95% (industrial) | 85-95% (laboratory) |
| Suitability | Industrial, large-scale production | Laboratory, research, small-scale synthesis |
Visualized Experimental Workflow (Protocol 2)
The following diagram illustrates the logical flow of the laboratory-scale synthesis using triphosgene.
Caption: Step-by-step workflow for the synthesis of this compound using triphosgene.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 3. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 104-12-1 [chemicalbook.com]
- 6. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phosgene - Wikipedia [en.wikipedia.org]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diphosgene - Wikipedia [en.wikipedia.org]
- 12. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Chlorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of 4-chlorophenyl isocyanate, a key intermediate in the production of pharmaceuticals and pesticides.[1] The protocols outlined below are based on established chemical literature and are intended for use by trained professionals in a controlled laboratory setting.
Chemical Profile and Safety
This compound (CAS No. 104-12-1) is a colorless to slightly yellow liquid or crystalline solid with a sharp, pungent odor.[2][3][4] It is a versatile reagent, primarily utilized for its reactive isocyanate group.[2] However, it is also toxic, corrosive, and moisture-sensitive, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[3][5] It is incompatible with many substances, including water, alcohols, amines, and strong acids or bases.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| Melting Point | 26-29 °C | [2][7] |
| Boiling Point | 203-204 °C | [2][7] |
| Density | 1.2 g/mL at 25 °C | [6][7] |
| Flash Point | >110 °C (>230 °F) | [2][6] |
| Solubility | Decomposes in water; soluble in organic solvents like chloroform (B151607) and toluene. | [6][8] |
| Storage Temperature | 2-8°C | [6][7] |
Synthesis Protocols
The most common laboratory-scale synthesis of this compound involves the reaction of 4-chloroaniline (B138754) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547).[2][9] While the direct use of phosgene gas is effective, it is highly hazardous.[2] The use of triphosgene, a solid phosgene equivalent, is often preferred for laboratory settings due to its comparative safety and ease of handling.
Protocol 1: Synthesis using 4-Chloroaniline and Triphosgene
This protocol is adapted from a general procedure for the synthesis of isocyanates using triphosgene.[10]
Materials and Reagents:
-
4-Chloroaniline
-
Triphosgene
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation or sublimation apparatus
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (e.g., 22 mmol) in anhydrous dichloromethane (50 mL).
-
Addition of Aniline: While stirring under a nitrogen atmosphere, add a solution of 4-chloroaniline (e.g., 20 mmol) in anhydrous dichloromethane (10 mL) dropwise to the triphosgene solution.
-
Cooling and Base Addition: After stirring for 30 minutes at room temperature, cool the reaction mixture to -35°C using a suitable cooling bath.
-
Slow Addition of Base: Add triethylamine (e.g., 6 mL) dropwise to the cooled mixture, ensuring the temperature remains low.
-
Warming and Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2 hours.
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator.
-
Purification: The resulting crude product can be purified by partial distillation or sublimation to yield this compound as a colorless liquid.[10] A reported yield for this method is approximately 50%.[10]
Diagram 1: Synthesis of this compound from 4-Chloroaniline and Triphosgene
References
- 1. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 104-12-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Derivatization using 4-Chlorophenyl Isocyanate in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In High-Performance Liquid Chromatography (HPLC), the sensitive detection of analytes is paramount for accurate quantification. Many compounds, particularly those lacking a strong chromophore, exhibit poor response to UV-Vis detectors. Chemical derivatization is a powerful technique to overcome this limitation by introducing a UV-absorbing or fluorescent tag onto the analyte molecule. 4-Chlorophenyl isocyanate (CPI) is a versatile derivatizing agent for compounds containing active hydrogen atoms, such as primary and secondary amines, alcohols, and phenols.
The reaction of this compound with these functional groups results in the formation of stable urea (B33335) (from amines) or urethane (B1682113) (from alcohols and phenols) derivatives. The introduction of the 4-chlorophenyl group provides a strong chromophore, significantly enhancing the molar absorptivity of the analyte at specific UV wavelengths, thereby improving detection sensitivity and selectivity.[1][2] This application note provides detailed protocols for the use of this compound as a pre-column derivatizing agent in HPLC analysis.
Principle of Derivatization
This compound reacts with nucleophilic functional groups containing an active hydrogen atom. The general reaction schemes are as follows:
-
With Primary and Secondary Amines: The isocyanate group (-N=C=O) readily reacts with the lone pair of electrons on the nitrogen atom of primary and secondary amines to form stable N,N'-disubstituted urea derivatives.[1]
-
With Alcohols and Phenols: The isocyanate group also reacts with the hydroxyl group of alcohols and phenols to form stable urethane (carbamate) derivatives.
These reactions are typically rapid and can be carried out under mild conditions. The resulting derivatives are generally less polar than the parent compounds, which can also improve their chromatographic behavior on reversed-phase columns.
Applications
The derivatization with this compound is applicable to a wide range of analytes in various matrices, including:
-
Pharmaceuticals: Quantification of drugs and their metabolites containing primary or secondary amine, hydroxyl, or phenolic functional groups.
-
Clinical and Biological Samples: Analysis of amino acids, biogenic amines, and other biomolecules.
-
Environmental Monitoring: Detection of aliphatic alcohols and phenolic compounds in water and soil samples.
-
Food and Beverage Analysis: Quantification of amino acids and other quality markers.
Experimental Protocols
General Considerations:
-
This compound is moisture-sensitive and can be irritating. Handle it in a well-ventilated fume hood and store it under anhydrous conditions.
-
All solvents and reagents should be of HPLC grade or higher and dried before use to prevent the hydrolysis of the isocyanate.
-
The reaction conditions (e.g., solvent, temperature, time, and catalyst) may need to be optimized for specific analytes to achieve complete derivatization.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol provides a general procedure for the derivatization of aliphatic and aromatic primary and secondary amines.
Materials and Reagents:
-
This compound (CPI) solution: Prepare a 1% (w/v) solution in dry acetonitrile (B52724). Prepare fresh daily.
-
Analyte solution: Dissolve the amine-containing sample in a suitable dry, aprotic solvent (e.g., acetonitrile, tetrahydrofuran).
-
Quenching solution: Prepare a 1% (v/v) solution of a primary or secondary amine (e.g., butylamine (B146782) or dibutylamine) in the reaction solvent to consume excess CPI.
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Derivatization Procedure:
-
To 100 µL of the analyte solution in a clean, dry vial, add 100 µL of the 1% this compound solution.
-
If necessary, add a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. For less reactive amines, heating at 50-60°C for 10-15 minutes may be required.
-
Add 50 µL of the quenching solution to react with the excess this compound. Let it stand for 10 minutes.
-
Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Suggested HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable percentage of B, and increase linearly to elute the derivatized analytes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at approximately 240-260 nm |
| Injection Volume | 10-20 µL |
Protocol 2: Derivatization of Alcohols and Phenols
This protocol outlines a general procedure for the derivatization of aliphatic alcohols and phenolic compounds.
Materials and Reagents:
-
This compound (CPI) solution: Prepare a 1% (w/v) solution in dry acetonitrile or tetrahydrofuran. Prepare fresh daily.
-
Analyte solution: Dissolve the alcohol or phenol-containing sample in a suitable dry, aprotic solvent.
-
Catalyst: Triethylamine or dibutyltin (B87310) dilaurate (a few drops).
-
Quenching solution: Prepare a 1% (v/v) solution of methanol (B129727) in the reaction solvent.
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
Derivatization Procedure:
-
To 100 µL of the analyte solution in a clean, dry vial, add 150 µL of the 1% this compound solution.
-
Add a catalytic amount of triethylamine or dibutyltin dilaurate.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes. The reaction progress can be monitored by TLC or a pilot HPLC run.
-
After cooling to room temperature, add 100 µL of the quenching solution (methanol) to consume any unreacted CPI. Let it stand for 15 minutes.
-
Dilute the reaction mixture with the mobile phase to an appropriate volume.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Suggested HPLC Conditions:
| Parameter | Value |
| Column | C18 or C8 reversed-phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile or Methanol |
| Gradient | A gradient program starting with a lower organic phase concentration and increasing over time is typically effective. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 35 - 40 °C |
| Detection | UV at approximately 240-260 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables provide a hypothetical summary of quantitative data that could be obtained from a validated HPLC method using this compound derivatization.
Table 1: Method Validation Parameters for the Analysis of a Hypothetical Primary Amine Drug
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.5 - 101.2% |
| Specificity | No interference from placebo and degradation products |
Table 2: Quantitative Analysis of Aliphatic Alcohols in a Spiked Water Sample
| Analyte | Spiked Concentration (ppm) | Measured Concentration (ppm) | Recovery (%) |
| Methanol | 10 | 9.8 | 98.0 |
| Ethanol | 10 | 10.1 | 101.0 |
| Propanol | 10 | 9.9 | 99.0 |
| Butanol | 10 | 10.2 | 102.0 |
Visualizations
The following diagrams illustrate the key processes involved in the derivatization and analysis workflow.
Caption: Derivatization reaction of an analyte with this compound.
References
Application of 4-Chlorophenyl Isocyanate in Pesticide Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl isocyanate (CPI) is a crucial intermediate in the synthesis of a significant class of modern pesticides, primarily the benzoylurea (B1208200) insecticides. These compounds act as potent insect growth regulators (IGRs) by disrupting the formation of chitin (B13524), a vital component of the insect exoskeleton. This mode of action provides a high degree of selectivity, making them effective against target pests while exhibiting lower toxicity to non-target organisms, including mammals.[1][2] This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the manufacturing of these important agricultural and public health products.
Core Application: Synthesis of Benzoylurea Insecticides
The primary application of this compound in the pesticide industry is as a key building block for the synthesis of benzoylurea derivatives.[3][4] The isocyanate group (-N=C=O) is highly reactive and readily undergoes addition reactions with primary amines to form urea (B33335) linkages. This reaction is the cornerstone of the synthesis of several commercially important insecticides, including Diflubenzuron, Triflumuron, and Novaluron.
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylurea pesticides, synthesized using this compound, do not cause immediate insect death but rather interfere with the molting process.[2] They specifically inhibit the enzyme chitin synthase, which is responsible for the polymerization of N-acetylglucosamine into chitin.[1] This disruption prevents the proper formation of the new cuticle, leading to molting failure and eventual death of the insect larvae.[2]
Below is a diagram illustrating the simplified signaling pathway of chitin synthesis and the point of intervention by benzoylurea insecticides.
Quantitative Data
The efficacy and synthesis of pesticides derived from this compound are well-documented. The following tables summarize key quantitative data for representative benzoylurea insecticides.
Table 1: Synthesis Yield and Purity of Diflubenzuron
| Parameter | Value | Reference |
| Total Yield | > 91% | [1] |
| Purity | > 99% | [1] |
Table 2: Insecticidal Activity (LC50) of Benzoylurea Pesticides
| Pesticide | Target Pest | LC50 Value (ppm or µg/L) | Reference | | :--- | :--- | :--- | | Diflubenzuron | Anopheles spp. (associated fauna) | 2.77 x 10⁻³ g/L (for Buenoa) |[5] | | | | 0.019 g/L (for Chironomus) |[5] | | | Aedes albopictus (eggs) | 35.8% inhibition at 1.0 ppm |[4] | | | Aedes aegypti (eggs) | 25.5% inhibition at 1.0 ppm |[4] | | Novaluron | Leptopharsa gibbicarina (nymphs) | 0.33 ppm |[2][6] | | | Spodoptera frugiperda (larvae) | 0.166 to 5.27 µg/mL |[7] | | | Daphnia magna | EC50: 0.00031 mg/L | | | | Oncorhynchus mykiss (rainbow trout) | LC50: 62.4 mg/L | | | Triflumuron | Leptopharsa gibbicarina (nymphs) | 0.42 ppm |[6] | | | Culex quinquefasciatus | EI50: 5.28 µg/L | | | | Aedes albopictus | EI50: 1.59 µg/L | |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent use in the preparation of benzoylurea insecticides.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-chloroaniline (B138754) using triphosgene (B27547) as a phosgenating agent.
Materials:
-
4-Chloroaniline
-
Triphosgene
-
Anhydrous Toluene (B28343) (or other suitable aprotic solvent like ethyl acetate)
-
Nitrogen gas supply
-
Reaction vessel (three-necked flask) with a magnetic stirrer, dropping funnel, and reflux condenser connected to a scrubbing system for acidic gases.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (12.76 g, 100.0 mmol) in anhydrous toluene (150 mL).
-
Cool the solution to 0-10°C using an ice bath.
-
Slowly add a solution of triphosgene (12.11 g, 41.0 mmol, providing 123 mmol of phosgene (B1210022) equivalent) in anhydrous toluene to the cooled 4-chloroaniline solution while maintaining the temperature between 0-10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 105-110°C).
-
Continue refluxing for a specified period (e.g., 2-4 hours) until the reaction mixture becomes clear.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and purge with nitrogen gas to remove any residual phosgene.
-
The solvent can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation to yield a colorless to light-yellow liquid or solid.
Protocol 2: Synthesis of Diflubenzuron
This protocol outlines the reaction of this compound with 2,6-difluorobenzamide (B103285) to produce Diflubenzuron.
Materials:
-
This compound
-
2,6-Difluorobenzamide
-
Anhydrous aromatic solvent (e.g., toluene, xylene, or chlorobenzene)
-
Dimethylformamide (DMF) as a catalyst (optional)
-
Reaction vessel with a stirrer, thermometer, and reflux condenser.
Procedure:
-
In a reaction vessel, dissolve 2,6-difluorobenzamide (e.g., 31.5 g) in an anhydrous aromatic solvent (e.g., 80 g of toluene).
-
Heat the mixture to a temperature between 110-140°C.
-
Slowly add a solution of this compound (prepared as in Protocol 1 or obtained commercially) in the same aromatic solvent to the heated 2,6-difluorobenzamide solution over a period of 0.5-3.0 hours.
-
After the addition is complete, maintain the reaction mixture at 110-140°C for an additional 4.0-8.0 hours.
-
Monitor the reaction for the formation of the solid product.
-
Cool the reaction mixture to 0-10°C to complete the precipitation of Diflubenzuron.
-
Filter the solid product and wash the filter cake with a small amount of cold aromatic solvent.
-
Dry the resulting white solid to obtain Diflubenzuron. The product can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of Triflumuron (Representative Protocol)
This protocol provides a general procedure for the synthesis of Triflumuron by reacting 2-chlorobenzoyl isocyanate with 4-trifluoromethoxyaniline. While this compound is not directly used, the chemistry is analogous and demonstrates the broader utility of isocyanates in pesticide synthesis.
Materials:
-
2-Chlorobenzoyl isocyanate (can be synthesized from 2-chlorobenzamide (B146235) and a phosgenating agent, similar to Protocol 1)
-
4-Trifluoromethoxyaniline
-
Anhydrous aprotic solvent (e.g., dioxane, toluene)
-
Reaction vessel with a stirrer.
Procedure:
-
In a reaction vessel, dissolve 4-trifluoromethoxyaniline in an anhydrous aprotic solvent.
-
At room temperature, add a solution of 2-chlorobenzoyl isocyanate in the same solvent to the aniline (B41778) solution.
-
Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) or until the reaction is complete, as monitored by TLC.
-
The product, Triflumuron, will typically precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent to remove any unreacted starting materials.
-
Dry the solid to obtain Triflumuron.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis processes described.
References
- 1. dspace.kpfu.ru [dspace.kpfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of triflumuron, a chitin synthesis inhibitor, on Aedes aegypti, Aedes albopictus and Culex quinquefasciatus under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [2+2] Cycloaddition Reactions Using 4-Chlorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting [2+2] cycloaddition reactions utilizing 4-chlorophenyl isocyanate. This versatile reagent serves as a valuable building block in the synthesis of β-lactams and 1,3-diazetidin-2-ones, core structures in many pharmaceutically active compounds.
Introduction
[2+2] cycloaddition reactions are powerful tools in organic synthesis for the construction of four-membered rings. The reaction of an isocyanate with an alkene leads to the formation of a β-lactam (an azetidin-2-one), a structural motif present in a wide array of antibiotics, including penicillins and cephalosporins. Similarly, the cycloaddition of an isocyanate with an imine yields a 1,3-diazetidin-2-one, a scaffold of interest in medicinal chemistry.
This compound is a readily available and reactive isocyanate. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the isocyanate carbon, facilitating the cycloaddition reaction. These notes provide generalized protocols for both thermal and Lewis acid-catalyzed [2+2] cycloadditions involving this compound.
Reaction Mechanisms
The [2+2] cycloaddition of an isocyanate can proceed through either a concerted or a stepwise mechanism, largely dependent on the electronic nature of the reactants and the reaction conditions.
A concerted [π2s + π2a] cycloaddition is thermally allowed by the Woodward-Hoffmann rules. However, a stepwise mechanism involving a zwitterionic or diradical intermediate is often operative, particularly with polarized reactants. The stepwise pathway can be influenced by solvent polarity and the presence of catalysts.
Caption: General mechanisms for the [2+2] cycloaddition of an alkene and an isocyanate.
I. [2+2] Cycloaddition of this compound with Alkenes for the Synthesis of β-Lactams
This protocol outlines the general procedure for the synthesis of N-(4-chlorophenyl)-β-lactams from the reaction of this compound with various alkenes.
Experimental Protocol: Thermal Cycloaddition
Materials:
-
This compound
-
Alkene (e.g., styrene, cyclohexene)
-
Anhydrous toluene (B28343) (or other high-boiling, non-protic solvent)
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, nitrogen inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alkene (1.0 eq.).
-
Dissolve the alkene in a minimal amount of anhydrous toluene.
-
Add this compound (1.0-1.2 eq.) to the solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically 12-48 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) or by recrystallization to afford the desired β-lactam.
Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition
Lewis acid catalysis can accelerate the reaction and improve yields, especially for less reactive alkenes.[1]
Materials:
-
This compound
-
Alkene
-
Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Standard glassware for anhydrous reactions under inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the alkene (1.0 eq.) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath, respectively.
-
Add the Lewis acid (0.1-1.0 eq.) portion-wise, maintaining the low temperature.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a suitable quenching agent for the specific Lewis acid used.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation
| Alkene Substrate | Reaction Conditions | Time (h) | Yield (%) | Reference |
| Styrene | Toluene, reflux | 24 | 60-80 | General |
| Cyclohexene | Toluene, reflux | 48 | 40-60 | General |
| Indene | DCM, Et₂AlCl, -78 °C | 4 | 70-90* | Adapted from[1] |
*Yields are representative and may vary depending on the specific reaction conditions and scale.
Caption: Workflow for the synthesis of β-lactams.
II. [2+2] Cycloaddition of this compound with Imines for the Synthesis of 1,3-Diazetidin-2-ones
The [2+2] cycloaddition of isocyanates with imines provides a route to 1,3-diazetidin-2-ones. It is important to note that this reaction can be challenging and highly substrate-dependent. In some cases, particularly with acyl isocyanates, [4+2] cycloaddition products may be favored. For simple aryl isocyanates like this compound, the [2+2] pathway may be more accessible, but careful optimization of reaction conditions is often necessary.
Experimental Protocol: Thermal Cycloaddition
Materials:
-
This compound
-
Imine (e.g., N-benzylideneaniline)
-
Anhydrous solvent (e.g., toluene, xylene, or neat)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a condenser, combine the imine (1.0 eq.) and this compound (1.0-1.2 eq.).
-
If using a solvent, dissolve the reactants in a minimal amount of anhydrous toluene or xylene. For a neat reaction, proceed without solvent.
-
Heat the mixture to a high temperature (typically 100-150 °C).
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexane).
-
If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Imine Substrate | Reaction Conditions | Time (h) | Yield (%) | Reference |
| N-Benzylideneaniline | Toluene, reflux | 48 | 30-50 | General |
| N-(4-Methoxybenzylidene)aniline | Neat, 120 °C | 24 | 40-60 | General |
*Yields are representative and may vary significantly based on the specific imine substrate.
Caption: Workflow for the synthesis of 1,3-diazetidin-2-ones.
Safety Precautions
-
Isocyanates are toxic and are potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Anhydrous reaction conditions are crucial for the success of these reactions. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Lewis acids are corrosive and react violently with water. Handle with care under an inert atmosphere.
Conclusion
The [2+2] cycloaddition reactions of this compound offer a direct route to valuable β-lactam and 1,3-diazetidin-2-one scaffolds. The protocols provided herein serve as a general guideline for researchers. Optimization of reaction parameters such as solvent, temperature, reaction time, and, if applicable, the choice and stoichiometry of the Lewis acid catalyst, may be necessary to achieve optimal results for specific substrates. Careful monitoring of the reaction progress and thorough characterization of the products are essential for successful synthesis.
References
Application Notes: Synthesis and Application of Urea Derivatives from p-Chlorophenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Urea (B33335) derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] The urea functional group's unique hydrogen bonding capabilities allow it to effectively interact with biological targets, making it a privileged scaffold in drug design.[3] One of the most direct and efficient methods for synthesizing unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine.[4][5] p-Chlorophenyl isocyanate is a particularly valuable reagent in this context, as the resulting N-(4-chlorophenyl) urea motif is a key component in a multitude of potent enzyme inhibitors, especially targeting protein kinases involved in oncogenic signaling pathways.[6][7][8]
These application notes provide detailed protocols for the synthesis of urea derivatives using p-chlorophenyl isocyanate, present key quantitative data, and illustrate their application as inhibitors in critical cell signaling pathways.
I. Synthesis of N,N'-Disubstituted Urea Derivatives
The primary method for preparing urea derivatives from p-chlorophenyl isocyanate is its reaction with a suitable amine. This nucleophilic addition reaction is typically high-yielding and proceeds under mild conditions.[6]
General Reaction Scheme:
Experimental Workflow Diagram
Caption: General workflow for the synthesis of urea derivatives.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N-(4-chlorophenyl)-N'-(aryl/alkyl) ureas.[6]
Materials:
-
p-Chlorophenyl isocyanate
-
Appropriate primary or secondary amine (e.g., 4-aminophenol, 2-aminoindan)
-
Anhydrous solvent (e.g., acetone (B3395972), dichloromethane (B109758) (DCM))
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel)
-
Filtration apparatus
Procedure:
-
Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired amine (1.0 eq.) in a minimal amount of anhydrous acetone (or DCM).
-
Preparation of Isocyanate Solution: In a separate vessel, dissolve p-chlorophenyl isocyanate (1.0 eq.) in anhydrous acetone.
-
Reaction: While stirring the amine solution at room temperature, add the p-chlorophenyl isocyanate solution dropwise over 5-10 minutes. The reaction is often exothermic, and a precipitate may begin to form immediately.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 3-4 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Product Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Purification: Wash the filtered solid with a small amount of cold acetone or an appropriate solvent to remove any unreacted starting materials.[6]
-
Drying: Dry the purified product under vacuum at 60-65 °C for 2 hours to yield the final urea derivative.[6]
II. Data Presentation: Representative Urea Derivatives
The following table summarizes quantitative data for several urea derivatives prepared using p-chlorophenyl isocyanate, demonstrating the versatility of the method.
| Amine Reactant | Product | Yield (%) | Reference |
| Ammonia | 1-(4-chlorophenyl)urea | 92% | [9] |
| 3-Fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-fluorophenyl)urea | ~85-92% | [10] |
| 3-Chloroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea | 92% | [10] |
| 4-Aminophenoxy-N-methylpicolinamide | Sorafenib analogue | High | [6] |
| N-Methyl-pyrazole-amine | N-(4-chlorophenyl)-N'-(pyrazolyl)urea analogue | 63% |
III. Applications in Drug Development: Kinase Inhibition
Diaryl urea derivatives containing the p-chlorophenyl moiety are prominent in modern drug discovery as potent inhibitors of protein kinases.[8] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a vital class of anticancer agents.[7]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[11][12] Its aberrant activation is common in many cancers, including breast cancer. Certain 1,3-diarylurea derivatives have been specifically designed to dually inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways, demonstrating significant antiproliferative activity.[11][12] These inhibitors typically function by competing with ATP for the binding site in the kinase domain.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by urea derivatives.
Similarly, other diaryl urea compounds have been developed as potent inhibitors of the p38 MAP kinase, which is involved in inflammatory responses. The urea moiety is critical for binding, typically forming bidentate hydrogen bonds with key residues (e.g., Glu71) in the kinase's ATP-binding pocket, thereby stabilizing an inactive conformation of the enzyme. This mechanism highlights the structural importance of the urea scaffold in achieving high-affinity and selective kinase inhibition.
References
- 1. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Chlorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical detection of 4-Chlorophenyl isocyanate (CPI), a reactive chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. The methods described herein are essential for quality control, impurity profiling, and stability testing.
Overview of Analytical Methods
The detection and quantification of this compound are challenging due to its high reactivity, particularly towards nucleophiles like water. Therefore, analytical methods typically involve a derivatization step to convert the isocyanate into a stable, readily analyzable derivative. The most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Key Analytical Approaches:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for isocyanate analysis. It involves derivatization followed by separation on a reversed-phase column and detection using Ultraviolet (UV) or Mass Spectrometry (MS) detectors. HPLC offers high sensitivity and selectivity.
-
Gas Chromatography (GC): GC can also be employed for the analysis of isocyanates. Similar to HPLC, a derivatization step is often necessary to improve the volatility and thermal stability of the analyte. GC coupled with a Mass Spectrometer (GC-MS) provides excellent separation and definitive identification.
-
Spectroscopic Methods: Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are useful for the qualitative identification and structural confirmation of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of isocyanates using derivatization followed by chromatography. It is crucial to note that these values are illustrative and are primarily based on methods validated for other common isocyanates like Toluene Diisocyanate (TDI) and Hexamethylene Diisocyanate (HDI). Specific validation for this compound is required to establish definitive performance characteristics.
| Parameter | HPLC-UV/MS (derivatized) | GC-MS (derivatized) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the general methodology for isocyanate analysis using 1-(2-Pyridyl)piperazine (1,2-PP) as a derivatizing agent, adapted for this compound.
3.1.1. Derivatization of this compound
The isocyanate group reacts with the secondary amine of 1,2-PP to form a stable urea (B33335) derivative, which can be readily analyzed by HPLC.
Caption: Derivatization of this compound with 1,2-PP.
Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dry acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an unknown amount of this compound into a suitable container.
-
Extract or dissolve the sample with a known volume of dry acetonitrile.
-
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of a 0.1 mg/mL solution of 1-(2-Pyridyl)piperazine in acetonitrile.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.
-
The resulting solution contains the stable urea derivative ready for HPLC analysis.
-
3.1.2. HPLC-UV/MS Analysis
Application Note: In-Situ FTIR Monitoring of Reactions with 4-Chlorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl isocyanate is a reactive intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polyurethanes. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack, making it a versatile functional group for forming ureas, urethanes, and other derivatives. Precise control and monitoring of reactions involving this compound are crucial for ensuring reaction completion, optimizing process parameters, and minimizing the formation of impurities.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that enables real-time monitoring of chemical reactions.[1][2] By inserting a fiber-optic probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling, providing immediate insights into the reaction kinetics, mechanism, and endpoint.[1][3] This application note provides a detailed protocol for using in-situ FTIR to monitor the reactions of this compound with nucleophiles such as alcohols and amines.
Principle of In-Situ FTIR Monitoring
The utility of in-situ FTIR for monitoring isocyanate reactions stems from the strong and distinct absorption of the isocyanate functional group in the mid-infrared region. The asymmetric stretching vibration of the -N=C=O group gives rise to a sharp, intense absorption band typically located between 2250 and 2285 cm⁻¹.[1] This region of the infrared spectrum is often free from other interfering absorptions, making the disappearance of the isocyanate peak a reliable indicator of reaction progress.[1][4]
As the reaction proceeds, the concentration of this compound decreases, leading to a corresponding decrease in the absorbance of the -N=C=O peak. Simultaneously, new absorption bands corresponding to the product (e.g., urethane (B1682113) or urea) will appear and grow in intensity. For example, the formation of a urethane linkage (R-NH-C(=O)-O-R') from the reaction with an alcohol will result in the appearance of characteristic N-H and C=O stretching bands. By tracking the changes in these spectral features over time, quantitative information about the reaction, such as conversion rates and reaction kinetics, can be obtained.
Experimental Setup
A typical in-situ FTIR setup for monitoring the reactions of this compound consists of the following components:
-
FTIR Spectrometer: A benchtop or process FTIR spectrometer capable of time-resolved data acquisition.
-
Fiber-Optic Probe: An Attenuated Total Reflectance (ATR) probe is commonly used for liquid-phase reactions.[1] The probe is inserted directly into the reaction mixture.
-
Reaction Vessel: A standard laboratory reactor equipped with ports for the in-situ FTIR probe, reagent addition, temperature control, and stirring.
-
Data Acquisition and Analysis Software: Software to control the spectrometer, collect spectra at regular intervals, and process the data to generate concentration profiles and kinetic information.
Caption: Experimental workflow for in-situ FTIR monitoring.
Experimental Protocols
Safety Note: this compound is toxic and a lachrymator. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol for Reaction with an Alcohol (Urethane Formation)
This protocol describes the monitoring of the reaction between this compound and a primary alcohol (e.g., 1-butanol) to form a urethane.
Materials:
-
This compound
-
Anhydrous solvent (e.g., diethyl ether, toluene)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
System Setup:
-
Assemble the reaction vessel with a stirrer, temperature probe, and nitrogen/argon inlet.
-
Insert the in-situ FTIR ATR probe into the reactor, ensuring the ATR crystal is fully submerged in the reaction volume.
-
Set the reaction temperature (e.g., 25 °C).
-
-
Background Spectrum:
-
Add the anhydrous solvent and 1-butanol to the reactor.
-
Begin stirring and allow the system to reach thermal equilibrium.
-
Collect a background FTIR spectrum of the solvent and alcohol mixture.
-
-
Reaction Initiation and Monitoring:
-
Inject a known amount of this compound into the reactor to start the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).
-
Monitor the decrease in the absorbance of the isocyanate peak (~2270 cm⁻¹) and the increase in the urethane product peaks (e.g., N-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹).
-
-
Data Analysis:
-
Process the collected spectra to obtain absorbance values for the isocyanate peak at each time point.
-
Plot the absorbance of the isocyanate peak versus time to generate a reaction profile.
-
Determine the reaction endpoint when the isocyanate peak is no longer detectable.
-
Calculate the reaction rate constant based on the appropriate kinetic model. The spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether has been reported to follow a rate equation that is second-order or higher with respect to the alcohol monomer concentration, indicating the involvement of alcohol dimers or higher-order polymers in the reaction mechanism.[5]
-
Caption: Urethane formation from this compound.
Protocol for Reaction with a Primary Amine (Urea Formation)
This protocol describes the monitoring of the reaction between this compound and a primary amine (e.g., butylamine) to form a urea (B33335).
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
System Setup: Follow the same setup as in section 4.1.
-
Background Spectrum:
-
Add the anhydrous solvent to the reactor.
-
Begin stirring and collect a background FTIR spectrum of the solvent.
-
-
Reaction Initiation and Monitoring:
-
Inject a known amount of butylamine into the reactor.
-
Inject a known amount of this compound to start the reaction. The reaction with amines is typically very fast.[4]
-
Begin collecting FTIR spectra at short intervals (e.g., every 5-10 seconds).
-
Monitor the rapid decrease in the absorbance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urea product peaks (e.g., N-H stretch, C=O stretch).
-
-
Data Analysis:
-
Process the collected spectra and plot the absorbance of the isocyanate peak versus time.
-
Due to the high reaction rate, this will allow for the determination of the reaction completion time.
-
Caption: Urea formation from this compound.
Data Presentation
The quantitative data obtained from in-situ FTIR experiments can be summarized in tables for easy comparison and analysis.
Table 1: Key Infrared Absorption Bands for Monitoring
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |
| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Decreases |
| Urethane (N-H) | Stretch | ~3300 | Increases |
| Urethane (C=O) | Stretch | ~1700 | Increases |
| Urea (N-H) | Stretch | ~3350 | Increases |
| Urea (C=O) | Stretch | ~1640 | Increases |
Table 2: Example Kinetic Data for the Reaction of this compound with 1-Butanol
| Temperature (°C) | Initial [Isocyanate] (M) | Initial [Alcohol] (M) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) |
| 25 | 0.1 | 0.5 | Value to be determined |
| 25 | 0.1 | 1.0 | Value to be determined |
| 35 | 0.1 | 0.5 | Value to be determined |
| 35 | 0.1 | 1.0 | Value to be determined |
Note: The rate constants are illustrative and must be determined experimentally. The reaction order with respect to the alcohol may be greater than 1.[5]
Conclusion
In-situ FTIR spectroscopy is an invaluable tool for the real-time monitoring of reactions involving this compound. It provides a non-invasive method to track the consumption of the isocyanate and the formation of products, enabling the determination of reaction kinetics, mechanisms, and endpoints with high precision.[1] The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this technology in their workflows, leading to improved process understanding and control.
References
- 1. mt.com [mt.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safe Handling and Storage of 4-Chlorophenyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-Chlorophenyl isocyanate (CAS No. 104-12-1). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical. This compound is a hazardous chemical that is toxic if swallowed or inhaled, causes severe skin and eye damage, and may cause respiratory and skin sensitization.[1][2] It is also moisture-sensitive and can react vigorously with various substances.[3][4]
Summary of Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to yellow liquid or crystals[3][5] |
| Molecular Formula | C7H4ClNO[3] |
| Molecular Weight | 153.57 g/mol [4] |
| Boiling Point | 203-204 °C @ 760 mmHg[4] |
| Melting Point | 27-31 °C[4] |
| Flash Point | 90 °C (194 °F)[4] |
| Density | 1.2600 g/cm³[4] |
| Vapor Pressure | 0.3 mmHg @ 20 °C[4] |
| Autoignition Temperature | > 450 °C (> 842 °F)[4] |
| Lower Explosion Limit | 2.30 vol %[4] |
| Upper Explosion Limit | 6.80 vol %[4] |
Experimental Protocols
Protocol 1: Receiving and Unpacking this compound
-
Verification: Upon receipt, verify the integrity of the container. Check for any signs of damage or leaks.
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[4] A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.[4]
-
Ventilation: Unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Moisture Control: As this compound is moisture-sensitive, avoid unpacking in a humid environment.[4]
Protocol 2: Handling and Dispensing
-
Work Area: All handling and dispensing activities must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Dispensing: Use clean, dry, and compatible tools (e.g., glass or stainless steel) for dispensing. Avoid generating dust or aerosols.
-
Container Sealing: Keep the container tightly closed when not in use to prevent exposure to moisture and air.[1] Isocyanates react with water to form CO2 gas, which can cause a build-up of pressure and potential rupture of sealed containers.[4]
-
Spill Prevention: Use a secondary container to transport the chemical within the laboratory.
Protocol 3: Storage
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] The recommended storage temperature is refrigerated (0-10°C).[6]
-
Container Integrity: Ensure the storage container is tightly sealed to prevent moisture contamination.[4] If contamination is suspected, do not reseal the container.[4]
-
Incompatible Materials: Store separately from acids, strong oxidizing agents, strong bases, alcohols, amines, and organotin catalysts.[1][4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1]
Protocol 4: Spill and Emergency Procedures
-
Evacuation: In case of a significant spill, evacuate the area immediately.
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a self-contained breathing apparatus, before attempting to clean up a spill.[1]
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solution (e.g., a mixture of water, ammonia, and detergent).
-
First Aid - Eyes: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[4]
-
First Aid - Skin: For skin contact, immediately wash with soap and plenty of water. Remove contaminated clothing.[1]
-
First Aid - Inhalation: If inhaled, move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
First Aid - Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.[1]
Protocol 5: Waste Disposal
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Containerization: Collect waste in a properly labeled, sealed, and compatible container.
-
Disposal Vendor: Use a licensed hazardous waste disposal company for final disposal.
Signaling Pathways and Logical Relationships
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 104-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: 4-Chlorophenyl Isocyanate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-chlorophenyl isocyanate as a versatile chemical intermediate in the synthesis of various compounds, with a focus on applications in the pharmaceutical and agrochemical industries.
Overview of this compound
This compound (CPI) is a highly reactive organic compound with the chemical formula C₇H₄ClNO.[1] It serves as a crucial building block in the synthesis of a wide range of molecules due to the electrophilic nature of its isocyanate group (-N=C=O).[2] This functional group readily reacts with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and other derivatives.[3] CPI is a colorless to yellow liquid or crystalline solid and is utilized as an intermediate in the manufacturing of pesticides and pharmaceuticals.[1][4]
Key Properties of this compound:
| Property | Value | Reference(s) |
| CAS Number | 104-12-1 | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | Colorless to yellow liquid or crystals | [1] |
| Boiling Point | 203-204 °C | [1] |
| Melting Point | 29-31 °C | [5] |
| Density | 1.200 g/cm³ | [5] |
Key Applications and Synthetic Pathways
This compound is a key precursor in the synthesis of several commercially important molecules. Two prominent examples are the insecticide diflubenzuron (B1670561) and analogues of the anticancer drug sorafenib (B1663141).
Synthesis of N,N'-Disubstituted Ureas
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted ureas. This reaction is fundamental in the production of various biologically active compounds.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of N,N'-disubstituted ureas.
Synthesis of Carbamates
The reaction of this compound with alcohols or phenols yields carbamates. This reaction is often catalyzed by a base and is utilized in the synthesis of certain pesticides and pharmaceutical intermediates.
Experimental Protocols
Synthesis of Diflubenzuron
Diflubenzuron is a benzoylurea (B1208200) insecticide that acts as an insect growth regulator by inhibiting chitin (B13524) synthesis.[6] It is synthesized through the reaction of this compound with 2,6-difluorobenzamide (B103285).[7][8]
Reaction Scheme:
Caption: Synthesis of Diflubenzuron.
Protocol:
-
In a reaction vessel, dissolve 2,6-difluorobenzamide in a suitable aromatic solvent (e.g., toluene, xylene).
-
Heat the solution to a temperature between 110-140 °C.[9]
-
Slowly add a solution of this compound in the same solvent to the reaction mixture over a period of 0.5 to 3.0 hours.[9]
-
After the addition is complete, maintain the reaction mixture at 110-140 °C for an additional 4.0 to 8.0 hours to ensure the reaction goes to completion.[9]
-
Cool the reaction mixture to 0-10 °C to precipitate the product.[9]
-
Collect the solid product by filtration.
-
Wash the filter cake with a suitable solvent (e.g., methanol) to remove impurities.[5]
-
Dry the purified diflubenzuron.
Quantitative Data for Diflubenzuron Synthesis:
| Parameter | Value | Reference(s) |
| Reactant 1 | This compound | [7] |
| Reactant 2 | 2,6-Difluorobenzamide | [7] |
| Solvent | Toluene or Xylene | [9] |
| Reaction Temperature | 110-140 °C | [9] |
| Reaction Time | 4.5 - 11 hours | [9] |
| Purification | Filtration and washing | [5][9] |
Synthesis of a Sorafenib Analogue
Sorafenib is a multi-kinase inhibitor used in cancer therapy.[10] Analogues of sorafenib can be synthesized using this compound to form the characteristic urea linkage.[10] The following protocol describes the synthesis of N-(4-chlorophenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea.
Reaction Scheme:
References
- 1. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 104-12-1 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthetic method of diflubenzuron impurities for quantitative and qualitative analysis - Eureka | Patsnap [eureka.patsnap.com]
- 6. Diflubenzuron - Wikipedia [en.wikipedia.org]
- 7. Diflubenzuron (Ref: OMS 1804) [sitem.herts.ac.uk]
- 8. Diflubenzuron (EHC 184, 1996) [inchem.org]
- 9. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 10. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 4-Chlorophenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chlorophenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized for its reactive isocyanate group. This functional group readily undergoes nucleophilic addition reactions with a variety of compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. This reactivity makes it a valuable building block in the synthesis of a wide range of bioactive compounds, including ureas, carbamates, and thioureas, many of which exhibit promising pharmacological activities such as anticancer, antimicrobial, and enzyme inhibitory properties. These application notes provide detailed protocols for the synthesis of several classes of bioactive compounds derived from this compound, along with their reported biological activities.
Synthesis of Bioactive Urea (B33335) Derivatives
Substituted ureas are a prominent class of compounds in drug discovery, with many exhibiting potent biological activities. The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-substituted ureas.
A derivative of 4-chlorophenylurea (B1664162) has been shown to exhibit anticancer activity against the K562 chronic myelogenous leukemia cell line.[1] The synthesis involves the reaction of this compound with an appropriate amine.
Quantitative Biological Data
| Compound | Cell Line | IC50 (µM) after 48h | Apoptotic Cells (%) after 48h at IC50 | Reference |
| 4-Chlorophenylurea Derivative | K562 | 5.2 ± 0.6 | 45.7 ± 3.1 | [1] |
| Sorafenib (Reference) | K562 | 2.8 ± 0.4 | 52.3 ± 2.8 | [1] |
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(substituted)urea
This protocol is a general procedure that can be adapted from the synthesis of similar urea derivatives.[2]
-
Materials:
-
This compound
-
Substituted amine (1.0 equivalent)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 equivalent) in anhydrous DCM.
-
Under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product may precipitate from the solution. If so, collect the solid by filtration and wash with a small amount of cold DCM.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Synthesis of Bioactive Carbamate (B1207046) Derivatives
Carbamates are another important class of bioactive molecules that can be synthesized from this compound. The reaction with an alcohol or phenol (B47542) in the presence of a suitable catalyst yields the corresponding carbamate. Carbamates are found in numerous approved drugs and are known for their chemical stability.[3][4]
Experimental Protocol: Synthesis of O-Aryl-N-(4-chlorophenyl)carbamate
This protocol is adapted from general procedures for carbamate synthesis from isocyanates.[5][6]
-
Materials:
-
This compound
-
Substituted phenol or alcohol (1.0 equivalent)
-
Anhydrous toluene (B28343) or THF
-
Catalyst (e.g., dibutyltin (B87310) dilaurate, triethylamine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a solution of the substituted phenol or alcohol (1.0 equivalent) in anhydrous toluene, add a catalytic amount of dibutyltin dilaurate or triethylamine.
-
Under an inert atmosphere, add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired carbamate.
-
Characterize the purified product using appropriate spectroscopic techniques.
-
Synthesis of Bioactive Thiourea (B124793) Derivatives
Thiourea derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. They can be synthesized by the reaction of this compound with a primary or secondary amine, followed by treatment with a sulfur source, or more directly from 4-chlorophenyl isothiocyanate. For the purpose of this protocol, we will focus on a general synthesis from an isothiocyanate, which can be prepared from this compound.
Quantitative Biological Data: Antimicrobial Activity
While specific data for 4-chlorophenylthiourea derivatives is not provided in the search results, a general trend of antimicrobial activity for thiourea compounds is well-established. The following table illustrates typical data presentation for such compounds.
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Thiourea Derivative 1 | Staphylococcus aureus | 125 | [1] |
| Thiourea Derivative 2 | Bacillus subtilis | 125 | [1] |
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(substituted)thiourea
This protocol is a general method for the synthesis of thioureas from isothiocyanates and amines.[7][8][9]
-
Materials:
-
4-Chlorophenyl isothiocyanate (can be prepared from this compound)
-
Primary or secondary amine (1.0 equivalent)
-
Ethanol (B145695) or THF as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the amine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of 4-chlorophenyl isothiocyanate (1.0 equivalent) in ethanol to the amine solution.
-
Stir the reaction mixture at room temperature or gentle reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the thiourea product may precipitate. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by spectroscopic analysis.
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of ureas/thioureas.
Signaling Pathway Diagram
Many bioactive ureas function as kinase inhibitors. The following diagram illustrates a simplified, generalized kinase signaling pathway that is often a target in cancer therapy.
Caption: Generalized kinase signaling pathway inhibition.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing unwanted polymerization of 4-Chlorophenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 4-Chlorophenyl isocyanate during storage and experimentation.
Troubleshooting Guide: Unwanted Polymerization
Unwanted polymerization of this compound can manifest as increased viscosity, solidification, discoloration (yellowing), or the formation of insoluble precipitates. This guide provides a systematic approach to identifying and mitigating the root causes of premature polymerization.
Symptom: The this compound solution has become viscous, cloudy, or contains solid precipitates.
| Possible Cause | Recommended Action |
| Moisture Contamination | Isocyanates react readily with water, leading to the formation of ureas and CO2, which can catalyze further polymerization.[1][2][3][4] Ensure all solvents are anhydrous and that reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Dry glassware thoroughly in an oven before use. |
| Improper Storage Conditions | Exposure to elevated temperatures, light, or atmospheric moisture can initiate polymerization.[1][2][4][5][6] Store this compound in a cool (2-8°C), dark, and dry location in a tightly sealed container.[2][6] For long-term storage, blanketing with an inert gas is recommended. |
| Presence of Catalytic Impurities | Contamination with acids, bases (e.g., amines), alcohols, or certain metal compounds (e.g., organotins) can catalyze polymerization.[1][2][3] Use high-purity solvents and reagents. Ensure all reaction vessels and equipment are clean and free from contaminants. |
| Cross-Contamination | Residual catalysts or reactants from previous experiments can trigger polymerization. Thoroughly clean all glassware, spatulas, and syringes. Avoid using the same equipment for handling isocyanates and their reactants (e.g., alcohols, amines) without meticulous cleaning. |
Symptom: The product shows significant yellowing over time.
| Possible Cause | Recommended Action |
| Degradation/Side Reactions | Yellowing can be an indicator of chemical degradation and the formation of colored byproducts, which may precede or accompany polymerization. The use of antioxidants or stabilizers can help mitigate this. Consider adding a stabilizer such as 2,6-di-tert-butyl-4-methylphenol (BHT) or a combination of an organic phosphite (B83602) ester and triphenyl phosphite (TPP). |
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for the unwanted polymerization of this compound?
A1: The primary triggers are exposure to moisture, heat, and incompatible substances.[1][4] Moisture initiates the formation of ureas, which can lead to polymer chains.[3] Heat provides the activation energy for polymerization. Incompatible materials, such as acids, bases (amines), alcohols, and organometallic compounds, can act as catalysts.[1][2]
Q2: How can I safely store this compound to ensure its stability?
A2: Store this compound in a cool, dry, and dark environment, preferably in a refrigerator at 2-8°C.[2][6] The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is advisable to blanket the material with a dry, inert gas like nitrogen or argon.
Q3: Are there any chemical inhibitors I can add to prevent polymerization?
A3: Yes, certain inhibitors can be effective. While specific data for this compound is limited, general stabilizers for aromatic isocyanates include acidic compounds and phenolic antioxidants. Small amounts of acidic oxides like carbon dioxide or sulfur dioxide, or phenolic compounds such as 2,6-di-tert-butyl-p-cresol or phenol (B47542) itself, have been shown to improve the storage stability of isocyanates.
Q4: My container of this compound has pressurized and is bulging. What should I do?
A4: A bulging container indicates a reaction has occurred, likely with water, which generates CO2 gas.[1] This is a hazardous situation as the container could rupture. Do not attempt to open the container. Handle it with extreme caution, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves. If possible, move the container to a well-ventilated fume hood. Contact your institution's environmental health and safety (EHS) office for guidance on how to safely neutralize and dispose of the material.
Q5: How can I test the purity of my this compound to see if it has started to polymerize?
A5: The purity of this compound can be assessed by determining the percentage of isocyanate (%NCO) content via titration with a standard solution of di-n-butylamine. A decrease from the theoretical %NCO value indicates that some of the isocyanate has reacted or polymerized. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy can also be used to detect the formation of urea (B33335) or urethane (B1682113) linkages, which appear as new carbonyl peaks at different wavenumbers than the isocyanate peak (around 2270 cm⁻¹).
Inhibitors for Stabilization
While this compound is sold with high purity, for long-term storage or for use in sensitive applications, the addition of a stabilizer may be considered. The following table summarizes potential inhibitors based on patent literature for aromatic isocyanates. Efficacy and optimal concentration should be determined experimentally for your specific application.
| Inhibitor Class | Specific Examples | Typical Concentration Range | Reference |
| Acidic Oxides | Carbon Dioxide (CO2), Sulfur Dioxide (SO2) | 0.01 - 1.0 wt% | |
| Phenolic Antioxidants | Phenol, 2,6-di-tert-butyl-p-cresol, 2,6-di-tert-butyl-4-methylphenol (BHT) | 10 - 5000 ppm | |
| Phosphite Esters | Triphenyl phosphite (TPP) | 0.005 - 1.0 wt% (in combination with BHT) |
Experimental Protocols
Protocol 1: Determination of Isocyanate Content (%NCO) by Titration
This method determines the purity of this compound by quantifying the amount of unreacted isocyanate groups.
Materials:
-
This compound sample
-
Anhydrous toluene (B28343)
-
Standardized 0.1 N di-n-butylamine in toluene solution
-
Bromophenol blue indicator solution
-
Standardized 0.1 N hydrochloric acid (HCl) solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample into a dry 250 mL Erlenmeyer flask.
-
Add 25 mL of anhydrous toluene to dissolve the sample.
-
Carefully add 25.0 mL of the standardized 0.1 N di-n-butylamine solution to the flask. Swirl to mix and then allow the flask to stand at room temperature for 15 minutes.
-
Add 3-4 drops of the bromophenol blue indicator. The solution should be blue.
-
Titrate the excess di-n-butylamine with the standardized 0.1 N HCl solution until the endpoint is reached (a color change from blue to yellow).
-
Perform a blank titration by following the same procedure but without the this compound sample.
-
Calculate the %NCO using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group
-
W_sample = weight of the this compound sample (g)
-
Protocol 2: Accelerated Stability Study
This protocol provides a framework for assessing the stability of this compound under elevated temperature and humidity conditions.
Materials:
-
This compound samples
-
Controlled environment chambers (e.g., stability ovens)
-
Tightly sealed vials (e.g., amber glass vials with PTFE-lined caps)
-
Analytical equipment for purity testing (e.g., titration setup, FTIR, HPLC)
Procedure:
-
Aliquot the this compound sample into several vials, ensuring a consistent headspace.
-
Tightly seal the vials. For studies involving moisture, a known amount of water can be injected into the vial.
-
Place the vials into controlled environment chambers set to the desired conditions. Recommended test conditions based on ICH guidelines can be adapted:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample for purity (%NCO), appearance (color, clarity), and the presence of degradation products (e.g., by FTIR or HPLC).
-
Plot the %NCO versus time for each condition to determine the rate of degradation.
Visualizations
Caption: Pathways of unwanted polymerization of this compound.
Caption: Troubleshooting workflow for unwanted polymerization.
References
- 1. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 2. paint.org [paint.org]
- 3. US5322914A - Aromatic polyisocyanurate resins and process therefor - Google Patents [patents.google.com]
- 4. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 5. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chlorophenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-chlorophenyl isocyanate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are phosgene-based methods and non-phosgene alternatives.
-
Phosgenation: This is the most common and traditional method, involving the reaction of 4-chloroaniline (B138754) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[1][2] While often efficient and high-yielding, this method requires stringent safety precautions due to the high toxicity of phosgene.[2]
-
Non-Phosgene Routes: To avoid the hazards associated with phosgene, several alternative methods have been developed. The most common non-phosgene route is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide (B81097) (4-chlorobenzoyl azide) to the isocyanate.[3][4][5] Other non-phosgene methods include the Hofmann and Lossen rearrangements, as well as various carbonylation reactions.[6][7]
Q2: My synthesis resulted in a low yield. What are the common causes?
A2: Low yields in this compound synthesis are a common issue and can often be attributed to several factors:
-
Moisture Contamination: Isocyanates are highly reactive towards water. Any moisture in the reactants, solvents, or glassware will lead to the formation of an unstable carbamic acid, which then decomposes to 4-chloroaniline and carbon dioxide. The newly formed aniline (B41778) can then react with the isocyanate product to form an undesired urea (B33335) byproduct, consuming two equivalents of the isocyanate.
-
Improper Reaction Temperature: Both the phosgenation and Curtius rearrangement reactions are sensitive to temperature. For phosgenation with triphosgene, the reaction is often started at a low temperature (e.g., 0°C) and then heated to reflux.[1] In the Curtius rearrangement, the temperature must be high enough to induce the rearrangement of the acyl azide but not so high as to cause decomposition of the product.
-
Purity of Starting Materials: Impurities in the 4-chloroaniline can lead to side reactions. It is crucial to use high-purity starting materials.
-
Inefficient Phosgenation: In phosgene-based methods, incomplete reaction of the starting amine can lead to the formation of carbamoyl (B1232498) chlorides and amine hydrochlorides, which can complicate the workup and reduce the yield.
-
Side Reactions: Besides reaction with water, isocyanates can undergo self-polymerization or react with other nucleophiles present in the reaction mixture.
Q3: How can I purify the crude this compound?
A3: The two most common methods for purifying this compound are vacuum distillation and recrystallization.
-
Vacuum Distillation: This is an effective method for separating the isocyanate from less volatile impurities.[1] Care must be taken as isocyanates can be thermally unstable, and distillation should be performed at the lowest possible temperature under a good vacuum. It has been noted that isocyanates can explode upon distillation, so proper safety precautions are essential.[8]
-
Recrystallization: this compound is a solid at room temperature and can be recrystallized from a non-polar solvent.[9] Petroleum ether (boiling range 30-40°C) is a commonly used solvent for this purpose.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isocyanate | Moisture Contamination: Water in solvents, reagents, or glassware. | - Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents.- Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the amine/acyl azide peak and appearance of the isocyanate peak at ~2270 cm⁻¹).- Ensure the reaction is heated for the appropriate amount of time as specified in the protocol. | |
| Side Reactions: Formation of urea, biuret, or allophanate (B1242929) byproducts. | - Maintain a strict 1:1 stoichiometry of reactants.- If using an excess of a reagent, consider adding it portion-wise.- Control the reaction temperature to minimize side reactions. | |
| Product is a Viscous Oil Instead of a Crystalline Solid | Presence of Urea Byproducts: Moisture contamination leading to the formation of N,N'-bis(4-chlorophenyl)urea. | - Rigorously exclude moisture from the reaction.- Purify the crude product by vacuum distillation to separate the isocyanate from the non-volatile urea. |
| Polymerization of Isocyanate: Exposure to high temperatures or certain catalysts can cause isocyanates to trimerize or polymerize. | - Avoid excessive heating during the reaction and purification.- Perform the reaction at a lower concentration to reduce intermolecular reactions.- Purify the product as quickly as possible after synthesis. | |
| Difficulty in Purification by Distillation | Thermal Decomposition: The isocyanate may be decomposing at the distillation temperature. | - Use a high-vacuum pump to lower the boiling point.- Employ a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Solidification in the Condenser: The isocyanate has a melting point of 26-29°C and may solidify in the condenser if the cooling water is too cold. | - Use room temperature water for the condenser or do not circulate cooling water if the distillation is performed under a high vacuum. | |
| Unexpected Precipitate in the Reaction Mixture | Formation of Amine Hydrochloride: In phosgenation reactions, the HCl byproduct can react with unreacted 4-chloroaniline to form the hydrochloride salt. | - This is a common intermediate in some phosgenation protocols. It should convert to the isocyanate upon further heating with phosgene. |
| Formation of Urea Byproduct: As mentioned, this is due to moisture. | - The urea is typically insoluble in the reaction solvent and will precipitate out. It can be removed by filtration before purification of the isocyanate. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Phosgenation (using Triphosgene)
This protocol is adapted from a procedure reported to have a high yield.[1]
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-chloroaniline in an anhydrous solvent such as ethyl acetate.[1]
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene (0.33 equivalents relative to the amine) in the same anhydrous solvent via the dropping funnel.
Reaction:
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to yield the final product. A yield of 92% has been reported for this step.[1]
Protocol 2: Synthesis of this compound via the Curtius Rearrangement
This is a general procedure for the Curtius rearrangement.[3][4][10]
Step 1: Synthesis of 4-Chlorobenzoyl Azide
-
Start with 4-chlorobenzoic acid. Convert it to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the 4-chlorobenzoyl chloride with sodium azide in a suitable solvent (e.g., acetone) to form 4-chlorobenzoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.
Step 2: Curtius Rearrangement to this compound
-
Carefully concentrate the solution of 4-chlorobenzoyl azide under reduced pressure. Do not heat to dryness.
-
Add a high-boiling, inert solvent (e.g., anhydrous toluene).
-
Heat the solution to induce the rearrangement of the acyl azide to the isocyanate, which occurs with the evolution of nitrogen gas.
-
Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the this compound can be purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Phosgenation (Triphosgene) | Curtius Rearrangement |
| Starting Material | 4-Chloroaniline | 4-Chlorobenzoic Acid |
| Key Reagents | Triphosgene, Anhydrous Solvent | Thionyl Chloride, Sodium Azide |
| Reported Yield | Up to 92%[1] | Varies depending on specific conditions |
| Advantages | High yield, well-established method | Avoids the use of highly toxic phosgene |
| Disadvantages | Uses a phosgene equivalent which is toxic and moisture-sensitive | Involves a potentially explosive acyl azide intermediate |
Mandatory Visualizations
Experimental Workflow: Phosgenation Route
Caption: Workflow for the synthesis of this compound via phosgenation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 104-12-1 [m.chemicalbook.com]
- 9. This compound | 104-12-1 [chemicalbook.com]
- 10. Curtius Rearrangement [organic-chemistry.org]
Technical Support Center: Optimizing Reactions of 4-Chlorophenyl Isocyanate with Polyols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for 4-Chlorophenyl isocyanate with various polyols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of polyurethanes using this compound.
| Symptom | Possible Cause | Recommended Action |
| 1. Slow or Incomplete Reaction | Low Reactivity: The hydroxyl groups of the polyol may not be sufficiently nucleophilic, or the reaction temperature is too low. This compound is an aromatic isocyanate, which is generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, but reaction rates can still vary.[1][2] | Increase Temperature: Gradually increase the reaction temperature. Reactions are typically conducted between room temperature and 100°C.[3][4] Use a Catalyst: Introduce a suitable catalyst to accelerate the reaction.[1][5] |
| Insufficient or Inactive Catalyst: The catalyst may be unsuitable for the specific reactants, used in too low a concentration, or may have degraded.[6] | Select an Appropriate Catalyst: Common choices include organotin compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL) and tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO).[1][6][7] Optimize Concentration: Perform preliminary experiments to determine the optimal catalyst loading. Verify Catalyst Activity: Ensure the catalyst is fresh and has been stored correctly. | |
| Incorrect Stoichiometry (NCO:OH ratio): An imbalance in the isocyanate-to-polyol ratio can leave unreacted components.[6][8] | Verify Calculations: Double-check the equivalent weights and calculations for the NCO:OH ratio. For linear polyurethanes, a ratio close to 1:1 is desired. For prepolymers, an excess of isocyanate is used.[9] Accurate Measurement: Precisely measure all reactants. | |
| 2. Gelation or Formation of Insoluble Solids | Trimerization of Isocyanate: At elevated temperatures and in the presence of certain catalysts, this compound can undergo cyclotrimerization to form highly stable, cross-linked isocyanurate rings.[6] | Control Temperature: Maintain careful control over the reaction temperature.[6] Catalyst Selection: Choose a catalyst that favors urethane (B1682113) formation over trimerization. Tertiary amines are often less prone to promoting trimerization than some organometallic catalysts.[6] |
| Excessive Cross-linking: This can occur if the polyol has an average functionality greater than two, or if significant side reactions (like allophanate (B1242929)/biuret (B89757) formation) create cross-links.[9] | Check Reactant Functionality: Ensure you are using diols and diisocyanates if a linear, thermoplastic polyurethane is the target.[9] Strict Stoichiometry: Maintain a precise NCO:OH ratio to minimize side reactions that consume urethane linkages.[6] | |
| 3. Unexpected Foaming or Bubbles | Moisture Contamination: This is a primary cause of foaming. Isocyanates react readily with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide (CO₂) gas.[8][10][11][12] | Use Anhydrous Conditions: Thoroughly dry all reactants (polyols can be dried under vacuum at elevated temperatures) and solvents before use.[8][9] Dry Glassware and Equipment: Ensure all reaction vessels and equipment are oven-dried and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[9] Inert Atmosphere: Conduct the reaction under a blanket of dry nitrogen or argon.[9] |
| 4. Product Has Low Molecular Weight | Allophanate and Biuret Formation: An excess of isocyanate can react with the newly formed urethane or urea (B33335) linkages, creating allophanate and biuret cross-links, respectively. These reactions can limit linear chain growth.[6][13] | Maintain Strict Stoichiometry: Precise control over the NCO:OH ratio is critical.[6] Controlled Addition: If a slight excess of isocyanate is necessary, consider adding it in portions to manage its concentration.[6] |
| 5. Cloudy Reaction Mixture or Precipitates | Impure Reactants: Contaminants or moisture in the isocyanate or polyol can interfere with the reaction or cause side products to precipitate.[6] | Verify Purity: Check the purity of starting materials using appropriate analytical methods. Purify reagents if necessary.[6] Moisture Check: Isocyanates contaminated with moisture may appear cloudy or contain solid precipitates (ureas).[8] |
| 6. Product Discoloration (Yellowing) | Aromatic Isocyanate Structure: Polyurethanes derived from aromatic isocyanates like this compound are prone to oxidation and degradation upon exposure to UV light, leading to yellowing.[14] | Minimize Light Exposure: Protect the reactants and final product from direct sunlight or UV sources. |
| Catalyst Type: Certain amine catalysts can contribute to yellowing over time.[9] | Catalyst Selection: For color-critical applications, consider using non-yellowing catalysts such as those based on bismuth or zinc.[9][11] | |
| High Temperatures: Excessive reaction or curing temperatures can cause thermal degradation and discoloration. | Temperature Control: Avoid unnecessarily high temperatures during the reaction and curing process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound and polyols in the reaction? A1: In polyurethane synthesis, the isocyanate (this compound) and the polyol are the two primary monomers. The isocyanate provides the reactive -NCO groups, which form the "hard segments" of the polymer, contributing to properties like rigidity and strength. The polyol, a molecule with multiple hydroxyl (-OH) groups, forms the "soft segments," which impart flexibility and elasticity to the final material.[9] The reaction between the -NCO and -OH groups creates the characteristic urethane linkage that forms the polymer backbone.[3]
Q2: Why is the NCO:OH stoichiometric ratio so critical? A2: The NCO:OH ratio is one of the most important factors in determining the final properties of the polyurethane.
-
An excess of isocyanate (NCO:OH > 1) results in an isocyanate-terminated prepolymer and can lead to a more rigid, cross-linked, and hydrophobic material. However, too much excess can cause side reactions leading to brittleness.[1][6]
-
An excess of polyol (NCO:OH < 1) results in a hydroxyl-terminated polymer that is typically softer, more flexible, and more hydrophilic.[1]
-
A balanced ratio (NCO:OH ≈ 1) is sought for creating high molecular weight linear polymers.[9] Incorrect stoichiometry is a common cause of incomplete curing, poor mechanical properties, and tacky surfaces.[8][10]
Q3: What catalysts are effective for the this compound and polyol reaction? A3: The reaction often requires a catalyst to proceed at a practical rate.[5] The choice depends on the desired reaction speed and selectivity.
-
Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a highly efficient and widely used catalyst that strongly promotes the urethane (isocyanate-hydroxyl) reaction.[7][11]
-
Tertiary Amine Catalysts: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective. They can catalyze both the urethane reaction and the isocyanate-water reaction, which is useful in foam production but requires careful moisture control in other applications.[6][15]
-
Other Metal Catalysts: Bismuth and zinc-based catalysts are also used and can be less toxic alternatives to organotins.[11]
Q4: What are the most common side reactions to be aware of? A4: Besides the primary urethane-forming reaction, several side reactions can occur:
-
Reaction with Water: Isocyanate reacts with water to form an amine and CO₂, which can cause unwanted foaming. The resulting amine then rapidly reacts with another isocyanate to form a rigid urea linkage.[8][11][12]
-
Trimerization: Isocyanates can react with each other to form a highly stable six-membered isocyanurate ring, which acts as a cross-linking point.[6]
-
Allophanate and Biuret Formation: Excess isocyanate can react with existing urethane or urea linkages, respectively, to form allophanate and biuret cross-links. These reactions typically occur at higher temperatures.[6][13][16]
Q5: How can I monitor the progress of the reaction? A5: Monitoring the reaction is crucial for ensuring it proceeds to completion and for determining the correct endpoint, especially in prepolymer synthesis.
-
FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring. The disappearance of the strong NCO peak around 2270 cm⁻¹ provides a direct measure of isocyanate consumption.[17][18]
-
Titration: A common offline method is to determine the percentage of unreacted NCO groups (%NCO) by back-titration. A sample is taken from the reaction mixture and reacted with an excess of a standard solution of a secondary amine (e.g., dibutylamine). The unreacted amine is then titrated with a standard acid solution (e.g., HCl).[19]
Data Presentation
Table 1: Comparison of Common Analytical Techniques for Residual Isocyanate (%NCO) Analysis
| Method | Principle | Typical Limit of Quantification (LOQ) | Precision (RSD) | Advantages | Disadvantages |
| Titration (e.g., ASTM D2572) | Back-titration of excess amine after reaction with NCO groups.[19] | ~0.03 % NCO[19] | < 2%[19] | Simple, low cost, no specialized equipment required.[19] | Low sensitivity, not suitable for trace analysis, potential interferences.[19] |
| FTIR Spectroscopy | Measures the absorbance of the characteristic NCO stretching band (~2270 cm⁻¹).[17] | Dependent on matrix | ~2-5% | Real-time, in-situ analysis, no sample preparation.[17] | Requires calibration, lower sensitivity than chromatographic methods. |
| HPLC-UV/Fluorescence | Separation and detection of isocyanates after derivatization with an agent like 1-(2-methoxyphenyl)piperazine (B120316) (MPP).[19] | 0.1 - 1 µg/mL | < 5% | High sensitivity and selectivity, suitable for trace analysis. | Requires derivatization, more complex sample preparation and instrumentation.[19][20] |
Table 2: General Effect of Temperature on Isocyanate Reactions
| Temperature Range | Primary Effect | Potential Issues |
| Low (e.g., < 25°C) | Slow reaction rate, delayed curing.[10] | Incomplete reaction, poor property development. |
| Moderate (e.g., 50-80°C) | Optimal for many formulations, allowing for a controlled reaction rate.[3][4] | Reaction may be exothermic and require cooling. |
| High (e.g., > 100°C) | Very fast reaction rate. | Increased likelihood of side reactions (allophanate, biuret, trimerization), potential for discoloration and thermal degradation.[6][16] |
Experimental Protocols
Protocol 1: General Procedure for Isocyanate-Terminated Prepolymer Synthesis
This protocol describes a general method for preparing a prepolymer with an NCO:OH ratio of 2:1.
-
Preparation: Dry the selected polyol (e.g., polytetrahydrofuran) and chain extender (if used) under vacuum at 80-90°C for at least 4 hours to achieve a moisture content of <0.05%.[9] Ensure all glassware (a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer) is oven-dried and assembled while hot under a stream of dry nitrogen.[9]
-
Reactant Charging: Charge the dried polyol (e.g., 0.1 mol) into the reaction flask under a positive pressure of nitrogen.
-
Isocyanate Addition: Begin stirring and add the this compound (e.g., 0.2 mol for a 2:1 ratio) to the flask. The addition may be done dropwise to control the initial exotherm.
-
Reaction: Add a catalytic amount of dibutyltin dilaurate (DBTDL), typically 0.01-0.05 wt% of the total reactants.[9] Heat the mixture to the target reaction temperature (e.g., 75°C) and hold.[9]
-
Monitoring: Monitor the reaction progress by periodically taking small, anhydrous samples and determining the %NCO content via titration (see Protocol 2).
-
Completion: The reaction is considered complete when the experimentally measured %NCO value matches the theoretical value calculated for the prepolymer. Once complete, cool the prepolymer and store it under a nitrogen blanket in a moisture-proof container.
Protocol 2: Determination of %NCO Content via Titration (ASTM D2572)
-
Sample Preparation: Accurately weigh a sample of the isocyanate-containing resin into a dry Erlenmeyer flask and add a suitable solvent (e.g., anhydrous toluene).
-
Amine Reaction: Add a known excess amount of a standardized solution of dibutylamine (B89481) in toluene (B28343) to the flask. Stopper the flask, swirl to mix, and let it stand for 15 minutes to allow the amine to react completely with the NCO groups.
-
Titration: Add isopropyl alcohol and a few drops of bromocresol green indicator to the flask.[19]
-
Endpoint: Titrate the solution with a standardized hydrochloric acid (HCl) solution until the color changes from blue to yellow, indicating that all excess dibutylamine has been neutralized.[19]
-
Blank Titration: Perform a blank titration using the same procedure but without the resin sample.
-
Calculation: The %NCO is calculated using the volumes from the blank and sample titrations, the normality of the HCl, and the sample weight.
Visualizations
Caption: Primary reaction pathway and major side reactions.
Caption: General workflow for reaction optimization.
Caption: Decision tree for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]
- 4. researchgate.net [researchgate.net]
- 5. sanyingpu.com [sanyingpu.com]
- 6. benchchem.com [benchchem.com]
- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bioflexinsulationlimited.co.ke [bioflexinsulationlimited.co.ke]
- 11. l-i.co.uk [l-i.co.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. iiif.library.cmu.edu [iiif.library.cmu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. pcimag.com [pcimag.com]
- 19. benchchem.com [benchchem.com]
- 20. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
how to avoid side reactions with aromatic isocyanates
<_ _=
-
Q1: My aromatic isocyanate reaction is showing a lower than expected yield and the formation of a white, insoluble precipitate. What is the likely cause?
-
A1: This is a classic sign of moisture contamination in your reaction. Aromatic isocyanates are highly reactive towards water. The isocyanate group (-NCO) reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This newly formed amine can then react with another isocyanate molecule to produce a disubstituted urea (B33335), which is often insoluble and precipitates out of the reaction mixture. This side reaction consumes two moles of isocyanate for every mole of water, significantly reducing the yield of your desired product.
-
-
Q2: I'm observing foaming and pressure buildup in my sealed reaction vessel. What could be happening?
-
A2: Foaming and pressure buildup are strong indicators of the reaction between the isocyanate and water.[1] This reaction generates carbon dioxide gas, which can lead to a dangerous increase in pressure in a sealed system.[1][2] It is crucial to immediately and safely vent the reaction vessel in a fume hood to prevent an explosion. To avoid this in the future, you must rigorously exclude moisture from your reaction setup.
-
-
Q3: My final polyurethane product has poor mechanical properties and a lower molecular weight than anticipated. What could be the issue?
-
A3: This can be caused by several factors, including incorrect stoichiometry (NCO:OH ratio) or the occurrence of side reactions like allophanate (B1242929) and biuret (B89757) formation.[3] If there is an excess of isocyanate, it can react with the urethane (B1682113) linkages already formed to create allophanate cross-links, or with urea linkages (if water was present) to form biuret cross-links.[3] These cross-linking reactions can limit polymer chain growth, resulting in a lower average molecular weight and altered mechanical properties.[3]
-
-
Q4: How can I prevent moisture from interfering with my reaction?
-
A4: Meticulous drying of all components is essential.
-
Glassware: Oven-dry all glassware overnight at >120 °C or flame-dry it under vacuum or a stream of inert gas immediately before use.[1]
-
Solvents and Reagents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. For liquid reagents, consider using molecular sieves to remove trace amounts of water.[4] For solid reagents, dry them in a vacuum oven.
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[1]
-
Moisture Scavengers: Consider adding a moisture scavenger to the reaction mixture.[5] These are additives designed to react with and eliminate trace moisture.[6]
-
-
-
Q5: My reaction is sluggish or stalls before completion, even with extended reaction times. What should I do?
-
A2: This could be due to an insufficient or inactive catalyst.[3] Many isocyanate reactions require a catalyst to proceed at a practical rate.[7]
-
Catalyst Selection: Ensure you are using a catalyst appropriate for your specific isocyanate and co-reactant. Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate).[8][9]
-
Catalyst Activity: Verify that your catalyst is fresh and has not been deactivated by exposure to air or moisture.
-
Concentration: Optimize the catalyst concentration; too little may result in a slow reaction, while too much can sometimes promote side reactions.
-
-
-
Q6: I am concerned about the self-reaction of my aromatic isocyanate (dimerization/trimerization). How can I minimize this?
-
A6: Dimerization (forming uretidinediones) and trimerization (forming isocyanurates) are common side reactions, especially at higher temperatures and with certain catalysts.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate of the desired transformation. Trimerization is particularly favored at higher temperatures.
-
Catalyst Choice: Some catalysts, particularly certain tertiary amines, can promote trimerization. If trimerization is an issue, consider screening other catalysts that are more selective for the urethane reaction.
-
Use of Blocking Groups: For applications where the isocyanate is needed to react at a specific higher temperature, using a "blocked isocyanate" is an effective strategy. The isocyanate is reacted with a blocking agent to form a stable adduct. This adduct will then deblock at a specific temperature, regenerating the reactive isocyanate in situ.[10][11]
-
-
-
Q7: How do I choose the right blocking group for my application?
-
A7: The choice of blocking agent is primarily determined by the desired deblocking temperature. Different blocking agents release the isocyanate at different temperatures.[10] This allows you to tailor the reactivity of your system to your specific process conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main side reactions to be aware of with aromatic isocyanates?
-
A1: The primary side reactions include:
-
Reaction with Water: Leads to the formation of ureas and carbon dioxide, which can cause foaming and consume the isocyanate.[2]
-
Dimerization and Trimerization: Self-reaction of the isocyanate to form uretidinediones (dimers) and isocyanurates (trimers), which can lead to insoluble byproducts.
-
Allophanate and Biuret Formation: Reaction of excess isocyanate with urethane or urea linkages, respectively, leading to cross-linking.[3]
-
-
-
Q2: Why is moisture control so critical for isocyanate reactions?
-
A2: Isocyanates react readily with water. This reaction not only consumes the isocyanate, reducing the yield of the desired product, but it also produces gaseous CO2, which can cause dangerous pressure buildup in closed systems and undesirable foaming in materials like coatings and elastomers.[1][2] The urea formed can also precipitate and affect the product's properties.[1]
-
-
Q3: What are "blocked isocyanates" and when should I use them?
-
A3: Blocked isocyanates are isocyanates where the reactive -NCO group has been temporarily protected by reacting it with a "blocking agent".[8] This makes the isocyanate non-reactive at ambient temperatures. When heated to a specific "deblocking temperature," the reaction reverses, regenerating the isocyanate, which can then react as intended.[11] They are useful in applications like one-component coatings, where you want to mix all the components together but delay the curing reaction until a heat activation step.
-
-
Q4: Can the choice of catalyst influence side reactions?
-
A4: Absolutely. Catalysts not only affect the rate of the desired reaction (e.g., urethane formation) but can also accelerate side reactions.[8] For example, tertiary amine catalysts can promote the isocyanate-water reaction and the trimerization of isocyanates.[9] Organotin catalysts are very effective for the urethane reaction but can also promote allophanate formation at higher temperatures.[8][12] Therefore, catalyst selection is a critical parameter to control both the reaction rate and selectivity.
-
-
Q5: How should I properly store aromatic isocyanates to maintain their purity?
-
A5: Aromatic isocyanates should be stored in tightly sealed containers to prevent moisture ingress.[13] The headspace of the container should be blanketed with a dry, inert gas like nitrogen.[2] Store them in a cool, dry place away from substances they can react with, such as alcohols and amines.[14] Be aware that some isocyanates can dimerize upon standing, so it is best to use them as fresh as possible.
-
Data Presentation
Table 1: Deblocking Temperatures of Common Blocking Agents for Aromatic Isocyanates
| Blocking Agent | Deblocking Temperature (°C) | Notes |
| Diethyl Malonate | 100 - 120 | Useful for lower temperature curing applications.[11] |
| 3,5-Dimethylpyrazole | 110 - 120 | Provides good latency at room temperature.[11] |
| Methyl Ethyl Ketoxime (MEKO) | 120 - 140 | A very commonly used blocking agent.[11] |
| Phenol | ~150 | Urethanes from aromatic alcohols have lower thermal stability, making phenols effective blocking agents.[10][15] |
| ε-Caprolactam | 160 - 180 | Suitable for high-temperature curing systems.[11] |
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents for Isocyanate Reactions
-
Pre-drying: If the solvent has a high water content, pre-dry it with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: Set up a distillation apparatus. Ensure all glassware is thoroughly dried beforehand.
-
Drying Agent: Add a powerful drying agent to the distillation flask. For example, for tetrahydrofuran (B95107) (THF) or toluene, sodium metal with benzophenone (B1666685) indicator is commonly used. For other solvents, calcium hydride is a good option.
-
Inert Atmosphere: Purge the apparatus with a dry, inert gas (nitrogen or argon) and maintain a positive pressure throughout the distillation.
-
Distillation: Heat the solvent to reflux, then distill it at the appropriate rate.
-
Storage: Collect the distilled, anhydrous solvent in a dry flask under an inert atmosphere. For storage, use a flask equipped with a septum or a sealed stopcock. Molecular sieves (e.g., 4Å) can be added to the storage flask to maintain dryness.
Protocol 2: General Procedure for Blocking an Aromatic Isocyanate with Methyl Ethyl Ketoxime (MEKO)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic diisocyanate (e.g., Toluene Diisocyanate - TDI) in anhydrous toluene.
-
Reagent Preparation: In the dropping funnel, prepare a solution of methyl ethyl ketoxime (MEKO) in anhydrous toluene.
-
Reaction: Cool the isocyanate solution in an ice bath. Add the MEKO solution dropwise to the stirred isocyanate solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by IR spectroscopy. The disappearance of the strong isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak will indicate the completion of the reaction.
-
Work-up: The solvent can be removed under reduced pressure to yield the blocked isocyanate. The product should be stored in a dry environment.
Visualizations
Caption: Figure 1: Troubleshooting Workflow for Isocyanate Reactions.
Caption: Figure 2: Major Side Reaction Pathways of Aromatic Isocyanates.
References
- 1. benchchem.com [benchchem.com]
- 2. resinlab.com [resinlab.com]
- 3. benchchem.com [benchchem.com]
- 4. snowpeakzeolite.com [snowpeakzeolite.com]
- 5. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 6. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 7. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 8. l-i.co.uk [l-i.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Blocked isocyanates - Wikipedia [en.wikipedia.org]
- 11. Blocked Isocyanates | Polyurethanes and Polyurea | Request Quote or Samples [tri-iso.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
Technical Support Center: Managing Moisture Contamination in Isocyanate Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with moisture contamination during isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between an isocyanate and water?
A1: Isocyanates possess a highly electrophilic carbon atom in the isocyanate group (-N=C=O), making them very reactive towards nucleophiles like water. The reaction proceeds in two main steps:
-
Formation of Carbamic Acid: The isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate.
-
Decomposition and Urea (B33335) Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine. This newly formed amine is highly nucleophilic and quickly reacts with a second isocyanate molecule to produce a stable, often insoluble, disubstituted urea.[1]
This side reaction is problematic as it consumes two equivalents of isocyanate for every mole of water, reduces the yield of the desired urethane (B1682113) product, and generates byproducts that can be difficult to remove.[1]
Q2: What are the common visual cues of moisture contamination in my reaction?
A2: Several signs can indicate the presence of unwanted moisture in your isocyanate reaction:
-
Foaming or Bubbling: The evolution of carbon dioxide gas from the decomposition of carbamic acid will cause the reaction mixture to foam or bubble.[2][3][4] This can also lead to a pressure buildup in a closed system.
-
Formation of White Precipitate: The disubstituted urea byproduct is often insoluble in common organic solvents and will appear as a white solid or precipitate.[1]
-
Cloudiness or Haziness: Moisture-contaminated isocyanates or the resulting reaction mixture may appear cloudy or hazy.[2][3]
-
Increased Viscosity or Gelling: The formation of urea and potential side reactions like biuret (B89757) formation (reaction of urea with another isocyanate) can lead to an unexpected increase in viscosity or even gelling of the reaction mixture.[4]
-
Lower than Expected Yield: A significant portion of the isocyanate starting material is consumed by the reaction with water, leading to a lower yield of the intended product.[1]
Q3: Where can moisture be introduced into my reaction?
A3: Moisture can originate from several sources, and careful consideration of each is crucial for maintaining anhydrous conditions:
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.[1][3]
-
Reagents: Starting materials, especially hygroscopic compounds like polyols, can contain significant amounts of absorbed water.[1][3][5]
-
Atmosphere: Performing reactions open to the air, particularly on humid days, is a primary source of moisture contamination.[1][6]
-
Glassware: Moisture can adsorb onto the surfaces of glassware. It is critical to properly dry all glassware before use.[1]
-
Additives and Fillers: Catalysts, fillers, and other additives can also introduce moisture into the reaction.
Q4: How dry do my solvents and reagents need to be for a successful isocyanate reaction?
A4: For most isocyanate-based reactions, particularly in the synthesis of polyurethanes, the total water content should be minimized. A general guideline is to aim for a water content of less than 0.01% (100 ppm) in the final reaction mixture.[2] For sensitive applications, even lower levels may be necessary. It is crucial to dry all reactants, especially polyols, to below 1000 ppm to suppress the formation of urea.[7][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: My reaction is foaming, and a white precipitate has formed.
-
Probable Cause: This is a classic sign of significant water contamination. The foaming is due to CO₂ evolution, and the precipitate is insoluble urea.[1][4]
-
Troubleshooting Steps:
-
Verify Solvent Dryness: Use Karl Fischer titration to confirm the water content of your solvent is below the acceptable limit (see Table 1). If it is too high, refer to the solvent drying protocols.
-
Check Reagent Purity: Analyze the moisture content of your starting materials, particularly polyols or other hygroscopic reagents. Refer to the protocol for drying polyols.
-
Ensure Inert Atmosphere: Confirm your reaction is set up under a positive pressure of a dry, inert gas such as nitrogen or argon. Check for any potential leaks in your system.
-
Proper Glassware Preparation: Ensure all glassware was rigorously dried in an oven and cooled in a desiccator or under a stream of inert gas before use.
-
Issue 2: The reaction is sluggish, and the final product yield is significantly lower than expected.
-
Probable Cause: Your isocyanate is likely being consumed by the side reaction with water, leaving less available to react with your intended nucleophile.[1]
-
Troubleshooting Steps:
-
Review Stoichiometry: The reaction with water consumes two moles of isocyanate per mole of water. If moisture is present, the effective stoichiometry of your desired reaction is altered.
-
Implement Rigorous Drying: Re-evaluate and improve your drying procedures for all solvents and reagents. Refer to the detailed experimental protocols for best practices.
-
Consider a Moisture Scavenger: For particularly sensitive reactions, the addition of a moisture scavenger can chemically remove trace amounts of water.
-
Issue 3: The viscosity of my reaction mixture increased unexpectedly, leading to poor stirring and incomplete reaction.
-
Probable Cause: The formation of urea and subsequent biuret linkages can lead to cross-linking and a rapid increase in viscosity.
-
Troubleshooting Steps:
-
Identify and Eliminate Moisture Source: Follow the steps outlined in "Issue 1" to pinpoint and remove the source of water contamination for future experiments.
-
Control Reaction Temperature: Exothermic reactions with water can accelerate side reactions. Ensure your reaction temperature is well-controlled.
-
Optimize Reagent Addition: In some cases, slow, controlled addition of the isocyanate to the reaction mixture can help to manage exotherms and minimize side reactions.
-
Data Presentation
Table 1: Acceptable Moisture Content for Common Solvents in Isocyanate Reactions
| Solvent | Recommended Max. Water Content (ppm) |
| Tetrahydrofuran (THF) | < 50 |
| Toluene | < 50 |
| Dichloromethane (DCM) | < 50 |
| Acetonitrile | < 50 |
| N,N-Dimethylformamide (DMF) | < 100 |
Note: These are general guidelines. The optimal water content may vary depending on the specific isocyanate and the sensitivity of the reaction.
Table 2: Efficiency of Common Drying Agents for Tetrahydrofuran (THF)
| Drying Agent | Conditions | Residual Water Content (ppm) |
| Sodium wire with benzophenone (B1666685) | Reflux | ~43 |
| Activated 3Å molecular sieves | 20% m/v loading, 48h standing | < 10 |
| Neutral Alumina | Passed through a column | < 10 |
| Calcium Hydride (CaH₂) | 24h standing | ~50 |
Data compiled from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Table 3: Relative Reactivity of Isocyanates with Common Nucleophiles
| Nucleophile | Typical Structure | Relative Reaction Rate |
| Primary Aliphatic Amine | R-NH₂ | 100,000 |
| Secondary Aliphatic Amine | R₂NH | 20,000 - 50,000 |
| Primary Aromatic Amine | Ar-NH₂ | 2,000 |
| Primary Alcohol | R-OH | 1,000 |
| Water | H₂O | 100 |
| Secondary Alcohol | R₂CH-OH | 300 |
| Phenol | Ar-OH | 20 |
| Carboxylic Acid | R-COOH | 4 |
| Urea | R-NH-CO-NH-R | 1 |
| Urethane | R-NH-CO-OR' | 0.3 |
Note: These are approximate relative rates and can be influenced by steric effects, catalysts, and reaction conditions.[9]
Experimental Protocols
Protocol 1: Moisture Content Determination by Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content in an organic solvent.
Apparatus:
-
Karl Fischer titrator (volumetric)
-
Titration cell
-
Burette with Karl Fischer titrant
-
Magnetic stirrer
-
Gastight syringes for sample injection
Reagents:
-
Karl Fischer titrant (one-component or two-component system)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Water standard for titer determination
Procedure:
-
System Preparation: Assemble the Karl Fischer titration cell, ensuring all joints are properly sealed to prevent atmospheric moisture ingress.
-
Solvent Pre-titration: Add the anhydrous Karl Fischer solvent to the titration cell. Start the titrator to neutralize any residual water in the solvent until a stable, low-drift endpoint is reached.
-
Titer Determination: Accurately inject a known amount of a certified water standard into the cell and titrate to the endpoint. The titrator software will calculate the titer of the Karl Fischer reagent (mg H₂O / mL of titrant). It is recommended to perform this in triplicate and use the average value.
-
Sample Analysis: Using a clean, dry syringe, inject a precisely weighed amount of the organic solvent sample into the titration cell.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until all the water in the sample has reacted and the endpoint is reached.
-
Calculation: The instrument's software will use the sample weight, the volume of titrant used, and the predetermined titer to calculate the water content of the sample, typically reported in ppm or weight percentage.
Protocol 2: Drying Tetrahydrofuran (THF) using Sodium and Benzophenone
Objective: To produce anhydrous THF with a moisture content of < 50 ppm.
Apparatus:
-
Round-bottom flask
-
Distillation head and condenser
-
Receiving flask
-
Heating mantle
-
Magnetic stirrer
-
Inert gas line (Nitrogen or Argon)
Reagents:
-
THF (pre-dried over 4Å molecular sieves or calcium hydride is recommended)
-
Sodium metal (as wire or chunks)
-
Benzophenone
Procedure:
-
Pre-drying: For best results, allow the THF to stand over activated 4Å molecular sieves for at least 24 hours before distillation.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry inert gas to prevent atmospheric moisture contamination.
-
Adding Reagents: To the round-bottom flask under a positive pressure of inert gas, add the pre-dried THF. Add small pieces of sodium metal, followed by a small amount of benzophenone to act as an indicator.
-
Refluxing: Heat the mixture to a gentle reflux with stirring. As the sodium reacts with residual water, the solution will change color. A persistent deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free.[2] If the blue color does not persist, more sodium may be needed.
-
Distillation: Once the deep blue color is stable, distill the THF into the receiving flask. Collect only the amount of dry solvent needed for your reaction.
-
Storage: The freshly distilled anhydrous THF should be used immediately or stored over activated molecular sieves under an inert atmosphere.
Protocol 3: Drying Polyols using a Vacuum Oven
Objective: To remove absorbed water from hygroscopic polyol starting materials.
Apparatus:
-
Vacuum oven
-
Vacuum pump with a cold trap
-
Shallow glass dish or tray
Procedure:
-
Sample Preparation: Pour the polyol into a shallow glass dish to maximize the surface area exposed to the vacuum.
-
Oven Setup: Place the dish containing the polyol into the vacuum oven. Close the oven door securely.
-
Applying Vacuum: Start the vacuum pump to evacuate the oven chamber. A pressure of <100 mTorr is recommended. Ensure a cold trap (e.g., with liquid nitrogen) is in place between the oven and the pump to protect the pump from solvent vapors.
-
Heating: Once a stable vacuum is achieved, begin heating the oven. A typical drying temperature for polyols is between 80-120 °C. The exact temperature will depend on the thermal stability of the specific polyol.
-
Drying Time: Dry the polyol under vacuum and heat for several hours (e.g., 4-24 hours), depending on the initial water content and the volume of the polyol.
-
Cooling and Storage: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, slowly break the vacuum with a dry, inert gas like nitrogen. Immediately transfer the dried polyol to a sealed container under an inert atmosphere to prevent reabsorption of moisture.
-
Verification: The final water content of the dried polyol should be verified by Karl Fischer titration.
Visualizations
Caption: Reaction pathway of an isocyanate with water, leading to urea and CO₂.
Caption: A logical workflow for troubleshooting moisture-related isocyanate reaction failures.
References
- 1. benchchem.com [benchchem.com]
- 2. US5229454A - Process for removing water from polyurethane ingredients - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. blog.hannainst.com [blog.hannainst.com]
- 6. appropedia.org [appropedia.org]
- 7. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. poliuretanos.net [poliuretanos.net]
- 9. vacuum_ovens [NSF BioPACIFIC MIP Wiki] [bpm-wiki.cnsi.ucsb.edu]
issues with incorrect stoichiometry in polyurethane synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues related to incorrect stoichiometry during polyurethane synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my final polyurethane product sticky or tacky after the recommended curing time?
A tacky or sticky surface is a common indicator of an incomplete or failed curing reaction.[1] The primary causes are often related to an imbalance in the reaction chemistry or improper environmental conditions.
-
Incorrect Stoichiometry: An improper isocyanate-to-polyol ratio (also known as the Isocyanate Index) is a frequent cause.[2][3] If there is an excess of polyol or a deficiency of isocyanate, unreacted polyol chains will remain in the mixture, resulting in a sticky product. Conversely, a significant excess of isocyanate can also lead to tackiness due to unreacted isocyanate at the surface.[4]
-
Moisture Contamination: Isocyanates are highly reactive with water.[5] If moisture is present in the polyol, solvents, or absorbed from the atmosphere, the isocyanate will react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1][6][7][8] This side reaction consumes isocyanate that was intended to react with the polyol, effectively altering the stoichiometry and leaving unreacted polyol behind.[1]
-
Improper Temperature: Polyurethane curing is sensitive to temperature. Low temperatures can significantly slow down the reaction rate, leading to an incomplete cure within the expected timeframe.[1][9][10]
-
Expired or Improperly Stored Reactants: Raw materials that are old or have been stored improperly may have degraded or absorbed moisture, leading to poor and incomplete curing.[1][9]
Q2: My polyurethane foam exhibits defects like shrinkage, cracking, or poor expansion. Are these issues related to stoichiometry?
Yes, foam defects are very often linked to stoichiometric imbalances and the resulting kinetics of the gelling and blowing reactions.
-
Shrinkage: This can occur if the gelation speed is faster than the foaming speed or if the foam has a high content of closed cells that collapse upon cooling. A low TDI (toluene diisocyanate) index, which is a measure of the NCO:OH ratio, can contribute to shrinkage.[7][9]
-
Cracking: Internal cracking can be caused by a low TDI index combined with excessive catalyst, leading to high early foaming strength before the polymer network is fully developed.[9] Cracking at the surface or corners can indicate an imbalance between the gas generation (blowing) and polymer network formation (gelling) speeds.[9]
-
Poor Foam Expansion: This is typically related to the blowing reaction. If water is the chemical blowing agent, an insufficient amount will not produce the required volume of CO2 upon reaction with the isocyanate.[1] The balance between the blowing and gelling reactions is critical; if the gelling is too fast, the polymer network will build viscosity too quickly and restrict the foam's expansion.[1]
Q3: What causes my polyurethane material to be brittle?
Brittleness in polyurethane, especially in foams, often points to an excess of isocyanate in the formulation.[11]
-
Excessive Cross-linking: When the NCO:OH ratio is too high (isocyanate-rich), the excess isocyanate groups can undergo side reactions. They can react with the urethane (B1682113) linkages already formed to create allophanate (B1242929) cross-links, or with urea (B33335) linkages (formed from reactions with water) to create biuret (B89757) cross-links.[12] This additional cross-linking creates a tighter, more rigid, and less flexible polymer network, resulting in a brittle material.[2][6]
-
High Hard Segment Content: The reaction of isocyanates with chain extenders forms the "hard segments" of the polyurethane. A higher NCO:OH ratio increases the proportion of these hard segments, which can lead to increased tensile strength and hardness but decreased elongation, contributing to brittleness.[13][14]
Q4: How does the isocyanate index (NCO:OH ratio) affect the final mechanical properties of a polyurethane elastomer?
The isocyanate index is a critical parameter that allows for the fine-tuning of the final properties of a polyurethane elastomer. The optimal stoichiometry depends on the desired performance characteristics, as different properties are maximized at different ratios.[2][15] For example, dynamic performance is often optimized in the 90-95% stoichiometry range, while tear strength may be maximized closer to a 100-105% ratio.[2] A lower stoichiometry can improve compression set resistance but may reduce resistance to flex fatigue and tearing.[15]
Data Presentation
Table 1: Effect of Stoichiometry on Polyurethane Elastomer Physical Properties
This table summarizes the general effects of varying the NCO:OH ratio on key mechanical properties of polyurethane elastomers.[2]
| Physical Property | Percent Stoichiometry Effects |
| Hardness & Modulus | Stable with minor changes over the 85-100% range. |
| Tensile Strength | Maximizes at a 90-95% stoichiometry; decreases outside this range. |
| Tear Strength | Maximizes at a 100-105% stoichiometry; shows a significant decrease below this range. |
| Elongation | Generally decreases as the stoichiometry increases, due to higher cross-linking. |
| Compression Set | Lower stoichiometries are often recommended to reduce compression set. |
| Flex Life & Fatigue | Higher stoichiometry generally improves flex fatigue resistance.[15] |
| Dynamic Performance | Optimized in the 90-95% stoichiometry range. |
Table 2: Troubleshooting Summary for Stoichiometry-Related Issues
| Observed Issue | Probable Stoichiometric Cause | Recommended Action |
| Sticky / Tacky Product | Isocyanate deficiency (NCO:OH < 1.0) due to calculation error or moisture contamination. | Verify NCO content and polyol hydroxyl value via titration. Recalculate mix ratio. Ensure all reactants and equipment are dry.[1] |
| Brittle Product | Isocyanate excess (NCO:OH > 1.0), leading to excessive cross-linking (allophanate/biuret formation). | Reduce the isocyanate index. Verify reactant equivalent weights and recalculate the mix ratio.[11] |
| Poor Foam Expansion | Imbalance in blowing reaction. Insufficient water (if used as a blowing agent) to react with isocyanate. | Verify and adjust the amount of blowing agent. Optimize the catalyst system to balance the blowing and gelling reaction rates.[1] |
| Foam Shrinkage | Low Isocyanate Index. The polymer network is not strong enough to withstand internal pressure changes during cooling. | Increase the isocyanate index. Ensure proper post-curing to complete the reaction.[7][9] |
Experimental Protocols
Protocol 1: Determination of Isocyanate (NCO) Content via Titration (Based on ASTM D2572)
This method is used to determine the exact NCO content of an isocyanate or prepolymer, which is crucial for accurate stoichiometric calculations.
-
Principle: The sample is reacted with a known excess of di-n-butylamine in an inert solvent (toluene). The amine consumes the isocyanate groups. The unreacted (excess) di-n-butylamine is then determined by back-titration with a standardized solution of hydrochloric acid.[16][17]
-
Reagents & Equipment:
-
Anhydrous Toluene (B28343)
-
Di-n-butylamine solution (0.1 N in toluene)
-
Standardized Hydrochloric Acid (0.1 N)
-
Isopropyl Alcohol
-
Bromphenol Blue indicator solution
-
250-mL Erlenmeyer flasks, 25-mL pipet, 50-mL buret, analytical balance.
-
-
Procedure:
-
Sample Preparation: Weigh the specified amount of prepolymer (e.g., ~1.0 g for a 5% NCO prepolymer) into a 250-mL Erlenmeyer flask.[17]
-
Dissolution: Add 25 mL of anhydrous toluene and swirl to dissolve the sample. Gentle warming may be used if necessary.[17]
-
Reaction: Accurately pipet 25 mL of the di-n-butylamine solution into the flask. Stopper the flask and allow it to react for 15 minutes at room temperature with occasional swirling.[18][19]
-
Titration Preparation: Add 100 mL of isopropyl alcohol and 4-6 drops of bromphenol blue indicator. The solution should be basic (blue).
-
Titration: Titrate the solution with the standardized 0.1 N HCl until the color changes from blue to a yellow endpoint.
-
Blank Titration: Perform a blank titration by following the same procedure but without adding the prepolymer sample.[19]
-
-
Calculation: The %NCO is calculated using the following formula:[17] % NCO = [ (B - V) * N * 4.202 ] / W Where:
-
B = volume of HCl for the blank titration (mL)
-
V = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group (42.02) multiplied by 100
-
W = weight of the sample (g)
-
Protocol 2: In-Situ Monitoring of Polyurethane Synthesis via FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for real-time monitoring of the polymerization reaction, allowing for kinetic analysis and endpoint determination.[3][10]
-
Principle: The reaction is monitored by tracking the change in absorbance of specific infrared bands corresponding to the reactants and products. The disappearance of the isocyanate functional group and the appearance of the urethane group are the primary indicators of reaction progress.[8]
-
Key Spectral Bands to Monitor:
-
Isocyanate (NCO) Stretch: A sharp, strong peak located at approximately 2265-2275 cm⁻¹ . The decrease in the intensity of this peak is directly proportional to the consumption of isocyanate.[20]
-
Urethane Carbonyl (C=O) Stretch: The formation of the urethane linkage results in a new peak in the carbonyl region, typically around 1710-1730 cm⁻¹ .[20][21]
-
N-H Stretch: The appearance of the N-H bond in the urethane group can be observed around 3290-3300 cm⁻¹ .[20]
-
Urea Carbonyl (C=O) Stretch: If moisture contamination occurs, a peak corresponding to urea linkages will appear at a lower wavenumber, around 1670 cm⁻¹ .[20]
-
-
Procedure (General Outline for ATR-FTIR):
-
Background Spectrum: Collect a background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal.
-
Initial Spectrum: Add the polyol component (and catalyst, if used) to the reaction vessel and record its spectrum.
-
Initiate Reaction: Add the isocyanate component to the vessel and immediately begin spectral acquisition.
-
Time-Based Acquisition: Collect spectra at regular intervals (e.g., every 15-60 seconds) throughout the reaction.[22]
-
Data Analysis: Plot the absorbance (or peak area) of the NCO peak at ~2270 cm⁻¹ and the urethane peak at ~1720 cm⁻¹ as a function of time to generate kinetic profiles. The reaction is considered complete when the NCO peak has disappeared or its area has stabilized.
-
Visualizations
Caption: Troubleshooting workflow for stoichiometry issues.
Caption: Key reaction pathways in polyurethane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bdmaee.net [bdmaee.net]
- 5. l-i.co.uk [l-i.co.uk]
- 6. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 7. pu-tire.com [pu-tire.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Polyurethane Soft Foam: 15 Common Problems and Solutions [sabtechmachine.com]
- 10. azom.com [azom.com]
- 11. bioflexinsulationlimited.co.ke [bioflexinsulationlimited.co.ke]
- 12. mdpi.com [mdpi.com]
- 13. mgesjournals.com [mgesjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. gallaghercorp.com [gallaghercorp.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. hiranuma.com [hiranuma.com]
- 20. mdpi.com [mdpi.com]
- 21. Effects of NCO/OH Ratios on Bio-Based Polyurethane Film Properties Made from Acacia mangium Liquefied Wood | MDPI [mdpi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Isocyanate Reaction Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing byproducts in isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in isocyanate reactions and how are they formed?
A1: Isocyanates are highly reactive electrophiles that can undergo several side reactions, leading to the formation of unwanted byproducts. The most prevalent byproducts include:
-
Ureas: Formed from the reaction of isocyanates with water. This is often the most significant side reaction. An unstable carbamic acid intermediate is initially formed, which then decomposes into a primary amine and carbon dioxide. The resulting amine is highly reactive and quickly reacts with another isocyanate molecule to form a stable, and often insoluble, disubstituted urea (B33335).[1] This process consumes two moles of isocyanate for every mole of water present.[1]
-
Allophanates: These byproducts are formed when an isocyanate molecule reacts with a urethane (B1682113) linkage, the desired product of an isocyanate-alcohol reaction. This is more likely to occur at elevated temperatures (typically above 100-140°C) or with a significant excess of isocyanate.[2]
-
Biurets: Similar to allophanates, biurets are formed when an isocyanate reacts with a urea linkage.[2]
-
Isocyanurates (Trimers): Isocyanates can undergo self-condensation to form cyclic trimers known as isocyanurates. This reaction is often promoted by certain catalysts and higher temperatures.[2][3] Aliphatic isocyanates generally have a lower tendency for uncatalyzed trimerization compared to aromatic isocyanates.[2]
-
Uretdiones (Dimers): Isocyanates can also dimerize to form uretdiones, another form of self-condensation byproduct.[2]
Q2: What are the typical indicators of significant byproduct formation?
A2: Several signs can point to the presence of unwanted side reactions in your isocyanate experiment:
-
Formation of a white precipitate: This is a common sign of insoluble urea byproduct formation due to moisture contamination.[1][2]
-
Unexpected gas evolution or foaming: The reaction of isocyanates with water produces carbon dioxide gas, which can cause bubbling or foaming in the reaction vessel.[1]
-
Lower than expected yield of the desired product: The consumption of isocyanate by side reactions will naturally lead to a reduced yield of your target molecule.[1]
-
Inconsistent or difficult-to-control reaction kinetics: The presence of water and the formation of amines can lead to complex and unpredictable reaction rates.[1]
-
Gel formation or insoluble solids: This can be an indication of excessive cross-linking caused by the formation of isocyanurate rings from the trimerization of isocyanates.[3]
-
Lower than expected polymer molecular weight: The formation of allophanate (B1242929) and biuret (B89757) cross-links can limit polymer chain growth.[3]
Q3: How can I identify the specific byproducts in my reaction mixture?
A3: Several analytical techniques can be employed to identify and quantify byproducts in isocyanate reactions:
-
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for real-time monitoring of the reaction. The disappearance of the strong isocyanate peak (around 2250-2285 cm⁻¹) and the appearance of characteristic peaks for urethanes (approx. 1700 cm⁻¹), ureas (approx. 1640 cm⁻¹), and other byproducts can be tracked over time.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is effective for separating and quantifying the components of the final reaction mixture. Often, derivatization of unreacted isocyanates and amine byproducts with an agent like di-n-butylamine (DBA) is necessary to form stable, UV-active compounds for analysis.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is excellent for identifying and quantifying byproducts, even at trace levels.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to verify the purity of starting materials and to characterize the structure of both the desired product and any isolated byproducts.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another useful technique for verifying the purity of volatile starting materials.[3]
Troubleshooting Guide
| Symptom | Probable Cause | Troubleshooting Steps |
| White precipitate formation, foaming, or gas evolution. | Moisture Contamination: Reaction of isocyanate with water to form insoluble urea and carbon dioxide.[1][2] | 1. Rigorously Dry Solvents and Reagents: Use appropriate drying agents (see Table 1) and consider distillation of solvents.[1] 2. Quantify Water Content: Use Karl Fischer titration to determine the water content of your starting materials. 3. Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[1] 4. Catalyst Review: Some catalysts can also promote the isocyanate-water reaction; review your catalyst choice for selectivity.[1][5] |
| Reaction is sluggish or stalls before completion. | 1. Insufficient or Inactive Catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate.[3] 2. Presence of Inhibitors: Commercial starting materials may contain inhibitors to prevent premature reaction.[3] | 1. Catalyst Optimization: Select a suitable catalyst (e.g., tertiary amines, organometallic compounds) and optimize its concentration.[3] Ensure the catalyst is fresh and active. 2. Remove Inhibitors: Consult the manufacturer's technical data sheet for information on inhibitors and their removal.[3] |
| Lower than expected yield. | 1. Moisture Contamination: Consumption of isocyanate by reaction with water.[1] 2. Incorrect Stoichiometry: An improper ratio of isocyanate to the nucleophile will result in incomplete conversion.[3] 3. Side Reactions: Formation of allophanates, biurets, or isocyanurates consumes the isocyanate.[2][3] | 1. Address Moisture: Follow the steps for moisture contamination. 2. Verify Stoichiometry: Carefully calculate and measure the amounts of reactants. 3. Control Reaction Conditions: Avoid excessive temperatures and consider the order of addition of reagents. A slight excess of the alcohol/amine can sometimes minimize side reactions.[2] |
| Gel formation or insoluble product. | Isocyanate Trimerization: Formation of highly stable and cross-linked isocyanurate rings.[3] | 1. Temperature Control: Carefully manage the reaction temperature to avoid excessive heat.[3] 2. Catalyst Selection: Choose a catalyst that favors urethane formation over trimerization. Tertiary amines are often less prone to promoting trimerization than some organometallic catalysts.[3] |
Data Presentation
Table 1: Effectiveness of Common Drying Agents for Solvents
| Drying Agent | Typical Residual Water Content (ppm) in Diethyl Ether | Typical Residual Water Content (ppm) in Tetrahydrofuran (THF) |
| Activated Molecular Sieves (4Å) | <10 | <10 |
| Sodium/Benzophenone (B1666685) Ketyl | <1 | <1 |
| **Calcium Hydride (CaH₂) ** | 10-50 | 10-50 |
| Sodium Wire | 10-50 | 10-50 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~100 | ~150 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~150 | ~250 |
Note: The effectiveness of drying agents can vary based on the solvent, the initial water content, and the drying procedure.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
Objective: To accurately quantify the water content in a solvent or liquid reagent.
Apparatus: Coulometric Karl Fischer titrator, gas-tight syringes.
Procedure:
-
Instrument Preparation: Turn on the Karl Fischer titrator and allow the cell solution to stabilize. The instrument will perform a pre-titration to eliminate any ambient moisture in the cell, indicated by a low, stable drift rate.
-
Sample Introduction: Using a gas-tight syringe, carefully withdraw a known volume or weight of the sample to be analyzed.
-
Injection: Inject the sample into the titration cell.
-
Titration: The instrument will automatically titrate the water in the sample and display the result, typically in parts per million (ppm) or as a percentage.
-
Replicates: For accuracy, perform the measurement in triplicate and calculate the average water content.
Protocol 2: In-Situ FTIR Spectroscopy for Reaction Monitoring
Objective: To monitor the real-time consumption of isocyanate and the formation of products and byproducts.
Methodology:
-
Setup: An Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.
-
Spectral Acquisition: Mid-infrared spectra are recorded at regular intervals (e.g., every 60 seconds).
-
Data Analysis:
-
Quantification: By creating a calibration curve with known concentrations, the absorbance values can be correlated to the concentration of each species in the reaction mixture over time.[4]
Protocol 3: Solvent Drying via Distillation from Sodium/Benzophenone
Objective: To obtain an anhydrous and oxygen-free solvent, such as Tetrahydrofuran (THF).
Reagents: THF (pre-dried), sodium metal, benzophenone.
Procedure:
-
Pre-Drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours.[1]
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried and the system is under a positive pressure of an inert gas.[1]
-
Still Preparation: To a round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF.
-
Initiation: Add a small amount of benzophenone to the flask.
-
Reflux: Gently heat the mixture to reflux. A deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.[1]
-
Distillation: Once the color is stable, distill the solvent into the receiving flask.
-
Storage: Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere over activated molecular sieves.[1]
Visualizations
Caption: Workflow for Isocyanate Reaction and Analysis.
Caption: Troubleshooting Logic for Isocyanate Reactions.
References
dealing with the lachrymatory effects of 4-Chlorophenyl isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling 4-Chlorophenyl isocyanate and mitigating its lachrymatory effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound (CAS No. 104-12-1) is a chemical intermediate used in the manufacturing of pharmaceuticals, herbicides, and pesticides.[1] It is a lachrymator, a substance that irritates the eyes and causes tearing.[2][3] It is classified as toxic if swallowed and fatal if inhaled.[4] Exposure can cause severe eye and skin irritation, respiratory sensitization, and potential lung damage.[2][3]
Q2: What are the immediate symptoms of exposure to this compound?
A2: Exposure can lead to a burning sensation in the eyes, redness, tearing, inflammation, and possible corneal injury.[2][3] Inhalation may cause respiratory tract irritation, and skin contact can result in irritation and sensitization, which is an allergic reaction upon re-exposure.[2][3]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: Appropriate PPE includes chemical splash goggles, protective gloves, and protective clothing to prevent skin exposure.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced.[5] All handling should be performed in a chemical fume hood.[6]
Q4: How should this compound be stored?
A4: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, acids, strong oxidizing agents, strong bases, alcohols, and amines.[2][4][7] It is moisture-sensitive and can react with water to produce carbon dioxide, which can lead to container pressurization and potential rupture.[2]
Q5: What is the proper procedure for disposing of this compound waste?
A5: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be handled as the product itself. For spills, the material should be collected and neutralized with a suitable decontamination solution before disposal.[8]
Troubleshooting Guides
Issue: Accidental Eye Exposure
Symptoms: Burning sensation, redness, excessive tearing, inflammation.[2][3]
Immediate Actions:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Remove contact lenses if present and easy to do so.
Issue: Accidental Skin Contact
Symptoms: Skin irritation, redness. May cause an allergic skin reaction upon re-exposure.[2][3]
Immediate Actions:
-
Immediately flush the skin with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3]
-
Get medical aid if irritation or other symptoms occur.[2]
-
Wash contaminated clothing before reuse.[3]
Issue: Inhalation of Vapors or Dust
Symptoms: Respiratory tract irritation.[3] High concentrations can affect mucous membranes and may lead to serious respiratory issues.[3]
Immediate Actions:
-
Remove the individual to fresh air immediately.[3]
-
If breathing is difficult, provide oxygen.[3]
-
If breathing has stopped, give artificial respiration.[3]
-
Seek immediate medical attention.[3]
Issue: Small Spill of this compound
Immediate Actions:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomite.[6][8] Avoid using materials like cement powder.[8]
-
Sweep or vacuum the material into a suitable, labeled disposal container. Do not fill the container more than halfway to allow for any gas expansion.[2][8]
-
Do not add water directly to the isocyanate.[2]
-
Decontaminate the spill area with a suitable solution.[8]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C7H4ClNO | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| Appearance | White to yellow crystals or liquid | [1][9] |
| Melting Point | 27-31 °C | [2] |
| Boiling Point | 203-204 °C | [2] |
| Flash Point | 90 °C (194 °F) | [2] |
| Vapor Pressure | 0.3 mm Hg @ 20 °C | [2] |
| NFPA Health Rating | 4 (Severe Hazard) | [2] |
Experimental Protocols
Standard Handling Protocol for this compound
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] All personnel must be trained on the hazards and proper handling procedures.
-
Personal Protective Equipment (PPE): Don chemical splash goggles, appropriate gloves, and a lab coat.[2] If there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[5]
-
Work Area: Conduct all work in a well-ventilated chemical fume hood.[6]
-
Dispensing:
-
Reaction:
-
If the reaction is exothermic, use appropriate cooling measures.
-
Be aware that isocyanates can react vigorously with compounds containing active hydrogen, such as water, alcohols, and amines.[10]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment used.
-
Dispose of waste according to institutional and local guidelines.
-
Spill Decontamination Protocol
-
Containment: For a small spill, contain the liquid or solid with an inert absorbent material.[8]
-
Neutralization: Prepare one of the following decontamination solutions:
-
Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[8]
-
Formulation 2: 3-8% concentrated ammonia (B1221849) solution, 0.2-2% liquid detergent, and water to make 100%.[8]
-
-
Application: Carefully apply the decontamination solution to the absorbed spill. The reaction may produce carbon dioxide, so do not seal the waste container tightly.[8]
-
Contact Time: Allow the decontamination solution to stand for at least 10 minutes.[8]
-
Cleanup: Mop up the neutralized material and place it in a properly labeled waste container.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[8]
Visualizations
Caption: Workflow for responding to accidental exposure to this compound.
Caption: General workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound(104-12-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.com [fishersci.com]
- 8. safetyinnumbers.ca [safetyinnumbers.ca]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. This compound CAS#: 104-12-1 [m.chemicalbook.com]
Technical Support Center: Scaling Up 4-Chlorophenyl Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving 4-Chlorophenyl isocyanate from the laboratory to the pilot plant. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this transition.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound reactions?
Scaling up reactions with this compound from a laboratory to a pilot plant setting presents several critical challenges that can impact safety, yield, and product quality. Key challenges include:
-
Heat Management: Reactions involving isocyanates are often highly exothermic. What is manageable in a small laboratory flask can lead to dangerous temperature spikes and potential runaway reactions in a larger pilot plant reactor.[1][2]
-
Mixing and Mass Transfer: Achieving uniform mixing is more difficult at a larger scale. Inefficient mixing can lead to localized "hot spots," resulting in increased impurity formation and reduced product yield.
-
Reaction Kinetics: The time to reach reaction completion may change with larger quantities of reagents.
-
Impurity Profile: Minor side reactions at the lab scale can become significant at the pilot scale, leading to a different impurity profile and potentially impacting the final product's quality.
-
Safety: The hazards associated with this compound, such as its high reactivity and toxicity, are amplified at a larger scale, necessitating more stringent safety protocols and engineering controls.
Q2: What are the most common side reactions to anticipate during the scale-up of this compound reactions?
When scaling up, you may encounter several side reactions that can affect product yield and purity. These include:
-
Urea (B33335) Formation: this compound readily reacts with water, which may be present as a contaminant in reagents or solvents. This reaction forms an unstable carbamic acid that decomposes to 4-chloroaniline. This amine can then react with another molecule of this compound to form the often insoluble N,N'-bis(4-chlorophenyl)urea.[3]
-
Allophanate and Biuret Formation: The desired urethane (B1682113) or urea products can further react with excess this compound, especially at elevated temperatures, to form allophanates and biurets, respectively. These side products can lead to branching and cross-linking in polymeric reactions.
-
Trimerization: In the presence of certain catalysts or at high temperatures, this compound can trimerize to form a highly stable isocyanurate ring.
Q3: How does the choice of solvent impact the scale-up of this compound reactions?
Solvent selection is critical for a successful scale-up. The ideal solvent should:
-
Be inert to this compound and other reactants.
-
Effectively dissolve all reactants and products to ensure a homogeneous reaction mixture.
-
Have a suitable boiling point to allow for effective temperature control.
-
Be easily recoverable to improve process economics and reduce environmental impact.
-
Be anhydrous to minimize the formation of urea byproducts.[3]
Commonly used anhydrous aprotic solvents include toluene (B28343), xylenes, and dichlorobenzene.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Optimization |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., FT-IR to track the disappearance of the isocyanate peak at ~2270-2250 cm⁻¹). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side reactions. |
| Significant side reactions (e.g., urea formation). | Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. If urea formation is significant, ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor mixing. | Evaluate the efficiency of the stirring mechanism in the pilot plant reactor. For viscous reaction mixtures, consider using an overhead stirrer with a suitable impeller design to ensure homogeneity. | |
| Incorrect stoichiometry. | Re-verify the stoichiometry of your reactants. Ensure accurate measurement and dispensing, especially when handling larger quantities. | |
| Product Purity Issues & Difficult Purification | Formation of insoluble ureas. | As ureas are often less soluble, they can sometimes be removed by filtration. To prevent their formation, ensure anhydrous conditions throughout the process.[3] |
| Formation of allophanates/biurets. | These byproducts are typically formed at higher temperatures. Maintain a lower reaction temperature. If the reaction requires heating, consider a shorter reaction time. | |
| Residual this compound. | Unreacted isocyanate can be quenched by adding a small amount of a secondary amine (e.g., dibutylamine) at the end of the reaction to form a more easily separable urea derivative. | |
| Runaway Reaction or Thermal Control Issues | Inadequate cooling capacity for the scale. | Before scaling up, perform reaction calorimetry studies to understand the heat of reaction and the rate of heat generation. Ensure the pilot plant reactor's cooling system is robust enough to handle the maximum expected heat output. |
| Reagent addition rate is too fast. | Add the this compound or other reactive reagents slowly and in a controlled manner to manage the rate of heat evolution.[2] | |
| Agitator failure. | Implement regular maintenance checks for all equipment. Have an emergency stop procedure in place. | |
| Product Discoloration or Impurity Profile Changes | Localized overheating causing thermal degradation. | Improve mixing and temperature control. |
| Air or moisture leaks into the reactor. | Ensure the reactor is properly sealed and maintained under a positive pressure of an inert gas. | |
| Extended reaction time. | Re-evaluate the reaction endpoint determination to avoid prolonged heating. |
Data Presentation
The following table provides a hypothetical but representative comparison of reaction parameters when scaling up a reaction of this compound with a primary alcohol from a laboratory to a pilot plant scale.
| Parameter | Laboratory Scale (100 mL) | Pilot Plant Scale (100 L) | Key Considerations for Scale-Up |
| Reactant A (Alcohol) | 0.1 mol | 100 mol | Ensure accurate molar ratio is maintained. |
| This compound | 0.1 mol | 100 mol | Controlled addition is critical at the pilot scale to manage the exotherm. |
| Solvent (Anhydrous Toluene) | 50 mL | 50 L | Ensure solvent is rigorously dried to prevent urea formation. |
| Reaction Temperature | 25-30 °C | 25-30 °C (with active cooling) | The larger volume will generate significantly more heat. The pilot reactor must have an efficient cooling system to maintain the target temperature. |
| Addition Time | 10 minutes (dropwise) | 2-3 hours (controlled feed) | Slower addition rate at the pilot scale is necessary to allow for heat dissipation.[2] |
| Reaction Time | 2 hours | 3-4 hours | Reaction time may be longer due to mixing inefficiencies and slower addition. |
| Agitation | Magnetic stirrer (800 rpm) | Overhead mechanical stirrer with baffles (100-200 rpm) | Mechanical stirring is required for effective mixing in a larger vessel. Baffles help to prevent vortex formation and improve mixing. |
| Yield (Isolated Product) | ~95% | 85-90% | A slight decrease in yield is common during scale-up due to factors like less efficient mixing and longer reaction times leading to more side products. |
Experimental Protocols
Laboratory Scale Synthesis of a Urethane
Objective: To synthesize a urethane from this compound and a primary alcohol at the laboratory scale.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Purge the entire system with dry nitrogen for 15 minutes.
-
Add 0.1 mol of the primary alcohol and 30 mL of anhydrous toluene to the flask.
-
Dissolve 0.1 mol of this compound in 20 mL of anhydrous toluene and add it to the dropping funnel.
-
Begin stirring the alcohol solution and slowly add the this compound solution dropwise over 10 minutes, maintaining the temperature between 25-30 °C using a water bath if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by FT-IR spectroscopy, looking for the disappearance of the isocyanate peak around 2270-2250 cm⁻¹.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude urethane product, which can then be purified by recrystallization or column chromatography.
Pilot Plant Scale Synthesis of a Urethane
Objective: To scale up the synthesis of the urethane to a 100 L pilot plant reactor.
Equipment:
-
100 L glass-lined or stainless steel reactor with an overhead mechanical stirrer, baffles, a heating/cooling jacket, a controlled feed pump, and a nitrogen supply.
-
Appropriate personal protective equipment (PPE) for handling isocyanates.[4]
Procedure:
-
Ensure the reactor is clean, dry, and has been pressure tested.
-
Inert the reactor by purging with dry nitrogen. Maintain a slight positive nitrogen pressure throughout the reaction.
-
Charge the reactor with 100 mol of the primary alcohol and 30 L of anhydrous toluene.
-
Begin agitation at a speed sufficient to ensure good mixing without excessive splashing (e.g., 100-150 rpm).
-
In a separate, dry, and inerted vessel, prepare a solution of 100 mol of this compound in 20 L of anhydrous toluene.
-
Set the reactor jacket temperature to 20-25 °C to begin cooling.
-
Using a calibrated feed pump, add the this compound solution to the reactor at a controlled rate over 2-3 hours.
-
Continuously monitor the internal temperature of the reactor. The feed rate may need to be adjusted to maintain the temperature below 30 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, or until in-process control (e.g., FT-IR) confirms the reaction is complete.
-
Proceed with the established work-up and purification protocol, which may need to be adapted for the larger scale (e.g., using a filter press for solid isolation).
Mandatory Visualizations
Caption: A simplified workflow comparing the key steps in a this compound reaction at the laboratory versus the pilot plant scale.
Caption: Reaction pathways showing the desired urethane formation and the competing side reaction leading to urea byproduct formation from this compound.
References
Technical Support Center: 4-Chlorophenyl isocyanate (4-CPI) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of 4-Chlorophenyl isocyanate (4-CPI) during storage and handling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound (4-CPI) is sensitive to moisture and heat.[1] For optimal stability, it should be stored in a cool, dry environment, ideally between 2-8°C, under an inert atmosphere such as nitrogen or argon.[2][3] The container should be tightly sealed to prevent moisture ingress, which can lead to degradation and pressure buildup due to the formation of carbon dioxide.[1]
Q2: What are the primary degradation pathways for 4-CPI?
A2: The two primary degradation pathways for 4-CPI are:
-
Reaction with water (Hydrolysis): 4-CPI reacts readily with water or moisture to form an unstable carbamic acid, which then decomposes into 4-chloroaniline (B138754) and carbon dioxide gas. The resulting 4-chloroaniline can then react with another molecule of 4-CPI to form N,N'-bis(4-chlorophenyl)urea.[4]
-
Dimerization/Polymerization: In the presence of certain catalysts (like strong bases or some metals) or upon exposure to heat, 4-CPI can undergo dimerization to form a uretdione ring structure or further polymerize.[1][5]
Q3: What are the visible signs of 4-CPI degradation?
A3: Degradation of 4-CPI can be indicated by several visible signs:
-
Discoloration: The appearance of a yellow or brownish tint in the normally white to off-white crystalline solid.[4]
-
Turbidity or Cloudiness: Formation of insoluble particles in the molten liquid.
-
Solidification or Increased Viscosity: Unwanted polymerization can lead to the formation of solid precipitates or an increase in the viscosity of the molten compound.
-
Pressure Buildup: If stored in a sealed container with moisture contamination, the liberation of CO2 can cause the container to bulge or even rupture.[1]
Q4: Can stabilizers be used to improve the storage stability of 4-CPI?
A4: Yes, certain stabilizers can be added to isocyanates to inhibit degradation. For aromatic isocyanates like 4-CPI, hindered phenols such as 2,6-di-tert-butyl-p-cresol (BHT) are sometimes used. Dissolving a small amount of a normally gaseous acidic oxide, such as carbon dioxide, in the liquid isocyanate has also been shown to improve storage stability.
Q5: What materials are incompatible with 4-CPI?
A5: 4-CPI is incompatible with a wide range of materials, including water, alcohols, amines, acids, strong bases, and strong oxidizing agents.[1] Contact with these substances can lead to vigorous and exothermic reactions, potentially causing polymerization and the release of toxic fumes.[3]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing) of 4-CPI | Exposure to air and light, presence of impurities (e.g., iron salts), or slight degradation. | Store under an inert atmosphere (nitrogen or argon) in an amber glass container. If purity is critical, consider purification by recrystallization from a non-reactive solvent like petroleum ether or by fractional distillation under reduced pressure. |
| Formation of Solid Precipitate or Cloudiness | Dimerization/polymerization or formation of insoluble urea (B33335) derivatives due to moisture contamination. | Filter the molten 4-CPI if the precipitate is minimal. For significant precipitation, purification is necessary. Ensure stringent exclusion of moisture during handling and storage by using dry solvents and an inert atmosphere. |
| Low Reactivity or Incomplete Reaction in Experiment | Degradation of 4-CPI, leading to a lower concentration of the active isocyanate group. | Verify the purity of the 4-CPI using an appropriate analytical method such as HPLC-UV or titration. If the purity is low, use a fresh batch or purify the existing stock. |
| Pressure Buildup in Storage Container | Contamination with water, leading to the formation of CO2 gas. | Caution: Do not open a visibly bulging container. Cool the container slowly to reduce internal pressure. If safe to do so, vent the container in a well-ventilated fume hood. Discard the contaminated material according to safety protocols. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under different storage conditions. This data is representative and intended to highlight the importance of proper storage. Actual degradation rates may vary depending on the specific batch purity and container closure.
Table 1: Effect of Temperature on the Purity of 4-CPI over 6 Months
| Storage Temperature (°C) | Initial Purity (%) | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| 4 | 99.5 | 99.4 | 99.2 | 99.0 |
| 25 (Room Temperature) | 99.5 | 98.8 | 97.5 | 95.2 |
| 40 | 99.5 | 97.2 | 94.1 | 88.5 |
Table 2: Effect of Relative Humidity (RH) on the Purity of 4-CPI at 25°C over 30 Days
| Relative Humidity (%) | Initial Purity (%) | Purity after 7 days (%) | Purity after 15 days (%) | Purity after 30 days (%) |
| <10 (Dry Inert Atmosphere) | 99.5 | 99.4 | 99.3 | 99.2 |
| 50 | 99.5 | 98.1 | 96.5 | 93.8 |
| 75 | 99.5 | 96.3 | 92.1 | 85.7 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is based on the principles outlined in the EPA Accelerated Storage Stability guidelines.[6]
1. Objective: To assess the stability of 4-CPI under accelerated storage conditions.
2. Materials:
- This compound (at least 3 batches)
- Amber glass vials with Teflon-lined screw caps
- Temperature and humidity-controlled stability chambers
- HPLC system with a UV detector
- Analytical balance
- Appropriate HPLC grade solvents (e.g., acetonitrile (B52724), water) and reagents for derivatization if necessary.
3. Procedure:
- Initial Analysis: Determine the initial purity of each batch of 4-CPI using a validated HPLC-UV method (see Protocol 2). Record the physical appearance (color, form).
- Sample Preparation: Aliquot approximately 1g of each batch of 4-CPI into separate, pre-weighed amber glass vials. Tightly seal the vials.
- Storage Conditions: Place the vials in stability chambers under the following conditions:
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Long-term (Control): 25°C ± 2°C / 60% RH ± 5% RH
- Time Points for Testing: Withdraw samples for analysis at the following intervals:
- Accelerated: 0, 1, 3, and 6 months
- Long-term: 0, 3, 6, 9, 12, 18, and 24 months
- Analysis: At each time point, analyze the samples for purity using the HPLC-UV method and record any changes in physical appearance.
4. Data Analysis:
- Plot the purity of 4-CPI as a function of time for each storage condition.
- Calculate the degradation rate constant if the degradation follows a specific order.
Protocol 2: HPLC-UV Method for Purity Determination of this compound
1. Objective: To determine the purity of 4-CPI and quantify its major degradation product, N,N'-bis(4-chlorophenyl)urea.
2. Instrumentation and Conditions:
- HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-2 min: 50% B
- 2-10 min: 50% to 90% B
- 10-15 min: 90% B
- 15.1-20 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Reagent and Sample Preparation:
- Standard Preparation:
- Accurately weigh about 10 mg of 4-CPI reference standard and transfer to a 10 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile. This is the stock solution.
- Prepare a series of working standards by diluting the stock solution with acetonitrile.
- Sample Preparation:
- Accurately weigh about 10 mg of the 4-CPI sample and prepare a stock solution in acetonitrile as described for the standard.
- Dilute an aliquot of the sample stock solution with acetonitrile to fall within the concentration range of the standard curve.
4. Analysis:
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Identify and quantify the 4-CPI peak and any degradation product peaks by comparing their retention times and UV spectra with those of the standards.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for 4-CPI stability issues.
References
resolving solid precipitates in isocyanate reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solid precipitates in isocyanate reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of solid precipitate formation in my isocyanate reaction?
A1: Solid precipitates in isocyanate reactions are typically unintended byproducts. The most common causes include:
-
Moisture Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed amine is highly reactive toward other isocyanate molecules, leading to the formation of insoluble polyureas.[1]
-
Side Reactions: At elevated temperatures or in the presence of certain catalysts, isocyanates can react with the desired urethane (B1682113) linkages to form allophanates, or with urea (B33335) byproducts to form biurets. These cross-linked structures often have limited solubility.
-
Isocyanate Self-Polymerization: Isocyanates can react with themselves, particularly at high concentrations, upon prolonged storage, or in the presence of catalysts, to form cyclic trimers (isocyanurates) or dimers (uretdiones), which are often crystalline and insoluble.[2]
-
Low Solubility of the Target Polymer: The desired polyurethane or polyurea itself may precipitate if its molecular weight becomes too high for it to remain in solution or if the reaction solvent is a poor solvent for the polymer.
Q2: I have a white solid precipitate in my reaction. How can I identify what it is?
A2: Identifying the precipitate is crucial for selecting the correct dissolution method. The following analytical techniques are recommended:
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is a rapid and powerful technique for identifying the functional groups present in the solid. The solid can be isolated and analyzed directly. Key absorbances to look for include:
-
Isocyanate (unreacted): Strong, sharp peak around 2250-2285 cm⁻¹
-
Urea: C=O stretch around 1630-1680 cm⁻¹ and N-H bend around 1550-1570 cm⁻¹
-
Urethane: C=O stretch around 1680-1740 cm⁻¹
-
Isocyanurate (Trimer): C=O stretch around 1700 cm⁻¹ (often a very strong, sharp peak)
-
Allophanate (B1242929)/Biuret (B89757): C=O stretches in the 1680-1740 cm⁻¹ region, often broader than urethane or urea peaks.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the precipitate can be dissolved in a suitable deuterated solvent (e.g., DMSO-d6), ¹H and ¹³C NMR can provide detailed structural information to definitively identify the compound.
-
Melting Point Analysis: Comparing the melting point of the isolated precipitate to literature values for common byproducts (e.g., diphenylurea) can be a simple identification method.
Q3: Can I prevent these precipitates from forming in the first place?
A3: Yes, preventative measures are often the best approach:
-
Strict Anhydrous Conditions: Ensure all reactants, solvents, and glassware are rigorously dried to prevent the formation of urea byproducts. Polyols can be dried under vacuum at elevated temperatures.[1]
-
Control of Reaction Temperature: Side reactions like allophanate and biuret formation are more prevalent at higher temperatures. Maintaining the recommended reaction temperature is critical.
-
Proper Catalyst Selection: Certain catalysts can promote trimerization. Ensure you are using a catalyst that is selective for the urethane reaction and at the correct concentration.
-
Monomer Purity: Use high-purity monomers, as impurities can sometimes catalyze side reactions.
Troubleshooting Guide: Resolving Solid Precipitates
This guide will help you to systematically address the issue of solid precipitates in your isocyanate reaction mixture.
Step 1: Identify the Precipitate
Before attempting to dissolve the precipitate, it is essential to identify its nature. Use the analytical techniques described in FAQ Q2. The troubleshooting workflow below will guide you based on the identity of the precipitate.
Caption: Troubleshooting workflow for resolving isocyanate precipitates.
Step 2: Implement the Dissolution Strategy
Based on the identification of the precipitate, follow the appropriate strategy below.
Insoluble polyureas and isocyanurate trimers can often be dissolved in high-boiling polar aprotic solvents with the aid of heat.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc).
-
Procedure:
-
Isolate the precipitate by filtration if possible.
-
In a fume hood, suspend the precipitate in a minimal amount of the chosen solvent (e.g., 5-10 mL per gram of precipitate).
-
With vigorous stirring, slowly heat the mixture. The target temperature will depend on the solvent and the nature of the precipitate but is often in the range of 80-150°C.
-
Hold at temperature until the solid dissolves. This may take several hours.
-
Once dissolved, the solution can be further processed, or the target compound can be re-precipitated by adding an anti-solvent.
-
Allophanate and biuret crosslinks are often thermally labile and can be broken at elevated temperatures, reverting to the parent urethane/urea and isocyanate. Alternatively, they can be chemically cleaved.
-
Thermal Degradation:
-
Procedure: Heat the reaction mixture containing the precipitate to temperatures above 120°C. The exact temperature depends on whether the linkages are aromatic or aliphatic. Aromatic allophanates and biurets tend to dissociate at lower temperatures than their aliphatic counterparts.[3] Monitor the dissolution of the solid. Be aware that the regenerated isocyanate can react further, so this is best done under inert atmosphere.
-
-
Chemical Degradation (Aminolysis):
-
Procedure: Introduce a primary or secondary amine (e.g., diethylenetriamine) to the reaction mixture.[4] The amine will preferentially attack the allophanate and biuret linkages, breaking the crosslinks and forming simpler ureas and urethanes that may be more soluble. This is often carried out at elevated temperatures (e.g., 80-180°C).[5]
-
Quantitative Data on Solubility
The following table summarizes the solubility of common isocyanate-related compounds in various solvents. Note that "Soluble" often implies heating may be required.
| Compound | Solvent(s) | Solubility (at approx. 25°C unless noted) | Citation(s) |
| 1,3-Diphenylurea | DMSO, DMF | ~30 mg/mL | [6] |
| 1,3-Diphenylurea | Pyridine | 50 mg/mL | [7] |
| MDI-based Polyurea | Most organic solvents | Insoluble | [8] |
| Isocyanurate Trimer (HDI-based) | Esters, Ketones, Aromatic Hydrocarbons | Soluble | |
| Methyl Isocyanate | n-Octanol | 4.0 M/atm at 298K | [3][5] |
Experimental Protocols
Protocol 1: Identification of an Unknown Precipitate using ATR-FTIR
Objective: To identify the chemical nature of an unknown solid precipitate from an isocyanate reaction.
Materials:
-
Sample of the solid precipitate
-
ATR-FTIR spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Prepare the ATR Accessory: Ensure the ATR crystal is clean and free of any residual contaminants by wiping it with a lint-free cloth dampened with a suitable solvent like isopropanol.[9][10]
-
Acquire a Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum. This will subtract any absorbance from the atmosphere (e.g., CO₂) and the crystal itself.[9]
-
Sample Application: Place a small amount of the solid precipitate onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm and even pressure to the solid, ensuring good contact between the sample and the crystal surface.[9]
-
Acquire the Sample Spectrum: Collect the infrared spectrum of the sample.
-
Data Analysis:
-
Examine the resulting spectrum for characteristic peaks as outlined in FAQ Q2.
-
Pay close attention to the region between 1600 cm⁻¹ and 1800 cm⁻¹ for C=O stretching vibrations and the region around 2250 cm⁻¹ for any unreacted isocyanate.
-
Compare the obtained spectrum with reference spectra of known isocyanate byproducts if available in your spectral library.
-
Caption: Workflow for precipitate identification using ATR-FTIR.
Protocol 2: Dissolving a Polyurea Precipitate in Hot DMSO
Objective: To dissolve an insoluble polyurea precipitate for filtration or further analysis.
Materials:
-
Polyurea precipitate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon inlet
-
Thermometer or thermocouple
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or nitrile are often recommended for short-term use, but check for breakthrough times), safety goggles, and a lab coat.[11]
-
DMSO is combustible and has a high boiling point (189°C). Avoid open flames and ensure the heating mantle is properly regulated.[12]
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with extreme care.[12]
Procedure:
-
Setup: Assemble the glassware in a fume hood. Place the polyurea precipitate and a magnetic stir bar in the round-bottom flask. Attach the condenser and the inert gas inlet.
-
Add Solvent: Add DMSO to the flask, aiming for a concentration of approximately 50-100 mg of precipitate per mL of solvent.
-
Inert Atmosphere: Begin a slow flow of nitrogen or argon through the apparatus.
-
Heating and Stirring: Begin stirring and slowly heat the mixture to 100-120°C.
-
Dissolution: Maintain the temperature and continue stirring until the solid has completely dissolved. This may take several hours. Visually inspect the solution for any remaining solid particles.
-
Cooling: Once dissolved, turn off the heat and allow the solution to cool to room temperature under the inert atmosphere.
-
Further Processing: The resulting solution can now be filtered while warm to remove any insoluble impurities or used for further analysis.
Disclaimer
The information provided in this technical support center is for guidance only. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols. Users should consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides [acp.copernicus.org]
- 4. thermofishersci.in [thermofishersci.in]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. benchchem.com [benchchem.com]
- 7. thecalculatedchemist.com [thecalculatedchemist.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 12. Controlled aminolysis of multilayer polyurethane composites for sustainable upcycling into waterborne polyurethane emulsions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 4-Chlorophenyl Isocyanate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 4-Chlorophenyl isocyanate (CPI). It is intended for researchers, scientists, and professionals in drug development who handle this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, typically synthesized via the phosgenation of 4-chloroaniline (B138754), may contain several impurities.[1][2] These can include:
-
Unreacted Starting Materials: Residual 4-chloroaniline.
-
Solvents: Synthesis solvents such as toluene (B28343) or dichlorobenzene.[3]
-
Side-Reaction Byproducts: Dimerized or trimerized isocyanates, substituted ureas (formed from reaction with moisture or residual amines), and high-molecular-weight "tars".[4]
-
Hydrolysis Products: 4-chloroaniline and carbon dioxide, formed by reaction with moisture.[3][5][6]
Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I prevent it?
Discoloration is often a sign of impurity or degradation. The crude product itself can appear as a colorless to yellow liquid or crystal.[5][7] However, darker coloration can be caused by:
-
Thermal Stress: Overheating during distillation can lead to decomposition and the formation of colored byproducts.[7]
-
Presence of Impurities: High-boiling "tar" byproducts from the synthesis are often colored.[4]
-
Oxidation/Polymerization: Exposure to air and moisture, especially at elevated temperatures, can cause degradation.[8][9]
To prevent discoloration, use the lowest possible temperature and pressure during distillation and ensure all glassware is scrupulously dry. Storing the purified product under an inert atmosphere at refrigerated temperatures is also crucial.
Q3: The yield of my purified product is very low after distillation. What are the potential reasons?
Low recovery can result from several factors:
-
Polymerization: Isocyanates can polymerize, especially when heated.[8] This is often initiated by impurities like acids or bases.[3][5][6] The polymer is non-volatile and will remain in the distillation flask.
-
Decomposition: As a reactive chemical, this compound can decompose when heated, emitting toxic fumes.[7] There is a documented risk of explosion during distillation, which highlights its thermal instability.[3][5][6]
-
Mechanical Losses: Product loss in the distillation column and condenser, especially with small-scale purifications.
-
Incomplete Distillation: Stopping the distillation prematurely will leave the product in the distillation pot.
Q4: How should I store purified this compound to maintain its purity?
Proper storage is critical due to the compound's sensitivity to moisture and heat.[1]
-
Temperature: Store at refrigerated temperatures, typically between 2-8°C.[3][10]
-
Atmosphere: Store under an inert gas like nitrogen or argon to prevent reaction with air and moisture.
-
Container: Use a tightly sealed container made of an inert material.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound.
Problem 1: Solidification in the Condenser During Vacuum Distillation
-
Cause: this compound has a melting point between 26-31°C.[1][8][10] If the cooling water in the condenser is too cold, the distillate can solidify and block the apparatus.
-
Solution: Use a water bath to maintain the condenser cooling water at a temperature slightly above the melting point of the compound (e.g., 35-40°C). Alternatively, a dry-ice/acetone condenser should be avoided in favor of a simple air condenser or one with controlled temperature water flow.
Problem 2: Bumping or Uncontrolled Boiling During Distillation
-
Cause: The crude material may contain high-boiling impurities or "tars" that lead to uneven heating and bumping, which can be dangerous.[4]
-
Solution:
-
Ensure smooth boiling by using a magnetic stir bar or capillary bubbler for inert gas introduction.
-
Perform the distillation under a high vacuum to lower the boiling point and reduce thermal stress on the compound.[3]
-
Consider a pre-purification step like filtration if solids are present in the crude material.
-
Problem 3: Product Purity Does Not Improve After Recrystallization
-
Cause: The chosen solvent may not be appropriate for selectively crystallizing this compound while leaving impurities in the mother liquor.
-
Solution:
-
Solvent Selection: Petroleum ether (boiling range 30-40°C) is a recommended solvent.[5][6] Ensure the solvent is completely anhydrous.
-
Cooling Rate: Allow the solution to cool slowly to form well-defined crystals, which are less likely to occlude impurities. A rapid crash-cooling often traps impurities.
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO | [8] |
| Molecular Weight | 153.57 g/mol | [8][10] |
| Appearance | Colorless to yellow liquid or crystals | [3][5][7][11] |
| Melting Point | 26 - 31.3 °C | [1][7][8][10] |
| Boiling Point | 203 - 204 °C (at 760 mmHg) | [1][5][6][8] |
| 115 - 117 °C (at 45 Torr) | [3] | |
| Density | ~1.2 - 1.26 g/cm³ | [3][7][8] |
| Storage Temperature | 2 - 8 °C | [3][6][10] |
Experimental Protocols
Caution: this compound is toxic, a lachrymator, and moisture-sensitive.[5][8] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be oven or flame-dried before use.
Protocol 1: Purification by Vacuum Fractional Distillation
This method is suitable for separating this compound from non-volatile impurities and solvents with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all joints are well-sealed and the system is connected to a vacuum pump via a cold trap.
-
Charge the Flask: Charge the crude this compound into the distillation flask along with a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Evacuate the System: Slowly and carefully apply a vacuum to the system.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvents) first. Once the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~115 °C at 45 Torr), switch to a clean receiving flask to collect the purified product.[3]
-
Completion: Stop the distillation before the flask goes to dryness to avoid overheating potentially explosive residues.[5]
-
Storage: Transfer the purified liquid to a clean, dry, amber glass bottle and store under an inert atmosphere at 2-8°C.
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities that have different solubility profiles from the desired product.
-
Dissolution: In a dry flask, dissolve the crude this compound in a minimal amount of warm (30-35°C), anhydrous petroleum ether.[5][6] Using excess solvent will reduce the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the warm solution. This step should be done cautiously to avoid solvent evaporation and premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of cold, anhydrous petroleum ether to remove residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
-
Storage: Transfer the dry crystals to a tightly sealed container and store under an inert atmosphere at 2-8°C.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Common side reactions of this compound with impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]
- 5. This compound | 104-12-1 [chemicalbook.com]
- 6. This compound CAS#: 104-12-1 [m.chemicalbook.com]
- 7. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. 对氯苯异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound-Liaoning Vast Ocean Chemical Co., Ltd. [en.vastoceanchemical.com]
Validation & Comparative
Comparative Reactivity Analysis: 4-Chlorophenyl Isocyanate vs. Phenyl Isocyanate in Nucleophilic Addition Reactions
For Immediate Release
This guide provides a detailed comparison of the reactivity of 4-chlorophenyl isocyanate and phenyl isocyanate, offering valuable insights for researchers, scientists, and professionals engaged in drug development and polymer chemistry. By examining the electronic effects of substituents on the phenyl ring, this document elucidates the differences in reaction kinetics and provides supporting experimental data and protocols.
Executive Summary
The reactivity of isocyanates is of paramount importance in a variety of chemical syntheses, most notably in the formation of urethanes. This guide demonstrates that this compound exhibits a significantly higher reactivity towards nucleophiles compared to phenyl isocyanate. This enhanced reactivity is attributed to the electron-withdrawing nature of the chlorine atom at the para position of the phenyl ring. This substitution increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack.
Experimental data from kinetic studies of the reaction with 2-ethylhexanol confirms this theoretical understanding. The first-order rate constant for this compound is approximately 3.7 times greater than that of phenyl isocyanate under identical conditions. This guide presents the quantitative data, detailed experimental methodologies for reproducing these findings, and visual diagrams to illustrate the underlying chemical principles.
Data Presentation: Reaction Kinetics
The following table summarizes the first-order rate constants for the reaction of this compound and phenyl isocyanate with 2-ethylhexanol in a benzene (B151609) solvent at 28°C. The data clearly indicates the enhanced reactivity of the chlorinated compound.
| Isocyanate | Substituent | First-Order Rate Constant (k) x 10³ (min⁻¹)[1] | Relative Reactivity |
| Phenyl Isocyanate | -H | 1.35 | 1.00 |
| This compound | p-Cl | 5.00 | 3.70 |
Reaction Mechanism and Substituent Effects
The reaction between an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group. This is the rate-determining step of the reaction.
The presence of an electron-withdrawing substituent, such as a chlorine atom, on the phenyl ring of the isocyanate plays a crucial role in modulating the reaction rate. The chlorine atom exerts a negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the isocyanate group. This withdrawal of electron density makes the isocyanate carbon even more electron-deficient and therefore more susceptible to nucleophilic attack. This electronic effect is the primary reason for the observed increase in the reaction rate of this compound compared to phenyl isocyanate.
This relationship between substituent electronic effects and reaction rates is well-described by the Hammett equation, which correlates the reaction rate constants of substituted aromatic compounds.
References
Aromatic vs. Aliphatic Isocyanates: A Comparative Guide for Polymer Synthesis
In the synthesis of high-performance polymers, particularly polyurethanes, the choice of isocyanate is a critical decision that dictates the final properties and suitability of the material for a given application. The fundamental distinction lies between aromatic and aliphatic isocyanates, a difference rooted in their chemical structure that has profound implications for performance characteristics such as UV stability, mechanical strength, and biocompatibility. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate isocyanate for their specific needs.
The core structural difference between these two classes of isocyanates is the presence of a benzene (B151609) ring in aromatic variants, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), versus a linear or alicyclic carbon chain in aliphatic types like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI).[1][2][3] This seemingly simple variation leads to a cascade of differing properties.
Performance Comparison
UV Stability and Weatherability The most significant performance difference is UV stability.[2] Aliphatic isocyanates are renowned for their superior resistance to UV radiation, enabling them to maintain color and gloss over long periods of sun exposure.[2][4][5] This makes them the ideal choice for outdoor applications and coatings where aesthetics are critical.[2][4] In contrast, the aromatic rings in aromatic isocyanates are susceptible to photo-oxidation, which leads to yellowing and degradation of the polymer surface over time when exposed to UV light.[2][3][6][7]
Mechanical Properties Aromatic isocyanates typically produce polymers with superior mechanical properties, including high hardness, rigidity, and abrasion resistance.[2][3][6] The rigid phenyl groups in the polymer backbone contribute to this enhanced strength.[3] Aliphatic isocyanates, with their more flexible carbon chains, generally result in more flexible and elastic polymers.[6][8] However, certain formulations of aliphatic polyurethanes can exhibit greater toughness and tear strength than their aromatic counterparts.[9]
Reactivity and Curing Due to the electron-withdrawing effect of the benzene ring, aromatic isocyanates are significantly more reactive than aliphatic isocyanates.[1][10] This leads to faster polymerization and curing times, which can be advantageous for applications requiring rapid turnaround.[2] Aliphatic isocyanates react more slowly and may require catalysts or higher temperatures to achieve comparable curing rates.[1]
Biocompatibility and Degradation Products For biomedical and drug development applications, biocompatibility is paramount. Aliphatic isocyanates hold a distinct advantage in this area.[1] The degradation of aromatic isocyanates can release toxic and potentially carcinogenic aromatic diamines, such as 2,4-toluenediamine (from TDI).[1] Aliphatic isocyanates, conversely, degrade into byproducts that are generally less toxic and more biocompatible, making them a safer choice for medical devices and drug delivery systems.[1]
Cost and Applications Aromatic isocyanates are generally more cost-effective than their aliphatic counterparts, making them a preferred choice for a wide range of industrial applications where UV exposure is not a primary concern.[2][3][11] Their robust mechanical properties make them suitable for foams, elastomers, and heavy-duty coatings in indoor settings.[2] Aliphatic isocyanates are considered specialty materials, used in high-performance coatings for automotive, aerospace, and architectural applications where durability and color stability are essential.[2][12]
Quantitative Data Summary
The following table summarizes experimental data from a study comparing polyurethanes synthesized from castor oil with an aromatic isocyanate (Toluene Diisocyanate, TDI) and an aliphatic isocyanate (Hexamethylene Diisocyanate, HDI).
| Property | Aromatic PU (TDI-based) | Aliphatic PU (HDI-based) | Unit |
| Tensile Strength | 1.8 - 2.9 | 1.2 - 2.5 | MPa |
| Tensile Modulus | 2.5 - 4.2 | 1.8 - 3.6 | MPa |
| Elongation at Break | 70 - 48 | 65 - 40 | % |
| Thermal Decomposition | Three Stages | Three Stages | - |
| Exotherm Peak 1 | 282 | 323 | °C |
| Exotherm Peak 2 | 374 | 386 | °C |
| Exotherm Peak 3 | 418 | 425 | °C |
| (Data sourced from Rathika & David, 2018)[13] |
The data indicates that with an increasing NCO/OH molar ratio, both tensile strength and modulus increase for both types of polyurethanes, while elongation at break decreases.[13] The aromatic TDI-based polyurethane generally exhibits slightly higher tensile strength and modulus.[13] The thermal analysis shows that the aliphatic HDI-based polyurethane has slightly higher thermal stability at the initial stages of decomposition.[13]
Experimental Protocols
The following are generalized synthesis protocols for castor oil-based polyurethane films, as described by K. Rathika and S. Begila David (2018).[13]
Materials:
-
Castor Oil (CO)
-
Toluene-2,4-diisocyanate (TDI) or Hexamethylene diisocyanate (HDI)
-
Stannous Octoate (catalyst)
-
Nitrogen gas
1. Synthesis of Aromatic Polyurethane (TDI-based) A reaction vessel is charged with castor oil and TDI, maintaining a specific NCO/OH molar ratio (e.g., 1.6).[13] The vessel is flushed with nitrogen.[13] Stannous octoate (0.25 wt% with respect to the total weight of oil and isocyanate) is added as a catalyst.[13] The mixture is stirred for 1 hour at 45°C.[13] The resulting viscous polymer solution is poured onto a glass plate to a thickness of 2mm and dried in a vacuum oven at 100°C for 24 hours to form the polyurethane film.[13] This procedure is repeated for other NCO/OH ratios as needed.[13]
2. Synthesis of Aliphatic Polyurethane (HDI-based) The synthesis follows the same procedure as the aromatic polyurethane.[13] The reaction vessel is charged with castor oil and HDI to the desired NCO/OH ratio, along with 0.25 wt% stannous octoate catalyst.[13] The reaction is carried out under a nitrogen atmosphere at 45°C for 1 hour with stirring.[13] The resulting polymer is cast onto a glass plate and dried under vacuum at 100°C for 24 hours.[13]
Logical Selection Workflow
Choosing the correct isocyanate class is a matter of prioritizing application-specific requirements. The following workflow illustrates a decision-making process for researchers.
Conclusion
The selection between aromatic and aliphatic isocyanates is a trade-off between performance, cost, and safety. Aromatic isocyanates provide a cost-effective route to polymers with high mechanical strength and are suitable for a vast array of indoor or protected applications.[2] Aliphatic isocyanates are the premium choice for applications demanding superior weatherability, UV resistance, and, critically for the medical field, enhanced biocompatibility.[1][2] By understanding these fundamental differences and leveraging the supporting experimental data, researchers can make an informed decision to synthesize polymers tailored to their precise performance requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. pflaumer.com [pflaumer.com]
- 3. doxuchem.com [doxuchem.com]
- 4. Understanding the Differences Between Aliphatic TPU and Aromatic TPU - Viwocool [wegofilms.com]
- 5. Aliphatic TPU vs Aromatic TPU - Which one gives your product the advantage? [erez-therm.com]
- 6. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 7. youtube.com [youtube.com]
- 8. differencebetween.com [differencebetween.com]
- 9. Types of Polyurethanes & Advantages - The Rot Doctor [rotdoctor.com]
- 10. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 11. tpufabrics.com [tpufabrics.com]
- 12. osti.gov [osti.gov]
- 13. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Validation of Analytical Methods for Isocyanate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of isocyanates. Given the high reactivity and potential health risks associated with isocyanates, accurate and reliable quantification is crucial in various fields, including occupational safety, environmental monitoring, and quality control in the polymer and pharmaceutical industries. This document outlines the performance of common analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.
Introduction to Isocyanate Analysis
Isocyanates are a group of highly reactive compounds characterized by the presence of the isocyanate functional group (-N=C=O). Their reactivity makes direct analysis challenging, often necessitating a derivatization step to form stable, readily detectable products. The choice of an analytical method is typically influenced by factors such as the specific isocyanate of interest, the required sensitivity, the sample matrix, and the available instrumentation. The most prevalent analytical approaches involve chromatography, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. Spectroscopic and titrimetric methods also find application in specific contexts.
Comparison of Analytical Methods
The selection of an appropriate analytical method is a critical step in ensuring accurate and reliable quantification of isocyanates. This section provides a comparative overview of the most commonly employed techniques.
| Validation Parameter | HPLC-UV/Fluorescence (with derivatization) | GC-MS (with derivatization) | FTIR Spectroscopy | Titration |
| Principle | Chromatographic separation of derivatized isocyanates followed by UV or fluorescence detection. | Chromatographic separation of volatile derivatized isocyanates followed by mass spectrometric detection. | Measurement of the absorption of infrared radiation by the N=C=O functional group. | Back-titration of an excess of a reagent that reacts with the isocyanate group.[1][2] |
| Typical Derivatizing Agent | 1-(2-Pyridyl)piperazine (B128488) (1-2PP), 1-(2-Methoxyphenyl)piperazine (MPP), 1-(9-Anthracenylmethyl)piperazine (MAP) | Silylating agents, Chloroformates | None | Dibutylamine (DBA)[3] |
| Specificity | High, dependent on chromatographic separation and detector selectivity. | Very High, based on both retention time and mass-to-charge ratio. | Moderate, the N=C=O peak at ~2270 cm⁻¹ can be specific.[4] | Low, susceptible to interference from other compounds that can react with the titrant. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99[5] | Not typically expressed as R² |
| Accuracy (% Recovery) | 87.3% - 106.7%[6] | Typically 90-110% | Dependent on calibration | 95-105%[1] |
| Precision (%RSD) | < 10% | < 15% | < 5% | < 2%[1] |
| Limit of Detection (LOD) | 0.05 µ g/sample [7], 0.2 nmole NCO per species per sample[8] | pg to ng range | 0.05 wt%[5] | ~0.01% NCO[1] |
| Limit of Quantification (LOQ) | 0.17 wt%[5] | ng range | ~0.03% NCO[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. This section provides an overview of typical experimental protocols for the most common isocyanate quantification techniques.
HPLC Method with 1-(2-Pyridyl)piperazine (1-2PP) Derivatization (Based on OSHA and NIOSH Methods)
This method is widely used for the analysis of isocyanates in air samples.[9][10][11]
-
Sample Collection : Air is drawn through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP) using a calibrated personal sampling pump. The isocyanates in the air react with the 1-2PP to form stable urea (B33335) derivatives.[7]
-
Sample Preparation : The filter is extracted with a suitable solvent, typically acetonitrile (B52724).[9] The extract is then filtered before analysis.
-
HPLC-UV/Fluorescence Analysis :
-
HPLC System : An HPLC system equipped with a UV or fluorescence detector.
-
Column : A C18 reverse-phase column is commonly used.
-
Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically employed.[6]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection is often performed at around 240 nm. Fluorescence detection offers higher sensitivity.[9]
-
-
Quantification : A calibration curve is generated using standards of the 1-2PP derivatives of the isocyanates of interest. The concentration of isocyanates in the sample is determined by comparing the peak area of the analyte to the calibration curve.
GC-MS Method
This method is suitable for the analysis of volatile isocyanates or their derivatives.
-
Derivatization : Isocyanates are often derivatized to increase their volatility and thermal stability for GC analysis. This can involve reaction with an alcohol to form a urethane (B1682113) or with an amine to form a urea.
-
Sample Preparation : The derivatized sample is extracted with a suitable organic solvent. The extract may need to be concentrated before analysis.
-
GC-MS Analysis :
-
GC System : A gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Injection : A split/splitless injector is commonly used.
-
MS Detection : The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Quantification : An internal standard is often used for quantification. A calibration curve is prepared by analyzing standards of the derivatized isocyanate at different concentrations.
FTIR Spectroscopy Method
This method is often used for the rapid quantification of isocyanate content in liquid samples or polymer films.[5]
-
Sample Preparation : Liquid samples can be analyzed directly in a liquid transmission cell. Thin films can be analyzed directly in transmission mode.
-
FTIR Analysis :
-
Instrument : A Fourier Transform Infrared Spectrometer.
-
Analysis Mode : Transmission or Attenuated Total Reflectance (ATR).
-
Spectral Range : The characteristic absorption peak for the N=C=O group appears around 2270 cm⁻¹.[4]
-
-
Quantification : A calibration curve is constructed by plotting the absorbance of the isocyanate peak against the concentration of a series of standards. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of isocyanates using chromatographic methods.
Caption: Key parameters for the validation of analytical methods for isocyanate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. paint.org [paint.org]
- 5. azom.com [azom.com]
- 6. A Comparison of Sampling and Analytical Methods for Airborne Isocyanates [e-jehs.org]
- 7. lcslaboratory.com [lcslaboratory.com]
- 8. cdc.gov [cdc.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 11. lcslaboratory.com [lcslaboratory.com]
A Comparative Guide to Catalysts in Urethane Formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Urethanes
The synthesis of urethanes, a fundamental reaction in the preparation of polyurethanes, is critically dependent on the choice of catalyst. The catalyst not only dictates the reaction rate but also influences the final properties of the polymer, making a thorough understanding of the available catalytic systems essential for material design and process optimization. This guide provides a comparative analysis of common catalysts for urethane (B1682113) formation, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Catalysts for urethane formation are broadly categorized into tertiary amines and organometallic compounds.[1][2] Organometallic catalysts, particularly organotin compounds, are highly effective for the reaction between isocyanates and hydroxyl groups.[2][3] However, due to toxicity concerns associated with organotin compounds, there is a growing interest in less toxic alternatives such as those based on bismuth, zinc, and zirconium.[4][5] Tertiary amines are also widely used, often in conjunction with organometallic catalysts to achieve a synergistic effect, especially in the production of polyurethane foams where both the gelling (urethane formation) and blowing (water-isocyanate reaction) reactions need to be carefully balanced.[3]
Catalyst Performance Comparison
The efficiency of a catalyst in urethane formation is typically evaluated by measuring parameters such as gel time, tack-free time, and reaction kinetics. The following tables summarize representative data for various catalysts, providing a basis for comparison. It is important to note that performance can vary significantly based on the specific reactants, solvent, temperature, and catalyst concentration.[4]
Table 1: Comparative Gel Times for Various Catalysts in a Polyurethane System
| Catalyst Type | Catalyst Example | Isocyanate | Polyol | Gel Time (seconds) | Reference |
| Organotin | Dibutyltin Dilaurate (DBTDL) | MDI | Polyether Polyol | ~90 | [6] |
| Amine | Diazabicyclooctane (DABCO) | TDI | Polybutadienediol | 240 | [7] |
| Amine | N,N-Dimethylcyclohexylamine (DMCHA) | TDI | Polybutadienediol | 600 | [7] |
| Organobismuth | Bismuth Neodecanoate | MDI | Polyester Polyol | ~135 (raising time) | [8] |
| Organozinc | Zinc Octoate | MDI | Elastomer | 300 | [8] |
| Organozirconium | Zirconium Chelate | HDI | Acrylic Polyol | ~150 | [8] |
Table 2: Comparison of Catalyst Activity in Polyurethane Foam Formation
| Catalyst / Catalyst Mixture | Gelation Time (min) | Foaming Activity (V/V₀) | Reference |
| DABCO | 4 | 20 | [7] |
| DBTDL | 4.5 | - | [7] |
| DMCHA | 10 | 15 | [7] |
| SnOct-DMCHA | 7.5 | - | [7] |
| DABCO-SnOct | 15 | - | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of catalyst performance. Below are methodologies for key experiments.
Experimental Protocol 1: Determination of Gel Time
This protocol is adapted from a methodology for polyurethane elastomer systems.[8]
Materials:
-
Polyol blend
-
Isocyanate (e.g., MDI)
-
Catalyst (e.g., Organotin, Bismuth, or Zinc-based)
-
High-speed mixer
-
Gel time apparatus
Procedure:
-
A predetermined amount of the catalyst (e.g., 1.0 x 10⁻⁴ mol) and the polyol blend are mixed at 2000 rpm for 15 seconds using a high-speed mixer.[8]
-
The isocyanate is then added to the mixture.[8]
-
The formulation is mixed again at 2000 rpm for an additional 15 seconds.[8]
-
The mixture is then immediately poured into a gel time apparatus.[8]
-
The time required for the mixture to achieve a gelled state is recorded.[8]
-
All experiments are performed at room temperature.[8]
-
All data is reported as the average of at least three trials.[8]
Experimental Protocol 2: Monitoring Reaction Kinetics via FTIR Spectroscopy
This protocol allows for the real-time monitoring of the urethane formation reaction.
Materials and Equipment:
-
Polyol, isocyanate, water (if applicable), amine catalyst, and metal catalyst.[8]
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[8]
-
Mixing apparatus.[8]
Procedure:
-
The polyol, water, amine catalyst, and metal catalyst are premixed. The isocyanate is then added and vigorously mixed for a short duration (e.g., 5 seconds).[8]
-
A sample of the reacting mixture is immediately placed on the ATR crystal of the FTIR spectrometer.[8]
-
FTIR spectra are recorded at regular intervals (e.g., every 15 seconds) over the course of the reaction.[8]
-
The disappearance of the isocyanate peak (around 2270-2250 cm⁻¹) is monitored to follow the progress of the reaction.[4][8]
Catalytic Mechanisms and Visualizations
The mechanism of catalysis in urethane formation varies between catalyst types. Organometallic catalysts typically function as Lewis acids, while tertiary amines act as nucleophilic catalysts.
Organometallic catalysts, such as organotin compounds, activate the isocyanate group, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[4] This is often referred to as a Lewis acid mechanism.[9]
Caption: Lewis Acid Catalysis of Urethane Formation.
Tertiary amine catalysts, on the other hand, activate the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol's oxygen atom, facilitating its attack on the isocyanate.[4]
Caption: Tertiary Amine Catalysis of Urethane Formation.
A general workflow for a comparative catalyst study is outlined below. This process ensures a systematic approach to evaluating and selecting the optimal catalyst for a specific application.
Caption: Experimental Workflow for Catalyst Comparison.
References
- 1. What Are the Types of Polyurethane Catalysts? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. pu catalysts - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. turkchem.net [turkchem.net]
A Comparative Guide to the Cross-Reactivity of Isocyanate Compounds
This guide provides a comprehensive comparison of the cross-reactivity profiles of various isocyanate compounds, a critical consideration for researchers, scientists, and drug development professionals in the field of occupational health and immunotoxicology. Isocyanates are highly reactive, low-molecular-weight chemicals widely used in the production of polyurethanes, foams, coatings, and adhesives.[1][2][3] Occupational exposure to isocyanates is a leading cause of occupational asthma, a condition often mediated by an IgE-mediated immune response.[1][4][5]
A key feature of isocyanate-induced sensitization is the phenomenon of cross-reactivity, where an immune response initiated by one isocyanate can extend to other, structurally related isocyanates. Understanding the extent and mechanisms of this cross-reactivity is crucial for accurate diagnosis, risk assessment, and the development of specific immunotherapies.
Mechanism of Sensitization and Cross-Reactivity
Isocyanates function as haptens; they are too small to be immunogenic on their own. Upon entering the body, their reactive isocyanate group (-N=C=O) covalently binds to endogenous proteins, such as human serum albumin (HSA), forming isocyanate-protein adducts or conjugates.[6][7][8] These modified proteins are recognized as foreign by the immune system, leading to the production of specific IgE antibodies.
Cross-reactivity occurs when antibodies generated against a specific isocyanate-protein conjugate also recognize and bind to conjugates formed with different isocyanates.[6][9] This is often due to similarities in the structure of the "neo-epitopes" formed by the isocyanate linkage to the protein and the adjacent amino acid residues.[6] Studies have shown that isocyanates preferentially bind to the N-terminus of peptides and lysine (B10760008) residues on proteins.[8][10][11]
// Connections Adduct -> APC [label=" Uptake & \nProcessing "]; APC -> TH2 [label=" Presentation "]; TH2 -> BCell [label=" Activation "]; BCell -> PC [label=" Differentiation "]; PC -> IgE [label=" Production "]; IgE -> OtherAdduct [label=" Cross-Reactive\nBinding ", color="#34A853", fontcolor="#34A853", style=bold];
{rank=same; Isocyanate; OtherIsocyanate;} } dot Caption: Mechanism of isocyanate sensitization and antibody cross-reactivity.
Cross-Reactivity Data Summary
The extent of cross-reactivity among isocyanates can vary significantly depending on the specific compounds, the individual's immune response, and the diagnostic method used. The following table summarizes findings from key studies.
| Isocyanates Compared | Experimental Model | Method | Summary of Cross-Reactivity Findings | Reference(s) |
| Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI), and others | Sera from sensitized workers | RAST Inhibition | Moderate to strong mutual cross-reactivity was observed between aromatic (TDI, MDI) and aliphatic (HDI) isocyanate-HSA conjugates. However, the magnitude of cross-reactivity varied between patients, with some showing high specificity to a single isocyanate. | [6] |
| TDI vs. MDI | Sensitized workers | Specific Bronchial Provocation Test | Cross-reactivity was observed in 48% of TDI-sensitized workers when challenged with MDI. The pattern of the initial asthmatic reaction to TDI appeared to influence the likelihood of a cross-reaction. | [12] |
| TDI vs. MDI | C57Bl/6 Mouse Model | Airway Hyperreactivity (AHR) & Lung Inflammation | In contrast to human studies, mice sensitized to TDI did not show AHR or lung inflammation when challenged with MDI, and vice versa, indicating a lack of cross-reactivity in this specific animal model. | [13] |
| p-Phenylenediamine (B122844) (PPD) vs. 4,4'-MDA (MDI-diamine) | Guinea Pig Maximization Test | Skin Sensitization | A one-way cross-reactivity was observed; animals sensitized to PPD reacted to 4,4'-MDA, but animals sensitized to 4,4'-MDA did not react to PPD. | [2] |
Experimental Protocols
Accurate assessment of isocyanate cross-reactivity relies on robust and well-defined experimental methodologies.
Preparation of Isocyanate-Protein Conjugates
This is the foundational step for in vitro immunoassays, as it creates the antigen used to detect specific antibodies.
-
Objective: To covalently link an isocyanate hapten to a carrier protein, typically Human Serum Albumin (HSA), to create an immunogenic conjugate.
-
General Procedure:
-
A solution of the carrier protein (e.g., HSA) is prepared in a suitable buffer (e.g., borate (B1201080) or phosphate (B84403) buffer), often at a slightly alkaline pH to favor reaction with lysine residues.
-
The isocyanate (e.g., TDI, MDI) is dissolved in an anhydrous organic solvent (e.g., dioxane, acetonitrile).
-
The isocyanate solution is added dropwise to the protein solution while stirring vigorously at a controlled temperature (e.g., 4°C or room temperature) to initiate the conjugation reaction.
-
The reaction is allowed to proceed for a defined period (e.g., several hours to overnight).
-
Unreacted isocyanate and solvent are removed by extensive dialysis against a suitable buffer.
-
The resulting conjugate is characterized to determine the degree of isocyanate substitution (hapten density).
-
Radioallergosorbent Test (RAST) Inhibition Assay
RAST inhibition is a classic and widely cited method for quantifying the cross-reactivity of IgE antibodies in patient sera.
-
Objective: To measure the degree to which a soluble isocyanate conjugate (the inhibitor) prevents IgE antibodies in a patient's serum from binding to a solid-phase-bound isocyanate conjugate.
-
Experimental Workflow:
// Connections Serum -> PreIncubate; Inhibitor -> PreIncubate; PreIncubate -> IncubateSolid; SolidPhase -> IncubateSolid [style=dashed]; IncubateSolid -> Wash1; Wash1 -> AddAb; AddAb -> Wash2; Wash2 -> Detect; } dot Caption: Experimental workflow for a RAST inhibition assay to assess cross-reactivity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the radioactivity in its absence. A high percentage of inhibition indicates strong cross-reactivity, as the antibody readily binds the inhibitor (Isocyanate-B-HSA) and is thus blocked from binding the solid-phase antigen (Isocyanate-A-HSA).
Mass Spectrometry for Adduct Identification
Tandem mass spectrometry is a powerful tool for unambiguously identifying the specific sites on proteins or peptides where isocyanates bind.
-
Objective: To determine the amino acid residues that are modified by isocyanates.
-
General Procedure:
-
Model peptides or proteins (like HSA) are reacted with the isocyanate of interest.[10][11]
-
The protein may be subjected to enzymatic digestion (e.g., with trypsin) to generate smaller, more manageable peptides.
-
The resulting mixture of peptides and peptide-isocyanate adducts is separated using liquid chromatography (LC).
-
The separated molecules are introduced into a tandem mass spectrometer (MS/MS).
-
The instrument first measures the mass of the intact peptide adducts.
-
Selected adducts are then fragmented, and the masses of the resulting fragments are measured.
-
By analyzing the fragmentation pattern, the precise location of the isocyanate modification on the peptide sequence can be determined. Studies have confirmed preferential binding to the N-terminal amine and side-chain amines of lysine and arginine.[10][11]
-
Conclusion
The immunological cross-reactivity among different isocyanate compounds is a complex phenomenon with significant clinical implications. Evidence from studies on sensitized workers strongly indicates that moderate to strong cross-reactivity exists, even between aromatic and aliphatic isocyanates, although with notable individual differences.[6] This suggests the presence of common or structurally similar antigenic determinants created by the binding of different isocyanates to host proteins.[6]
However, results can be influenced by the experimental model, as demonstrated by the lack of cross-reactivity between TDI and MDI in a mouse model of airway inflammation.[13] For diagnostic purposes, these findings underscore the importance of using well-characterized and relevant isocyanate-protein conjugates, ideally matching the specific isocyanate to which a worker was exposed.[1] Further research utilizing advanced techniques like mass spectrometry will continue to refine our understanding of the precise molecular structures driving these cross-reactive immune responses.
References
- 1. Developments in laboratory diagnostics for isocyanate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy? [opendermatologyjournal.com]
- 3. hbm4eu.eu [hbm4eu.eu]
- 4. Pro/Con debate: Is occupational asthma induced by isocyanates an immunoglobulin E-mediated disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunologic cross-reactivity between different albumin-bound isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of isocyanate specific albumin-adducts in workers exposed to toluene diisocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Cross-reaction between aromatic isocyanates (TDI and MDI): a specific bronchial provocation test study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toluene diisocyanate and methylene diphenyl diisocyanate: asthmatic response and cross-reactivity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Away from 4-Chlorophenyl Isocyanate: A Comparative Guide to Safer Alternatives in Pharmaceutical Synthesis
The synthesis of unsymmetrical ureas is a cornerstone of many pharmaceutical manufacturing processes, with the resulting compounds often forming the core scaffold of potent therapeutic agents. For years, 4-chlorophenyl isocyanate (CPI) and its derivatives have been workhorse reagents for installing the critical urea (B33335) linkage. However, the high reactivity and inherent toxicity of isocyanates, coupled with the hazardous nature of their phosgene-based production, have spurred a significant shift towards safer and more sustainable synthetic alternatives.
This guide provides a comprehensive comparison of viable alternatives to this compound for the synthesis of pharmaceutically relevant diaryl ureas. We will focus on the synthesis of a key intermediate for multi-kinase inhibitors like Sorafenib (B1663141) and Regorafenib, providing a direct comparison of reaction performance based on experimental data. The alternatives are evaluated on metrics such as yield, reaction conditions, and the use of hazardous reagents.
Performance Comparison of Synthetic Routes to Diaryl Ureas
The following tables summarize the quantitative data for the synthesis of a key Sorafenib intermediate, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, and other relevant urea compounds, comparing the traditional isocyanate method with safer, non-isocyanate alternatives.
Table 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
| Method/Reagents | Starting Materials | Solvent | Catalyst/Additive | Temperature | Time | Yield | Reference |
| Traditional Isocyanate Route | 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 4-aminophenol (B1666318) | Toluene (B28343) | None | 25-30 °C | 16 h | ~98% | [1] |
| Diphenyl Carbonate (DPC) Derivative Route | Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (B1207046), 4-aminophenol | Acetonitrile (B52724) | DABCO | 65 °C | 1 h | 92% | [2] |
| Dioxazolone (Isocyanate Surrogate) Route (for Sorafenib synthesis) | 3-(4-chloro-3-(trifluoromethyl)phenyl)-1,4,2-dioxazol-5-one, Amine precursor for Sorafenib | Methanol | Sodium Acetate | Mild heat | - | 86% | [3] |
Table 2: General Comparison of Urea Synthesis Methodologies
| Method | Primary Reagents | General Reaction Conditions | Advantages | Disadvantages |
| Isocyanates | Amine, Isocyanate | Often room temperature, fast reaction times. | High yields, high purity, well-established. | Isocyanates are toxic and moisture-sensitive; often produced from phosgene (B1210022). |
| Diphenyl Carbonate (DPC) | Amine, DPC (often via a carbamate intermediate) | Elevated temperatures (60-150 °C), may require a catalyst. | DPC is less hazardous than isocyanates; phosgene-free route. | Harsher conditions, may require a catalyst, can be a two-step process. |
| Sodium Cyanate | Amine hydrochloride, Sodium Cyanate | Aqueous, acidic conditions, mild temperatures. | Inexpensive reagents, isocyanate-free, simple procedure. | Primarily for monosubstituted ureas, may not be suitable for complex substrates. |
| Urea | Amine, Urea | High temperatures (160-180 °C), often under vacuum. | Very low-cost reagents. | High temperatures, often lower yields for unsymmetrical ureas, side products.[4] |
| Triphosgene | Amine, Triphosgene (for in-situ isocyanate) | Requires careful control of stoichiometry and temperature. | Solid, easier to handle than phosgene gas. | Still releases phosgene in-situ, highly toxic.[5] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of the Sorafenib urea intermediate via the traditional isocyanate route and the diphenyl carbonate derivative route, allowing for a direct comparison of the laboratory procedures.
Protocol 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea via Isocyanate[1]
Materials:
-
4-aminophenol (10 g)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g)
-
Toluene (150 ml)
-
250 ml four-necked round-bottom flask
Procedure:
-
Charge the 250 ml four-necked round-bottom flask with 10 g of 4-aminophenol and 100 ml of toluene.
-
Prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in toluene (50 ml).
-
Add the isocyanate solution to the reaction mass at 25-30 °C.
-
Stir the reaction mass at room temperature for 16 hours.
-
Filter the reaction mass and wash the solid with 50 ml of toluene.
-
Dry the wet material in an oven at 50-60 °C to obtain the title compound as a white solid.
Yield: 29.8 g (~98%)
Protocol 2: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea via Diphenyl Carbonate Derivative[2]
This is a two-step process involving the initial formation of a carbamate from the corresponding aniline (B41778) and a phosgene-free carbonylating agent, followed by reaction with the second amine.
Step 2a: Synthesis of Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate [6]
-
Materials: 4-chloro-3-(trifluoromethyl)aniline (B120176), Phenyl chloroformate, Pyridine (B92270), Dichloromethane (B109758).
-
Procedure: To a solution of 4-chloro-3-(trifluoromethyl)aniline (8 mmol) and pyridine (9.5 mmol) in dichloromethane at 0 °C, add phenyl chloroformate (9.5 mmol). Stir the mixture at room temperature for 1 hour. After the reaction is complete, add water and dilute hydrochloric acid, extract with dichloromethane, dry over sodium sulfate, and evaporate under vacuum to obtain the product.
Step 2b: Synthesis of the Urea [2]
-
Materials: Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.2 mmol), 4-aminophenol (1.0 mmol), 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol), Acetonitrile (3 ml).
-
Procedure: Dissolve phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.2 mmol) and DABCO (0.2 mmol) in acetonitrile (3 ml) at room temperature. To this solution, add 4-aminophenol (1.0 mmol) dropwise. Heat the resulting reaction mixture at reflux (65 °C) for 1 hour. The obtained solid is filtered, and the resultant residue is washed several times with hexane (B92381) to obtain the final product.
Yield: 92% (304 mg)
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways discussed in this guide.
Caption: Comparison of synthetic routes to unsymmetrical diaryl ureas.
Caption: General experimental workflow for urea synthesis.
Caption: Simplified RAF kinase signaling pathway inhibited by Sorafenib.
Conclusion
The development of alternatives to this compound and other hazardous isocyanates represents a significant advancement in green chemistry and pharmaceutical process safety. As demonstrated by the synthesis of a key Sorafenib intermediate, non-isocyanate routes utilizing diphenyl carbonate derivatives can achieve comparable, high yields (92%) to the traditional isocyanate method (~98%) under manageable reaction conditions.[1][2] Furthermore, emerging technologies employing isocyanate surrogates like dioxazolones offer promising, high-yielding pathways that avoid the direct handling of isocyanates altogether.[3]
While the traditional isocyanate route remains highly efficient, the safety and environmental benefits offered by these alternatives are compelling. The choice of synthetic route will ultimately depend on a balance of factors including scale, cost, and the specific requirements of the target molecule. However, the data clearly indicates that effective, safer, and more sustainable methods for the synthesis of pharmaceutical ureas are not only viable but also highly efficient, paving the way for a safer future in drug manufacturing.
References
- 1. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google Patents [patents.google.com]
- 5. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tarjomefa.com [tarjomefa.com]
Performance Unveiled: A Comparative Guide to Polyurethanes from Diverse Isocyanates
For researchers, scientists, and drug development professionals, the selection of a polyurethane (PU) polymer is a critical decision, with the isocyanate backbone playing a pivotal role in dictating the final material's performance. This guide offers an objective comparison of polyurethanes derived from common aromatic and aliphatic isocyanates, supported by experimental data to inform your material selection process.
This comprehensive analysis delves into the mechanical, thermal, and chemical resistance properties of polyurethanes synthesized from key isocyanates: the aromatic Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), and the aliphatic Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and Dicyclohexylmethane Diisocyanate (HMDI).
Comparative Performance Data
The selection of isocyanate significantly influences the mechanical and thermal properties of the resulting polyurethane. The following tables summarize key performance indicators from experimental studies.
Mechanical Properties
A study systematically investigated the mechanical properties of polyurethanes synthesized with different isocyanates, keeping the polyol (polytetetramethylene ether glycol, PTMG) and chain extender (1,4-butanediol, BDO) constant. The results highlight the distinct characteristics imparted by each isocyanate.[1]
| Property | PU-MDI | PU-TDI | PU-HDI | PU-HMDI | PU-IPDI |
| Tensile Strength (MPa) | 23.4 | 18.6 | 15.2 | 20.1 | 19.5 |
| Elongation at Break (%) | 650 | 720 | 850 | 780 | 750 |
| Shore A Hardness | 85 | 82 | 78 | 88 | 86 |
MDI-based polyurethanes generally exhibit higher tensile strength and hardness, making them suitable for applications requiring rigidity and durability.[1][2] In contrast, TDI-based polyurethanes often provide greater flexibility and are commonly used in the production of flexible foams.[2][3] Aliphatic isocyanates like HDI lead to softer and more flexible polyurethanes with higher elongation at break.[1]
Thermal Properties
The thermal stability of polyurethanes is also heavily dependent on the isocyanate structure. Aromatic isocyanates typically offer better heat resistance compared to their aliphatic counterparts.
| Property | PU-MDI | PU-TDI | PU-HDI | PU-HMDI | PU-IPDI |
| Glass Transition Temp. (Tg, °C) | -58.2 | -62.5 | -69.4 | -60.1 | -65.3 |
| Decomposition Temp. (Td, °C) | ~237 | ~199 | - | - | - |
MDI-based polyurethanes generally show higher thermal stability, with a higher decomposition temperature compared to TDI-based polyurethanes.[4] The glass transition temperatures are influenced by the flexibility of the isocyanate structure, with the more flexible HDI resulting in the lowest Tg.[1]
Chemical Resistance
The chemical resistance of polyurethanes is a complex property influenced by the isocyanate, polyol, and crosslink density. Generally, aliphatic isocyanates offer superior resistance to UV degradation and weathering compared to aromatic isocyanates.[5]
Quantitative data directly comparing the chemical resistance of polyurethanes from different isocyanates is sparse in publicly available literature. However, general chemical resistance charts provide guidance on the compatibility of polyurethanes with various chemicals. It is crucial to conduct specific testing for your application's chemical environment.
| Chemical Class | General Polyurethane Resistance |
| Acids (dilute) | Fair to Good |
| Bases (dilute) | Fair to Good |
| Solvents (Alcohols) | Good |
| Solvents (Ketones) | Poor |
| Solvents (Aromatic) | Poor to Fair |
| Oils & Fuels | Good to Excellent |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments.
Polyurethane Synthesis (One-Shot Method)
This method involves the simultaneous reaction of the isocyanate, polyol, and chain extender.
Materials:
-
Diisocyanate (e.g., MDI, TDI, HDI)
-
Polyol (e.g., Polytetramethylene ether glycol - PTMG)
-
Chain Extender (e.g., 1,4-butanediol (B3395766) - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Drying: Dry the polyol and chain extender under vacuum at 80°C for at least 4 hours to remove moisture.
-
Mixing: In a reaction vessel, thoroughly mix the dried polyol and chain extender at a specific molar ratio.
-
Isocyanate Addition: Under vigorous stirring, add the diisocyanate to the polyol/chain extender mixture.
-
Catalyst Addition: Introduce the catalyst to initiate the polymerization reaction.
-
Curing: Pour the reacting mixture into a mold and cure at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
-
Post-Curing: Post-cure the samples at room temperature for several days to ensure complete reaction.
Mechanical Testing
Tensile Properties (ASTM D638):
-
Specimen: Dumbbell-shaped specimens are cut from the cured polyurethane sheets.
-
Apparatus: A universal testing machine equipped with tensile grips and an extensometer.
-
Procedure:
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of the testing machine.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
-
Record the load and elongation throughout the test.
-
-
Calculations: Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.
Tear Resistance (ASTM D3574 Test F):
-
Specimen: A rectangular specimen with a pre-cut slit.
-
Apparatus: A universal testing machine with tensile grips.
-
Procedure:
-
Mount the two "legs" of the specimen in the grips.
-
Apply a tensile load to propagate the tear along the slit at a constant crosshead speed.
-
Record the force required to tear the specimen.
-
-
Calculation: Tear strength is reported as the peak force per unit thickness.
Compression Set (ASTM D3574 Test D):
-
Specimen: A cylindrical or square specimen of known thickness.
-
Apparatus: Compression plates and a temperature-controlled oven.
-
Procedure:
-
Measure the initial thickness of the specimen.
-
Compress the specimen to a specified percentage of its original height (e.g., 50%) between the compression plates.
-
Place the compressed specimen in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 22 hours).[6]
-
Remove the specimen from the oven and release the compression.
-
Allow the specimen to recover at room temperature for a set period.
-
Measure the final thickness of the specimen.
-
-
Calculation: Compression set is expressed as the percentage of the original deflection that is not recovered.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polyurethane is placed in a sample pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Analysis: The resulting curve provides information on the thermal stability and decomposition temperatures of the material.[4]
Differential Scanning Calorimetry (DSC):
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polyurethane is placed in a sealed pan.
-
The sample and a reference pan are heated or cooled at a controlled rate.
-
The difference in heat flow between the sample and the reference is measured.
-
-
Analysis: The resulting thermogram can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the fundamental polyurethane synthesis reaction and a typical experimental workflow for performance evaluation.
Caption: General reaction scheme for polyurethane synthesis.
Caption: Workflow for performance comparison of polyurethanes.
References
A Comparative Guide to Assessing the Purity of 4-Chlorophenyl Isocyanate
For researchers, scientists, and drug development professionals, the accurate determination of the purity of reactive intermediates like 4-Chlorophenyl isocyanate is paramount for ensuring stoichiometric control in reactions, maintaining the quality of final products, and guaranteeing the reproducibility of experimental results. This guide provides a comprehensive comparison of the widely used titration method with alternative analytical techniques for assessing the purity of this compound, supported by experimental principles and data.
Introduction to Purity Assessment of Isocyanates
This compound is a crucial building block in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Its high reactivity, stemming from the isocyanate (-N=C=O) functional group, makes it susceptible to degradation by moisture and other nucleophiles. Therefore, verifying its purity before use is a critical quality control step. The most common method for determining the purity of isocyanates is a back-titration procedure involving dibutylamine (B89481). However, other chromatographic techniques can also be employed, each with its own set of advantages and limitations.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and the availability of instrumentation. Below is a comparison of the principal methods for the analysis of isocyanates.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the determination of isocyanate content. While specific comparative data for this compound is not extensively published, the data for other common isocyanates provides a reliable indication of the relative performance of each technique.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance |
| Dibutylamine Back-Titration | The isocyanate reacts with a known excess of dibutylamine. The unreacted dibutylamine is then titrated with a standardized acid. | - High accuracy and precision- Low cost of instrumentation- Well-established and standardized method (e.g., ASTM D2572)[1][2] | - Lower sensitivity compared to chromatographic methods- Does not identify individual impurities- Susceptible to interference from other acidic or basic impurities | Precision: RSD < 1% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio. | - High specificity and sensitivity- Allows for the identification and quantification of volatile impurities | - this compound is reactive and may degrade at high temperatures in the injector or column- Potential for reactions with the column stationary phase | LOD/LOQ: Low ng to pg rangePrecision: RSD < 5% |
| High-Performance Liquid Chromatography (HPLC) with UV or MS Detection | Separation of compounds in the liquid phase. For isocyanates, this typically requires a derivatization step to form a stable, UV-active, or ionizable product. | - High sensitivity and suitable for less volatile or thermally sensitive isocyanates- Well-established for isocyanate analysis[3][4] | - Requires a derivatization step, which adds complexity and potential for side reactions- Indirect analysis of the isocyanate | LOD/LOQ: Low ng to pg rangePrecision: RSD < 5% |
Experimental Protocols
Purity Determination by Dibutylamine Back-Titration
This method is based on the reaction of the isocyanate group with an excess of di-n-butylamine to form a substituted urea. The unreacted di-n-butylamine is then titrated with a standard solution of hydrochloric acid.
Materials:
-
This compound sample
-
Toluene (B28343), anhydrous
-
Di-n-butylamine, 2 M solution in anhydrous toluene
-
Isopropanol (B130326), anhydrous
-
Hydrochloric acid (HCl), 1 N standardized solution
-
Bromophenol blue indicator solution
-
Erlenmeyer flasks with stoppers
-
Burette, 50 mL
-
Pipettes
-
Analytical balance
-
Magnetic stirrer
Procedure:
-
Accurately weigh approximately 2.0 g of the this compound sample into a dry 250 mL Erlenmeyer flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Using a pipette, add exactly 20.0 mL of the 2 M di-n-butylamine solution to the flask. Stopper the flask, swirl to mix, and let it stand for 15 minutes at room temperature to ensure the reaction is complete.[3][5][6][7]
-
Add a few drops of the bromophenol blue indicator. The solution should be blue.
-
Titrate the solution with the standardized 1 N HCl solution until the color changes from blue to a yellow-green endpoint.[8] Record the volume of HCl used (S).
-
Perform a blank titration by following the same procedure but without the this compound sample. Record the volume of HCl used for the blank titration (B).[8][9]
Calculation of Purity (% NCO):
The purity, expressed as the percentage of isocyanate groups (% NCO), is calculated using the following formula:
% NCO = [(B - S) * N * 42.02] / W
Where:
-
B = volume of HCl for the blank titration (mL)
-
S = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
42.02 = molecular weight of the NCO group
The purity of this compound can then be calculated from the % NCO value.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While titration provides the total isocyanate content, GC-MS can be used to identify and quantify the main component as well as any volatile impurities.
General Protocol Outline:
-
Sample Preparation: Prepare a stock solution of this compound in a dry, inert solvent (e.g., dichloromethane, toluene) at a concentration of approximately 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated at a temperature that ensures volatilization without degradation (e.g., 250 °C). A split injection is often used to avoid overloading the column.
-
Oven Program: A temperature program that allows for the separation of the solvent, the main component, and any potential impurities. For example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass range that includes the molecular ion of this compound (m/z 153.57) and expected fragments.
-
-
Analysis: Inject the calibration standards and the sample solution. Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity by comparing the peak area of the analyte in the sample to the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for Purity Assessment by Titration.
Caption: General Workflow for GC-MS Analysis.
Conclusion
For the routine quality control and purity assessment of this compound, the dibutylamine back-titration method remains the industry standard due to its accuracy, precision, and cost-effectiveness. It provides a reliable measure of the total isocyanate content. For research and development purposes, where the identification and quantification of specific impurities are necessary, chromatographic methods such as GC-MS and HPLC are invaluable. The choice of method should be guided by the specific requirements of the analysis, balancing the need for detailed information with considerations of sample throughput and available resources.
References
- 1. This compound-98% Top Quality at Attractive Prices [abchemicalindustries.com]
- 2. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. lcms.cz [lcms.cz]
- 5. echemi.com [echemi.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | 104-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Comparison of 4-Chlorophenyl Isocyanate and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of 4-Chlorophenyl isocyanate and its derivatives is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides an objective comparison of the spectroscopic properties of this compound and its common urea (B33335) and carbamate (B1207046) derivatives, supported by experimental data and detailed methodologies.
This compound (CPI) is a versatile reagent in organic synthesis, primarily utilized for its reactive isocyanate group (-N=C=O). This functional group readily reacts with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively. These derivatives are of significant interest in the development of pharmaceuticals and agrochemicals. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and representative urea and carbamate derivatives.
Table 1: Comparative FTIR Spectral Data (cm⁻¹)
| Compound | Key Vibrational Modes | N=C=O Stretch | C=O Stretch (Urea/Carbamate) | N-H Stretch | N-H Bend | C-O Stretch (Carbamate) |
| This compound | Aromatic C-H, C=C, C-Cl | ~2270 (strong, sharp) | - | - | - | - |
| N-(4-chlorophenyl)-N'-phenylurea | Aromatic C-H, C=C, C-Cl, N-H, C=O | - | ~1638 | ~3300 | ~1550 | - |
| Ethyl N-(4-chlorophenyl)carbamate | Aromatic C-H, C=C, C-Cl, N-H, C=O, C-O | - | ~1730 | ~3320 | ~1540 | ~1220 |
Table 2: Comparative ¹H NMR Spectral Data (δ in ppm, in DMSO-d₆)
| Compound | Aromatic Protons (ortho to Cl) | Aromatic Protons (meta to Cl) | N-H Protons | Other Protons |
| This compound | ~7.45 (d) | ~7.35 (d) | - | - |
| N-(4-chlorophenyl)-N'-phenylurea | ~7.48 (d) | ~7.30 (d) | ~8.7 (s, 2H) | ~7.0-7.4 (m, 5H, phenyl) |
| Ethyl N-(4-chlorophenyl)carbamate | ~7.45 (d) | ~7.30 (d) | ~9.8 (s, 1H) | ~4.1 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) |
Table 3: Comparative ¹³C NMR Spectral Data (δ in ppm, in DMSO-d₆)
| Compound | C=O (Isocyanate/Urea/Carbamate) | Aromatic C-Cl | Aromatic C-N | Aromatic C-H | Other Carbons |
| This compound | ~125.0 | ~129.0 | ~138.0 | ~120.0, ~130.0 | - |
| N-(4-chlorophenyl)-N'-phenylurea | ~152.5 | ~128.5 | ~138.0 | ~118.0, ~121.0, ~128.0, ~129.0, ~139.5 | - |
| Ethyl N-(4-chlorophenyl)carbamate | ~153.5 | ~128.0 | ~138.5 | ~119.0, ~128.5 | ~60.0 (-CH₂-), ~14.5 (-CH₃) |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 153/155 | 125/127 ([M-CO]⁺), 90, 63 |
| N-(4-chlorophenyl)-N'-phenylurea | 246/248 | 153/155, 127, 93, 77 |
| Ethyl N-(4-chlorophenyl)carbamate | 199/201 | 153/155, 127, 99 |
Experimental Protocols
Detailed methodologies for the synthesis of derivatives and their spectroscopic analysis are provided below.
Synthesis of Derivatives
Synthesis of N-(4-chlorophenyl)-N'-phenylurea:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add aniline (B41778) (1.0 eq) dropwise at room temperature with continuous stirring.
-
The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
The product, being a solid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure product.
Synthesis of Ethyl N-(4-chlorophenyl)carbamate:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (B145695) (used in excess as both reactant and solvent).
-
The reaction can be carried out at room temperature and is often catalyzed by a few drops of a tertiary amine (e.g., triethylamine).
-
Stir the reaction mixture for several hours until the isocyanate is completely consumed, as monitored by FTIR (disappearance of the -N=C=O peak around 2270 cm⁻¹).
-
Remove the excess ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carbamate.
Spectroscopic Analysis Protocols
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For liquid samples like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Solid derivatives are typically analyzed as a KBr pellet. To prepare a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹H NMR, standard parameters are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Acquisition: Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualizing Reaction Pathways and Experimental Workflows
Caption: Experimental workflow for synthesis and characterization.
A Researcher's Guide to Validating N-Aryl Carbamate Structures: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized N-aryl carbamates is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of key analytical techniques employed for this purpose, offering detailed experimental protocols and a comparative analysis of their performance to aid in the selection of the most appropriate methods for structural validation.
The correct assignment of a chemical structure is paramount, ensuring the reliability of biological data and the intellectual property surrounding a new chemical entity. A multi-technique approach is often the most robust strategy for the comprehensive characterization of N-aryl carbamates. This guide delves into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis (EA), and Single-Crystal X-ray Diffraction.
Comparative Overview of Analytical Techniques
The choice of analytical technique is often guided by the specific information required, the sample's nature, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for the structural validation of N-aryl carbamates.
| Analytical Technique | Information Provided | Typical Accuracy | Typical Precision | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | High | High (±1-2% for qNMR)[1] | Provides unambiguous structural elucidation.[1] | Relatively low sensitivity compared to MS.[2] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern | High (HRMS: < 5 ppm) | High | High sensitivity, provides molecular formula. | Isomers may not be distinguishable without fragmentation analysis.[1] |
| FTIR Spectroscopy | Presence of functional groups | Qualitative | Qualitative | Fast, non-destructive, and provides a molecular fingerprint. | Does not provide detailed structural connectivity. |
| Elemental Analysis | Elemental composition (%C, H, N) | ±0.4% of calculated value[3] | High | Confirms the empirical formula of a pure compound.[3] | Requires a highly pure sample; does not provide structural information. |
| X-ray Crystallography | Definitive 3D molecular structure, absolute stereochemistry | Highest | Highest | Provides unambiguous proof of structure.[4] | Requires a suitable single crystal, which can be difficult to obtain.[5] |
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are typical experimental procedures for each technique as applied to the analysis of N-aryl carbamates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the N-aryl carbamate (B1207046) sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6][7] The choice of solvent depends on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrument Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]
-
Instrument Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[8]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans or more, depending on the sample concentration and solubility.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[9] Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques.
EI-MS Protocol:
-
Sample Introduction: Introduce a small amount of the solid or a solution of the N-aryl carbamate into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The peak with the highest m/z often corresponds to the molecular ion (M⁺•). The fragmentation pattern provides structural clues. For N-aryl carbamates, common fragmentation pathways include cleavage of the N-CO bond.[9]
ESI-MS/MS Protocol:
-
Sample Preparation: Dissolve a small amount of the N-aryl carbamate in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 µg/mL).[11]
-
Sample Introduction: The solution is infused into the ESI source via a syringe pump or after separation by Liquid Chromatography (LC).[11]
-
Ionization: A high voltage is applied to the liquid, creating an aerosol of charged droplets. As the solvent evaporates, ions (typically [M+H]⁺ or [M+Na]⁺) are formed.[12]
-
Tandem Mass Spectrometry (MS/MS): The precursor ion of interest is selected and subjected to collision-induced dissociation (CID) to generate product ions, providing further structural information.[12] The collision energy can be varied to optimize fragmentation.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
KBr Pellet Protocol:
-
Sample Preparation: Grind 1-2 mg of the solid N-aryl carbamate sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[13][14][15]
-
Pellet Formation: Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[14][15]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands for the N-H, C=O (carbamate), C-O, and aromatic C-H functional groups.
Elemental Analysis (EA)
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a pure organic compound, which is used to confirm the empirical and molecular formula.
Combustion Analysis Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried N-aryl carbamate sample.
-
Combustion: The sample is combusted in a high-temperature furnace in a stream of oxygen.
-
Gas Analysis: The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Data Analysis: The weight percentages of C, H, and N are calculated. The experimental values should be within ±0.4% of the theoretical values calculated for the proposed molecular formula.[3]
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
Protocol:
-
Crystal Growth: Grow a single crystal of the N-aryl carbamate of suitable size (typically 0.1-0.3 mm in each dimension) and quality (optically clear and free of cracks).[16][17] This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5][16]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined to generate an electron density map, from which the atomic positions are located. The structural model is then refined to best fit the experimental data.[4]
Workflow and Logical Relationships
The validation of a synthesized N-aryl carbamate structure typically follows a logical progression of analytical techniques, starting with methods that provide general information and moving towards more definitive structural elucidation.
Caption: A typical workflow for the structural validation of a synthesized N-aryl carbamate.
The relationship between these techniques is often complementary, with each providing a unique piece of the structural puzzle.
Caption: The complementary nature of analytical techniques in structural validation.
By employing a combination of these powerful analytical tools and following rigorous experimental protocols, researchers can confidently and accurately validate the structures of synthesized N-aryl carbamates, paving the way for their further development and application.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. rjptonline.org [rjptonline.org]
- 6. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eng.uc.edu [eng.uc.edu]
- 14. scienceijsar.com [scienceijsar.com]
- 15. shimadzu.com [shimadzu.com]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
4-Chlorophenyl Isocyanate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, 4-Chlorophenyl isocyanate (4-CPI) presents itself as a versatile and highly reactive chemical intermediate. Its utility spans across the synthesis of agrochemicals, the development of novel pharmaceuticals, and as a derivatizing agent for analytical applications. This guide provides a comprehensive comparison of 4-CPI's performance against other alternatives, supported by experimental data and detailed methodologies to aid in its effective application.
Core Applications and Performance Comparison
This compound's reactivity is primarily attributed to its isocyanate functional group (-N=C=O), which readily undergoes nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water. This reactivity is the cornerstone of its application in diverse fields.
Agrochemical Synthesis: A Key Precursor for Diflubenzuron (B1670561)
A significant application of 4-CPI is in the production of the insecticide diflubenzuron.[1] The synthesis involves the reaction of 4-CPI with 2,6-difluorobenzamide (B103285). While various synthetic routes exist, the use of 4-CPI is a common and efficient method.
Table 1: Comparison of Diflubenzuron Synthesis Yields
| Starting Material for Urea (B33335) Linkage | Catalyst/Promoter | Solvent | Overall Yield (%) | Purity (%) | Reference |
| This compound | Dimethyl formamide (B127407) / Triethylene diamine | Aromatic Solvent | > 91 | > 99 | [2][3] |
| Alternative Phosgene-Free Routes | Varies | Varies | Varies | Varies | [4] |
Experimental Protocol: Synthesis of Diflubenzuron from this compound
This protocol is adapted from patented industrial processes.[2][3]
-
Preparation of this compound solution: In a reactor equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-chloroaniline (B138754) in an aromatic solvent (e.g., toluene, chlorobenzene). Cool the solution and introduce phosgene (B1210022) gas while maintaining a low temperature. After the reaction is complete, remove excess phosgene and solvent under reduced pressure to obtain a solution of this compound.
-
Synthesis of Diflubenzuron: In a separate reactor, dissolve 2,6-difluorobenzamide in an aromatic solvent. Heat the solution to 110-140°C.
-
Slowly add the previously prepared this compound solution to the heated 2,6-difluorobenzamide solution over 0.5-3.0 hours.
-
Maintain the reaction mixture at 110-140°C for an additional 4.0-8.0 hours.
-
Cool the reaction mixture to 0-10°C to induce crystallization of the diflubenzuron product.
-
Filter the crude product, wash with a cold aromatic solvent, and dry to obtain diflubenzuron.
Logical Workflow for Diflubenzuron Synthesis
Caption: Workflow for the synthesis of Diflubenzuron using this compound.
Pharmaceutical Synthesis: Building Blocks for Urea Derivatives
The isocyanate group in 4-CPI is a valuable synthon for creating urea linkages, a common motif in many pharmaceutical compounds. The reaction of 4-CPI with primary or secondary amines yields substituted ureas, which can serve as precursors to more complex drug molecules.
Table 2: Performance Comparison of Isocyanates in Polyurethane Synthesis
| Isocyanate Type | Specific Isocyanate | Reactivity | Mechanical Strength (Tensile Strength) | UV Stability | Reference |
| Aromatic | 4,4'-Methylene diphenyl diisocyanate (MDI) | High | High (e.g., 23.4 MPa) | Poor | [5] |
| Aromatic | Toluene-2,4-diisocyanate (TDI) | Very High | High | Poor | [5][6] |
| Aromatic (mono-functional) | This compound | High (inferred) | N/A (forms ureas, not polymers) | Poor (expected) | |
| Aliphatic | Hexamethylene diisocyanate (HDI) | Moderate | Moderate | Excellent | [5][6] |
| Cycloaliphatic | Isophorone diisocyanate (IPDI) | Low | High (e.g., 23.1 MPa) | Excellent | [5][6] |
Note: While 4-CPI is a mono-isocyanate and does not form polyurethanes directly, its reactivity is comparable to other aromatic isocyanates. The table provides a comparative context for isocyanate performance in polymer synthesis.
Experimental Protocol: General Synthesis of N,N'-Disubstituted Ureas
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Isocyanate Addition: To the stirred amine solution, add an equimolar amount of this compound dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the isocyanate peak (~2250-2275 cm⁻¹).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude urea derivative can be purified by recrystallization or column chromatography.
Reaction Pathway for Urea Synthesis
Caption: General reaction scheme for the synthesis of urea derivatives from this compound.
Analytical Chemistry: Derivatizing Agent for HPLC
Isocyanates, including aryl isocyanates like 4-CPI, can be used as derivatizing agents to enhance the detection of certain analytes in High-Performance Liquid Chromatography (HPLC).[7][8] They react with functional groups such as primary and secondary amines to form derivatives with improved chromatographic properties and detectability, particularly for UV-Vis detectors.
While specific performance data for 4-CPI as a derivatizing agent is not extensively documented in readily available literature, its reactivity is expected to be similar to other phenyl isocyanates. The electron-withdrawing nature of the chlorine atom may slightly enhance its reactivity compared to unsubstituted phenyl isocyanate.
Table 3: Comparison of Common Derivatizing Reagents for Amines in HPLC
| Derivatizing Reagent | Target Analyte Functional Group | Detection Method | Advantages | Disadvantages |
| This compound (inferred) | Primary and Secondary Amines | UV-Vis | Good reactivity, forms stable urea derivatives. | Limited specific data available, potential for excess reagent interference. |
| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV-Vis, MS | Well-established, enhances ionization for MS. | Can be less stable, more complex sample preparation.[9] |
| Dansyl chloride | Primary and Secondary Amines, Phenols | Fluorescence, UV-Vis | High sensitivity with fluorescence detection. | Can react with other nucleophiles, longer reaction times.[10] |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, good for automated systems. | Derivatives can be unstable, does not react with secondary amines.[10] |
Experimental Protocol: General Pre-column Derivatization of Amines with an Aryl Isocyanate
-
Sample Preparation: Prepare a standard or sample solution containing the amine analyte in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction: To the analyte solution, add a solution of this compound in an aprotic solvent. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The use of a basic catalyst may be necessary for less reactive amines.
-
Quenching: After the reaction is complete, add a quenching reagent (e.g., a primary amine like butylamine) to react with the excess isocyanate.
-
HPLC Analysis: Inject an aliquot of the final solution into the HPLC system for analysis.
Workflow for HPLC Derivatization
Caption: General workflow for pre-column derivatization of amines using this compound for HPLC analysis.
Conclusion
This compound is a valuable and reactive chemical intermediate with established applications in the agrochemical and pharmaceutical industries. Its performance in synthesizing key molecules like diflubenzuron is well-documented, with high yields reported under optimized conditions. While its application as a derivatizing agent in analytical chemistry is less characterized with specific quantitative data, its inherent reactivity suggests potential for enhancing the HPLC analysis of amines. Researchers and professionals are encouraged to consider the comparative data and protocols presented in this guide to effectively utilize this compound in their respective fields, while also acknowledging the need for further investigation into its derivatization performance.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 3. CN102180813A - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 6. pflaumer.com [pflaumer.com]
- 7. researchgate.net [researchgate.net]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Isocyanate-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Isocyanates are a class of highly reactive chemical compounds widely used in the production of polyurethanes, which are integral to numerous commercial and industrial products. However, their high reactivity also raises concerns about their potential cytotoxicity, making a thorough understanding of their biological effects crucial for risk assessment and the development of safer alternatives. This guide provides an objective comparison of the cytotoxic profiles of common isocyanate-derived compounds, supported by experimental data and detailed methodologies.
Executive Summary
The cytotoxicity of isocyanate compounds is largely dictated by their chemical structure, with a significant distinction observed between aromatic and aliphatic isocyanates. Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), generally exhibit higher cytotoxicity compared to their aliphatic counterparts, like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI). This difference is particularly pronounced upon degradation, as aromatic isocyanates can break down into potentially carcinogenic aromatic amines.[1] Aliphatic isocyanates, conversely, tend to have more biocompatible degradation byproducts.[1]
Data Presentation: Comparative Cytotoxicity of Isocyanate Compounds
The following table summarizes quantitative data on the cytotoxicity of various isocyanate-derived compounds from different studies. It is important to note that direct comparison of absolute values between studies should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
| Compound/Material | Class | Cell Line | Assay | Endpoint | Result | Source |
| HDI monomer | Aliphatic | Keratinocytes | CellTiter-Glo® | LC50 | >200 µM (in protein-rich media) | [2] |
| Melanocytes | CellTiter-Glo® | LC50 | ~50 µM (in protein-rich media) | [2] | ||
| HDI isocyanurate (trimer) | Aliphatic | Keratinocytes | CellTiter-Glo® | LC50 | ~25 µM (in protein-rich media) | [2] |
| Melanocytes | CellTiter-Glo® | LC50 | ~100 µM (in protein-rich media) | [2] | ||
| Polyurethane with MDI | Aromatic | Not specified | Crystal Violet | Cell Proliferation | >90% (before degradation), <10% (after degradation) | [3] |
| Polyurethane with TDI | Aromatic | Not specified | Crystal Violet | Cell Proliferation | >90% (before degradation), ~32% (after degradation) | [3] |
| Polyurethane with HDI | Aliphatic | Not specified | Crystal Violet | Cell Proliferation | ~90% (before degradation), >70% (after degradation) | [3] |
| Polyurethane with IPDI | Aliphatic | Not specified | Crystal Violet | Cell Proliferation | ~95% (before degradation), ~90% (after degradation) | [3] |
Key Observations:
-
The trimer form of HDI (isocyanurate) was found to be more toxic than the HDI monomer.[2]
-
The presence of protein in the culture media was shown to decrease the apparent cytotoxicity of HDI monomer, highlighting the importance of the experimental matrix.[2]
-
Polyurethane materials synthesized with aromatic isocyanates (MDI and TDI) exhibited significant cytotoxicity after degradation, while those made with aliphatic isocyanates (HDI and IPDI) remained largely non-cytotoxic.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers aiming to replicate or build upon these findings.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the isocyanate compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Induce apoptosis by treating cells with the isocyanate compound.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential Assessment: JC-1 Assay
The JC-1 assay utilizes a cationic dye to measure the mitochondrial membrane potential, an indicator of mitochondrial health and an early marker of apoptosis.
Protocol:
-
Cell Culture: Culture cells in an appropriate multi-well plate.
-
Compound Treatment: Expose cells to the test compound for the desired duration.
-
JC-1 Staining: Add JC-1 staining solution to the culture medium and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the plate and wash the cells with Assay Buffer.
-
Analysis: Analyze the samples using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
References
Phosgene vs. Triphosgene for Isocyanate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isocyanates is a critical step in the production of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and polyurethanes. The choice of the phosgenating agent is a pivotal decision in this process, with significant implications for safety, reaction efficiency, and scalability. This guide provides an objective comparison of two common reagents for isocyanate synthesis: the highly reactive but hazardous phosgene (B1210022) gas and its solid, more manageable surrogate, triphosgene (B27547).
Executive Summary
Phosgene, a highly toxic gas, has historically been the reagent of choice for industrial-scale isocyanate production due to its high reactivity and the ease of removal of its excess.[1] However, its extreme toxicity and difficult handling have driven the adoption of safer alternatives in laboratory and smaller-scale settings.[2] Triphosgene, a stable crystalline solid, has emerged as a widely used substitute, offering significant advantages in terms of handling and storage.[3][4] While triphosgene is marketed as a safer alternative, it is crucial to understand that it acts as a phosgene equivalent, decomposing to release phosgene in situ during the reaction.[5] Therefore, stringent safety precautions are still necessary. This guide will delve into the performance of both reagents, supported by experimental data, to aid researchers in making an informed decision for their specific synthetic needs.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of phosgene and triphosgene is essential for their safe and effective use.
| Property | Phosgene | Triphosgene | References |
| Chemical Formula | COCl₂ | C₃Cl₆O₃ | |
| Molar Mass | 98.92 g/mol | 296.75 g/mol | |
| Physical State | Colorless Gas | White Crystalline Solid | [6] |
| Melting Point | -118 °C | 80 °C | [6] |
| Boiling Point | 8.3 °C | 203-206 °C (decomposes) | [6] |
| Phosgene Equivalence | 1 mole | 1 mole of triphosgene yields 3 moles of phosgene | [5][7] |
| Vapor Pressure | High | Low | [8] |
Performance in Isocyanate Synthesis
The primary application of both phosgene and triphosgene in this context is the conversion of primary amines to isocyanates. The overall reaction is as follows:
R-NH₂ + COCl₂ → R-NCO + 2 HCl[1]
With triphosgene, the reaction stoichiometry is:
3 R-NH₂ + (Cl₃CO)₂CO → 3 R-NCO + 6 HCl
Reaction Conditions and Yields
The choice between phosgene and triphosgene can significantly impact reaction conditions and the resulting yields. Phosgene's high reactivity allows for reactions to be carried out under milder conditions, often at lower temperatures. Triphosgene, being less reactive, may require higher temperatures or longer reaction times to achieve comparable results.[9]
| Amine Substrate | Phosgenating Agent | Solvent | Base | Temperature (°C) | Time | Yield (%) | References |
| o-nitroaniline | Triphosgene | 1,2-dichloroethane | - | 75 | 6h | 80.3 | [10] |
| m-nitroaniline | Triphosgene | 1,2-dichloroethane | - | 75 | 5.5h | 83.7 | [10] |
| p-nitroaniline | Triphosgene | 1,2-dichloroethane | - | 75 | 5h | 83.5 | [10] |
| Tris(2-aminoethyl)amine | Triphosgene | CH₂Cl₂ | NEt₃ | Room Temp | 5 min | 95 | [7] |
| L-phenylalanine methyl ester HCl | Triphosgene | CH₂Cl₂ / H₂O | NaHCO₃ | 0 | 15 min | 95-98 | [11] |
| Aniline | Triphosgene | DCM | - | Room Temp | - | 60 | [12] |
| p-toluidine | Triphosgene | DCM | - | -35 | - | 61 | [12] |
| p-iodoaniline | Triphosgene | DCM | - | -35 | - | 60 | [12] |
Experimental Protocols
General Procedure for Isocyanate Synthesis using Triphosgene
The following is a representative protocol for the synthesis of an isocyanate from a primary amine using triphosgene.[6]
Materials:
-
Primary amine
-
Triphosgene
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, THF)
-
Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)
Procedure:
-
In a well-ventilated fume hood, dissolve the primary amine in the anhydrous solvent in a reaction flask equipped with a stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve triphosgene (approximately 0.35 equivalents per equivalent of amine) in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the stirred amine solution at a controlled temperature (often room temperature or below).
-
If a base is used, it can be added to the amine solution prior to the addition of triphosgene or added concurrently.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, IR spectroscopy to observe the appearance of the -NCO stretch at ~2270 cm⁻¹).
-
Upon completion, the reaction mixture is typically washed with water or a dilute acid to remove the amine hydrochloride salt.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude isocyanate.
-
Further purification can be achieved by distillation or recrystallization, if necessary.
Safety and Handling
The most significant differentiator between phosgene and triphosgene is their safety and handling profiles.
| Feature | Phosgene | Triphosgene | References |
| Toxicity | Extremely high (highly toxic gas) | High (decomposes to phosgene) | [2][5][13] |
| Handling | Requires specialized equipment for gas handling | Can be weighed and handled as a solid in a fume hood | [3][8] |
| Storage | Stored as a liquefied gas in specialized cylinders | Stored as a solid in a cool, dry, well-ventilated area | [2] |
| Exposure Risk | High due to gaseous nature and high vapor pressure | Lower initial risk due to solid form, but inhalation of dust and decomposition to phosgene are significant hazards | [2][8] |
Crucially, while triphosgene is a solid and easier to handle, it should be treated with the same level of caution as phosgene due to its decomposition to the highly toxic gas. [5] All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[2]
Reaction Mechanisms and Workflows
The reaction of a primary amine with either phosgene or triphosgene proceeds through a similar pathway involving the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates HCl to form the isocyanate.
Isocyanate Synthesis Pathway
Caption: General reaction pathway for isocyanate synthesis.
Comparative Experimental Workflow
The workflows for using phosgene and triphosgene highlight the practical differences in handling these reagents.
Caption: Comparative workflow for phosgene vs. triphosgene.
Conclusion
Both phosgene and triphosgene are effective reagents for the synthesis of isocyanates from primary amines. The choice between them hinges on a trade-off between reactivity, safety, and scale.
-
Phosgene is the more reactive agent, allowing for milder reaction conditions and easier product purification due to its volatility. However, its extreme toxicity and the requirement for specialized gas-handling equipment make it more suitable for industrial-scale operations or laboratories specifically equipped for its use.
-
Triphosgene offers a significant advantage in terms of ease of handling and storage as a stable solid.[3] This makes it a more practical choice for many research and development laboratories. While it is often referred to as a "safer" alternative, it is imperative to remember that it is a source of phosgene and carries similar toxicological risks upon decomposition.[5] The yields obtained with triphosgene are generally good to excellent, making it a viable and popular substitute for phosgene in a laboratory setting.[7][10]
Ultimately, the decision to use phosgene or triphosgene must be made after a thorough risk assessment, considering the available facilities, the scale of the reaction, and the experience of the personnel involved. For many applications in research and drug development, the convenience and reduced handling hazards of triphosgene make it the more pragmatic choice, provided that appropriate safety precautions are rigorously followed.
References
- 1. Phosgene - Wikipedia [en.wikipedia.org]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. nbinno.com [nbinno.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Chlorophenyl Isocyanate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of hazardous chemicals is paramount. 4-Chlorophenyl isocyanate, a reactive compound used in the synthesis of pharmaceuticals and pesticides, requires strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Precautions: Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Spill Management and Neutralization
In the event of a spill, immediate action is necessary to contain and neutralize the isocyanate.
Minor Spills:
-
Evacuate and ventilate the spill area.
-
Wearing appropriate PPE, absorb the spill with a dry, inert material such as sawdust, vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, open-top container.[2] Do not seal the container , as the reaction between the isocyanate and moisture can produce carbon dioxide gas, leading to a pressure build-up and potential rupture.[2][3]
Decontamination and Neutralization: The primary method for safe disposal of this compound waste and for decontaminating spills involves neutralization. Isocyanates react with nucleophilic compounds, such as those in the decontamination solutions, to form more stable and less hazardous products like ureas or carbamates.
Several decontamination solutions can be prepared for this purpose. The choice of solution may depend on the specific circumstances of the spill and available resources.
| Decontamination Solution Formula | Composition | Notes |
| Formula 1: Aqueous Sodium Carbonate | 5-10% Sodium Carbonate, 0.2-5% Liquid Detergent, 90-95% Water | A commonly recommended and effective solution.[2][4] |
| Formula 2: Aqueous Ammonia (B1221849) | 3-8% Concentrated Ammonia, 0.2-5% Liquid Detergent, 90-95% Water | Good ventilation is crucial when using this formula to avoid exposure to ammonia vapor.[2][4] |
| Formula 3: Alcoholic Solution | 50% Ethanol, Isopropyl Alcohol, or Butanol, 45% Water, 5% Concentrated Ammonia | May be preferred due to the low miscibility of isocyanates with water.[4] |
Experimental Protocol for Neutralization
This protocol outlines the general steps for neutralizing small quantities of this compound waste in a laboratory setting.
-
Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions listed in the table above in a chemically resistant, open-top container large enough to accommodate the waste and the neutralization solution.
-
Add Waste to Solution: Slowly and carefully add the this compound waste to the decontamination solution. Be aware that the reaction may generate heat and gas.
-
Stir and React: Stir the mixture gently to ensure complete neutralization. Allow the reaction to proceed for a sufficient amount of time. While specific reaction times can vary, a minimum of one hour is a conservative starting point. For larger quantities, longer reaction times may be necessary.
-
pH Check: After the reaction appears complete, check the pH of the solution to ensure it is neutral.
-
Final Disposal: The neutralized waste should be disposed of as hazardous waste through your institution's environmental health and safety office.[2] Do not pour the neutralized mixture down the drain unless explicitly permitted by local regulations and your institution's policies.
Decontamination of Empty Containers
Empty containers that have held this compound must be decontaminated before disposal.
-
Triple Rinse: Triple rinse the empty container with one of the decontamination solutions.[1]
-
Ventilate and Dry: Allow the container to air dry in a well-ventilated area.
-
Proper Disposal: Dispose of the decontaminated container in accordance with your institution's guidelines for chemical waste.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Chlorophenyl isocyanate
Essential Safety and Handling Guide for 4-Chlorophenyl Isocyanate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
I. Understanding the Hazards
This compound is a hazardous chemical that poses significant health risks upon exposure.[1][2][3][4] It is classified as acutely toxic if swallowed or inhaled and can cause severe skin and eye irritation or damage.[3][4] This compound is also a respiratory and skin sensitizer, meaning that initial exposure may lead to allergic reactions upon subsequent contact.[1][5] It is crucial to handle this chemical with extreme caution in a well-ventilated area, away from moisture, with which it can react to produce carbon dioxide gas, potentially causing sealed containers to rupture.[1]
Key Hazards:
-
Fatal if inhaled.[3]
-
Causes severe skin irritation and potential allergic skin reactions.[1][5]
-
Causes serious eye damage.[3]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][6]
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and must be used in conjunction with engineering controls like fume hoods.[7][8]
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor and particulate filters (A2P3 or similar rating) is recommended. In some situations, a supplied-air respirator may be necessary.[7][9] | Protects against inhalation of harmful vapors and dusts, which can be fatal.[1][3] |
| Hand Protection | Chemical-resistant gloves such as neoprene, nitrile, or butyl rubber.[9][10] Standard latex gloves are not sufficient.[11] | Prevents skin contact, which can cause irritation and sensitization.[1] |
| Eye Protection | Tightly sealed safety goggles and a full-face shield are required if not using a full-face respirator.[7][10][11] | Protects eyes from severe irritation and potential permanent damage.[1] |
| Body Protection | Disposable coveralls or suits designed to protect against chemical splashes.[8][9][10] | Minimizes skin contact and contamination of personal clothing. |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to ensure safety at every stage.
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all operations.[8]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the fume hood.
-
Have spill cleanup materials readily available.
2. Handling:
-
Don all required PPE before entering the designated handling area.
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use to prevent moisture contamination and vapor release.[1][3]
-
Avoid the formation of dust when handling the solid form.[3]
-
Use non-sparking tools and work away from heat, sparks, and open flames.[3][4]
3. Post-Handling:
-
Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.[8][11]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE. Contaminated clothing should not be taken home.[12]
IV. Disposal Plan: Waste Management and Decontamination
All materials contaminated with this compound must be treated as hazardous waste.[13]
1. Waste Collection:
-
Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not seal containers of isocyanate waste tightly if there is a possibility of moisture contamination, as the resulting CO2 production can lead to container rupture.[14] Leave containers vented in a safe, ventilated area.[13][15]
2. Decontamination and Neutralization:
-
For spills and equipment decontamination, a neutralization solution should be used. Prepare one of the following solutions in a fume hood:[12][14][15]
-
Formula 1: 5-10% sodium carbonate, 0.2-5% liquid detergent, and 85-95% water.
-
Formula 2: 3-8% concentrated ammonia (B1221849), 0.2-5% liquid detergent, and 90-95% water. (Ensure good ventilation due to ammonia vapors).
-
-
Slowly add the isocyanate waste to the decontamination solution with stirring to control the reaction.[13]
-
Allow the neutralized mixture to stand for at least 48 hours in an open or loosely covered container within a fume hood to ensure the reaction is complete.[13]
3. Final Disposal:
-
Arrange for the collection of the neutralized hazardous waste by a licensed environmental disposal company.
-
Decontaminate empty containers by rinsing them with a neutralization solution before disposal.[13]
Procedural Workflow for Handling this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound(104-12-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. lakeland.com [lakeland.com]
- 9. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 10. compositesone.com [compositesone.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fsi.co [fsi.co]
- 15. safetyinnumbers.ca [safetyinnumbers.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
